molecular formula C4H3Cl2N3 B1312374 3,5-Dichloropyridazin-4-amine CAS No. 53180-76-0

3,5-Dichloropyridazin-4-amine

Cat. No.: B1312374
CAS No.: 53180-76-0
M. Wt: 163.99 g/mol
InChI Key: RPFJGTZUJUOCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloropyridazin-4-amine is a useful research compound. Its molecular formula is C4H3Cl2N3 and its molecular weight is 163.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloropyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-8-9-4(6)3(2)7/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFJGTZUJUOCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423315
Record name 3,5-dichloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53180-76-0
Record name 3,5-dichloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-1,4-dihydropyridazin-4-imine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloropyridazin-4-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,5-Dichloropyridazin-4-amine. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Properties

This compound, with the CAS number 53180-76-0, is a heterocyclic aromatic amine. Its core structure consists of a pyridazine ring substituted with two chlorine atoms and an amine group. The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C4H3Cl2N3
Molecular Weight 163.99 g/mol
Appearance White solid
Melting Point 176-178 °C
Boiling Point (Predicted) 331.3 ± 37.0 °C at 760 mmHg
InChI Key RPFJGTZUJUOCCL-UHFFFAOYSA-N
Synonyms 4-Amino-3,5-dichloropyridazine, 3,5-dichloro-4-pyridazinamine

Chemical Structure

The chemical structure of this compound is characterized by a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted with chlorine atoms at positions 3 and 5, and an amine group at position 4.

Structure:

Spectral Data

  • ¹H NMR: A singlet for the aromatic proton on the pyridazine ring and a broad singlet for the amine protons.

  • ¹³C NMR: Four distinct signals for the four carbon atoms in the pyridazine ring. The chemical shifts would be influenced by the electronegative chlorine and nitrogen atoms.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of two chlorine atoms.

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound from 3,4,5-trichloropyridazine have been reported.

Conventional Synthesis in a Sealed Tube

This method involves the reaction of 3,4,5-trichloropyridazine with ammonia in ethanol under heat and pressure.

Methodology:

  • Saturate dry ethanol with ammonia gas.

  • Place 8.0 grams of 3,4,5-trichloropyridazine in a sealed tube with the ammonia-saturated ethanol.

  • Heat the reaction mixture at 120-130 °C for five hours.

  • After cooling, open the tube and concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in 20 ml of chloroform and heat under reflux for 20 minutes.

  • Allow the solution to cool to room temperature for several hours to allow for precipitation.

  • Collect the solid precipitate by filtration.

  • Recrystallize the crude product from water to yield pure 4-amino-3,5-dichloropyridazine.[1]

Experimental Workflow: Conventional Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start saturate_etoh Saturate dry ethanol with ammonia gas start->saturate_etoh add_reagents Add 3,4,5-trichloropyridazine to a sealed tube saturate_etoh->add_reagents heat Heat at 120-130°C for 5 hours add_reagents->heat cool Cool to room temperature heat->cool concentrate Concentrate under reduced pressure cool->concentrate dissolve Dissolve in chloroform and reflux concentrate->dissolve precipitate Cool to precipitate dissolve->precipitate filtrate Filter to collect solid precipitate->filtrate recrystallize Recrystallize from water filtrate->recrystallize end Pure this compound recrystallize->end

Caption: Conventional synthesis workflow for this compound.

Microwave-Assisted Synthesis

This modern approach utilizes microwave irradiation to accelerate the reaction.

Methodology:

  • Dissolve 3,500 mg (2.73 mmol) of 3,4,5-trichloropyridazine in a mixture of 5.5 mL of ethanol and 5.5 mL of ammonium hydroxide in a microwave reactor.

  • Heat the mixture at 120 °C for 25 minutes under microwave irradiation.

  • After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography, eluting with a mixed solution of acetone and dichloromethane (0-15% acetone) to obtain this compound.

Experimental Workflow: Microwave-Assisted Synthesis

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification start Start dissolve_reagents Dissolve 3,4,5-trichloropyridazine in Ethanol/Ammonium Hydroxide start->dissolve_reagents microwave Heat at 120°C for 25 min (Microwave Irradiation) dissolve_reagents->microwave concentrate Concentrate under reduced pressure microwave->concentrate chromatography Silica gel column chromatography (Acetone/Dichloromethane) concentrate->chromatography end Pure this compound chromatography->end

Caption: Microwave-assisted synthesis of this compound.

Potential Biological Activity and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, the pyridazine scaffold is a well-known pharmacophore in medicinal chemistry, with many derivatives exhibiting potent anticancer activity. Structurally related compounds have been shown to act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

A plausible mechanism of action for compounds with a dichloropyridazine core is the inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis. Inhibition of VEGFR signaling can block tumor angiogenesis, thereby restricting tumor growth and spread.

Below is a diagram illustrating the putative involvement of a compound like this compound in the VEGFR signaling pathway. It is important to note that this is a hypothesized pathway based on the activity of structurally similar molecules and requires experimental validation for this compound itself.

Putative Signaling Pathway: VEGFR Inhibition

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K DCP This compound (Putative Inhibitor) DCP->VEGFR Inhibits PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Putative inhibition of the VEGFR signaling pathway.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and development. While comprehensive spectral and biological data are still emerging, its structural similarity to known kinase inhibitors suggests that it may possess valuable pharmacological activities. The experimental protocols provided herein offer a starting point for its synthesis and subsequent evaluation in various biological assays. Further research is warranted to fully elucidate its chemical and biological profile and to explore its potential as a therapeutic agent.

References

Synthesis of 3,5-Dichloropyridazin-4-amine from 3,4,5-trichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dichloropyridazin-4-amine from 3,4,5-trichloropyridazine, a key reaction for the generation of functionalized pyridazine scaffolds used in medicinal chemistry and materials science. This document details two established experimental protocols, presents key quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflows.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. The selective amination of the C4 position of 3,4,5-trichloropyridazine is a critical step in accessing this scaffold. The electron-deficient nature of the pyridazine ring, further enhanced by the presence of three chlorine atoms, facilitates nucleophilic aromatic substitution. The regioselectivity of the amination is governed by the electronic and steric environment of the different carbon atoms. This guide outlines two common methods for this transformation: a conventional heating method using ammonia in ethanol and a microwave-assisted approach with ammonium hydroxide.

Reaction Pathway

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amino group from ammonia or ammonium hydroxide attacks the electron-deficient C4 position of the 3,4,5-trichloropyridazine ring, leading to the displacement of the chloride ion.

Reaction_Pathway 3,4,5-Trichloropyridazine 3,4,5-Trichloropyridazine This compound This compound 3,4,5-Trichloropyridazine->this compound Nucleophilic Aromatic Substitution (SNAr) Ammonia_Source NH3 / NH4OH Ammonia_Source->this compound Byproduct HCl / H2O + Cl-

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the two primary synthesis methods.

ParameterMethod 1: Conventional Heating[1]Method 2: Microwave Irradiation[2]
Starting Material 3,4,5-Trichloropyridazine3,4,5-Trichloropyridazine
Reagent Ammonia gas in dry ethanolAmmonium hydroxide in ethanol
Scale (Starting Material) 8.0 g500 mg (2.73 mmol)
Temperature 120-130 °C120 °C
Reaction Time 5 hours25 minutes
Yield 2.8 g (Product)163 mg (36%)
Melting Point 176-178 °CNot Reported
Byproduct 4-amino-5,6-dichloropyridazine (2.0 g)Not explicitly reported

Experimental Protocols

Method 1: Conventional Heating in a Sealed Tube

This protocol details the synthesis using conventional heating in a sealed tube with ammonia in ethanol.[1]

Materials:

  • 3,4,5-trichloropyridazine (8.0 g)

  • Dry ethanol

  • Ammonia gas

  • Chloroform

  • Water

Equipment:

  • Sealed reaction tube

  • Heating mantle or oil bath

  • Rotary evaporator

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Saturate a suitable volume of dry ethanol with ammonia gas.

  • Place 8.0 grams of 3,4,5-trichloropyridazine and the ammonia-saturated ethanol into a sealed reaction tube.

  • Heat the sealed tube at 120-130 °C for five hours.

  • After cooling, carefully open the tube and concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in 20 ml of chloroform and heat the solution under reflux for 20 minutes.

  • Allow the solution to cool to ambient temperature for several hours to allow for precipitation.

  • Collect the solid precipitate by filtration.

  • Recrystallize the solid repeatedly from water to yield pure 4-amino-3,5-dichloropyridazine.[1]

  • The filtrate can be concentrated to isolate the byproduct, 4-amino-5,6-dichloropyridazine.[1]

Conventional_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Saturate dry ethanol with ammonia gas prep2 Add 3,4,5-trichloropyridazine to a sealed tube prep1->prep2 react Heat at 120-130 °C for 5 hours prep2->react workup1 Concentrate under reduced pressure react->workup1 workup2 Dissolve in chloroform and reflux workup1->workup2 workup3 Cool to precipitate workup2->workup3 workup4 Filter to collect solid workup3->workup4 workup5 Recrystallize from water workup4->workup5 product This compound workup5->product

Caption: Experimental workflow for the conventional heating method.

Method 2: Microwave-Assisted Synthesis

This protocol describes a rapid, microwave-assisted synthesis using ammonium hydroxide.[2]

Materials:

  • 3,4,5-trichloropyridazine (500 mg, 2.73 mmol)

  • Ethanol (5.5 mL)

  • Ammonium hydroxide (5.5 mL)

  • Acetone

  • Dichloromethane

  • Silica gel

Equipment:

  • Microwave reactor

  • Rotary evaporator

  • Silica gel column chromatography apparatus

Procedure:

  • In a microwave reactor vessel, dissolve 500 mg of 3,4,5-trichloropyridazine in a mixture of 5.5 mL of ethanol and 5.5 mL of ammonium hydroxide.[2]

  • Heat the mixture in the microwave reactor at 120 °C for 25 minutes.[2]

  • After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.[2]

  • Purify the crude product by silica gel column chromatography.

  • Elute the column with a mixed solvent of acetone and dichloromethane (0-15% acetone) to obtain the final product.[2]

Microwave_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve 3,4,5-trichloropyridazine in EtOH and NH4OH react Microwave irradiation at 120 °C for 25 min prep->react workup1 Concentrate under reduced pressure react->workup1 workup2 Silica gel column chromatography workup1->workup2 product This compound workup2->product

Caption: Experimental workflow for the microwave-assisted method.

Conclusion

The synthesis of this compound from 3,4,5-trichloropyridazine can be effectively achieved through both conventional heating and microwave-assisted methods. The conventional method, while requiring a longer reaction time, provides a good yield of the desired product along with an isolable isomer. The microwave-assisted method offers a significant reduction in reaction time, making it a more efficient approach for rapid synthesis, albeit with a reported lower yield in the cited literature. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired throughput, and scale of the reaction. Both methods provide a reliable entry point to this important chemical intermediate for applications in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 3,5-Dichloropyridazin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichloropyridazin-4-amine, tailored for researchers, scientists, and professionals in the field of drug development. This document presents available spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry), alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.74Singlet1HPyridazine ring H
5.11Broad Singlet2H-NH₂

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Mass Spectrometry Data

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Interpretation
LC-MSElectrospray (ESI+)164[M+H]⁺
  • Predicted IR Absorptions: For the primary amine group (-NH₂), characteristic N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine). An N-H bending vibration may be observed around 1600 cm⁻¹. The C-Cl stretching vibrations would likely appear in the fingerprint region below 800 cm⁻¹. Aromatic C-N stretching is anticipated between 1250 and 1335 cm⁻¹.[1]

  • Predicted ¹³C NMR Shifts: The carbon atoms in the dichloropyridazine ring are expected to resonate in the aromatic region of the ¹³C NMR spectrum (approximately 120-160 ppm). The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating amino group.

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below, based on established literature procedures.[2]

Synthesis of this compound

Materials:

  • 3,4,5-Trichloropyridazine

  • Ethanol (EtOH)

  • Ammonium Hydroxide (NH₄OH)

  • Acetone

  • Dichloromethane

Procedure:

  • A solution of 3,4,5-trichloropyridazine (2.73 mmol) is prepared in a mixture of ethanol (5.5 mL) and ammonium hydroxide (5.5 mL).

  • The reaction mixture is subjected to microwave irradiation at 120°C for 25 minutes.[2]

  • Following the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is purified using silica gel column chromatography.

  • The column is eluted with a gradient of acetone in dichloromethane (0-15% acetone).[2]

  • Fractions containing the desired product are collected and the solvent is evaporated to yield this compound.[2]

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry (MS):

Low-resolution mass spectra can be obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source in positive ion mode. High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition.

Infrared (IR) Spectroscopy:

The IR spectrum would be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Synthesis and Analysis Workflow start Start: 3,4,5-Trichloropyridazine synthesis Microwave-Assisted Amination (EtOH, NH₄OH, 120°C) start->synthesis purification Silica Gel Column Chromatography synthesis->purification product This compound purification->product analysis Spectroscopic Analysis product->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr ms Mass Spectrometry (LC-MS, HRMS) analysis->ms ir Infrared Spectroscopy (FT-IR) analysis->ir data Data Compilation and Structure Confirmation nmr->data ms->data ir->data

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Navigating the Solubility Landscape of 3,5-Dichloropyridazin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dichloropyridazin-4-amine, a crucial parameter for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct quantitative solubility data for this compound, this document focuses on its known physicochemical properties and provides detailed experimental protocols for determining its solubility in various organic solvents.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior. Below is a summary of the available data for this compound.

PropertyValueSource
Molecular Formula C₄H₃Cl₂N₃ChemScene
Molecular Weight 163.99 g/mol ChemScene[1]
Melting Point 176-178 °CSigma-Aldrich[2], ChemBK[3]
Boiling Point 331.3 ± 37.0 °C (Predicted)Sigma-Aldrich[2], ChemBK[3]
pKa (Predicted) 2.03 ± 0.10ChemBK
LogP (Predicted) 1.3656ChemScene[1]

Qualitative Solubility Profile

SolventSolubilitySource
WaterInsolubleHSDB[4]
Hot Petroleum EtherSolubleHSDB[4]
AlcoholSolubleHSDB[4]
EtherSolubleHSDB[4]
BenzeneSolubleHSDB[4]
ChloroformSolubleHSDB[4]

It is crucial to note that this data is for a related compound and should be used as a preliminary guide only. Experimental determination of the solubility of this compound in specific solvents is highly recommended.

Experimental Protocols for Solubility Determination

For researchers seeking to quantitatively determine the solubility of this compound, the shake-flask method is a reliable and widely used technique.[5][6][7][8]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent at a controlled temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined analytically, which represents the solubility of the compound in that solvent at that temperature.[7]

Experimental Workflow

The following diagram illustrates the typical workflow for determining solubility using the shake-flask method.

Solubility Determination Workflow Shake-Flask Solubility Determination Workflow A 1. Preparation of Solvent and Compound B 2. Addition of Excess Compound to Solvent A->B Known volume of solvent C 3. Equilibration with Agitation B->C Sealed container D 4. Separation of Solid and Liquid Phases C->D e.g., 24-72 hours at constant temperature E 5. Sample Dilution D->E e.g., Centrifugation or Filtration F 6. Analytical Measurement E->F Prepare for analysis G 7. Data Analysis and Solubility Calculation F->G e.g., HPLC, UV-Vis Spectroscopy

Shake-Flask Experimental Workflow
Detailed Methodology

1. Materials and Reagents:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks, pipettes, and other calibrated glassware

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Procedure:

  • Preparation: Prepare a stock solution of the chosen solvent.

  • Addition of Compound: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the solvent in a sealed container.[8]

  • Equilibration: Place the sealed containers in a temperature-controlled shaker or on a stirrer. Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtering the solution through a suitable membrane filter (e.g., 0.22 µm).[5]

  • Dilution: Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[5][6]

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The result is typically expressed in units such as g/100 mL or mol/L.

Tiered Approach for Solvent Selection

For compounds with unknown solubility, a tiered approach can be efficient.[9] This involves starting with a small set of diverse solvents and then expanding the investigation based on the initial results.

Tiered Solvent Selection Logical Flow for Tiered Solvent Selection Start Start with a diverse set of solvents (e.g., polar protic, polar aprotic, nonpolar) Test Determine solubility using the shake-flask method Start->Test Evaluate Evaluate results: Is solubility in the desired range? Test->Evaluate Optimize If solubility is low, select solvents with similar properties to those showing better results Evaluate->Optimize No Expand If solubility is high, explore a wider range of solvents for specific applications Evaluate->Expand Yes Optimize->Test End Finalize optimal solvent system Optimize->End Expand->End

Tiered Approach to Solvent Selection

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary tools for researchers to determine this critical parameter. By understanding its physicochemical properties and employing robust experimental protocols such as the shake-flask method, scientists and drug development professionals can effectively characterize the solubility of this compound, facilitating its application in further research and development endeavors.

References

Dichloropyridazine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3,6-dichloropyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1][2] Its unique chemical properties, including two reactive chlorine atoms, allow for facile nucleophilic substitution and coupling reactions, enabling the creation of diverse chemical libraries.[1][3] This reactivity has been extensively leveraged to develop novel therapeutic agents targeting a range of diseases.[2][4] Derivatives of dichloropyridazine have demonstrated significant potential across several key biological domains, including anticancer, antimicrobial, enzyme inhibition, and anti-inflammatory activities.[5][6][7][8] This guide provides an in-depth technical overview of these biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows for researchers, scientists, and drug development professionals.

General Synthesis Approach

The synthesis of biologically active dichloropyridazine derivatives typically begins with the commercially available 3,6-dichloropyridazine. This precursor undergoes nucleophilic substitution or palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various functional groups and build molecular complexity.[6][9] This strategic functionalization is key to tuning the pharmacological profile of the resulting compounds.[1]

Synthesis_Workflow Start 3,6-Dichloropyridazine Subst Nucleophilic Substitution Start->Subst  + Nucleophile  (e.g., Amines, Phenols) Coup Suzuki-Miyaura Coupling Start->Coup  + Boronic Acid  (Pd Catalyst) Inter1 Mono-substituted Intermediate Subst->Inter1 Inter2 Coupled Intermediate Coup->Inter2 Final Biologically Active Dichloropyridazine Derivatives Inter1->Final Further Functionalization Inter2->Final Further Functionalization PARP1_Apoptosis_Pathway DCPD Dichloropyridazine Derivative PARP1 PARP-1 DCPD->PARP1 Inhibits BER Base Excision Repair (BER) PARP1->BER Mediates SSB Single-Strand DNA Breaks BER->SSB Inhibition Blocks Repair SSB->BER Repaired by DSB Double-Strand DNA Breaks SSB->DSB Accumulation leads to Apoptosis Apoptosis DSB->Apoptosis Triggers Bax Bax (Pro-apoptotic) Upregulation Apoptosis->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Apoptosis->Bcl2 Caspase Caspase Activation Apoptosis->Caspase CellDeath Cancer Cell Death Bax->CellDeath Bcl2->CellDeath Caspase->CellDeath SRB_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Dichloropyridazine Derivatives (Varying Conc.) A->B C 3. Incubate for 48-72h B->C D 4. Fix Cells with Trichloroacetic Acid (TCA) C->D E 5. Stain with Sulforhodamine B (SRB) D->E F 6. Wash and Solubilize Bound Dye with TRIS Base E->F G 7. Measure Absorbance at 540 nm F->G H 8. Calculate IC50 Value G->H Enzyme_Inhibition_Assay Kinase Kinase (e.g., VEGFR-2) Product Phosphorylated Substrate + ADP Kinase->Product Phosphorylates Inhibitor Dichloropyridazine Derivative (Inhibitor) Inhibitor->Kinase Binds to Substrate Substrate + ATP Detect Detection Signal (Luminescence, Fluorescence) Product->Detect Quantify Result Calculate IC50 Detect->Result

References

The Versatile Heterocycle: A Technical Guide to 3,5-Dichloropyridazin-4-amine as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and therapeutic applications of 3,5-Dichloropyridazin-4-amine, a pivotal heterocyclic building block in modern drug discovery. This document provides detailed experimental protocols, quantitative data, and a review of its role in the development of novel therapeutic agents.

Core Compound Profile

This compound, with the CAS Number 53180-76-0, is a stable, solid compound at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₃Cl₂N₃[1]
Molecular Weight 163.99 g/mol [1]
Melting Point 176-178 °C[2]
Boiling Point 331.3 ± 37.0 °C (Predicted)[2]
Appearance White solid[1]
Storage 2-8°C[1]

Synthesis of this compound

The primary synthetic route to this compound involves the amination of 3,4,5-trichloropyridazine. Two common methodologies are employed, utilizing either conventional heating in a sealed tube or microwave irradiation for accelerated reaction times.

Table 1: Synthesis of this compound
MethodStarting MaterialReagentsConditionsYieldReference
Sealed Tube3,4,5-TrichloropyridazineAmmonia-saturated dry ethanol120-130 °C, 5 hours41% (of 2.8g from 8.0g starting material)[3]
Microwave3,4,5-TrichloropyridazineAmmonium hydroxide, Ethanol120 °C, 25 minutes36%[4]
Experimental Protocols:

Method 1: Sealed Tube Synthesis [3]

  • Saturate dry ethanol with ammonia gas.

  • In a sealed tube, combine 8.0 grams of 3,4,5-trichloropyridazine with the ammonia-saturated ethanol.

  • Heat the sealed tube to 120-130 °C for five hours.

  • After cooling, open the tube and concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in 20 ml of chloroform and heat under reflux for 20 minutes.

  • Allow the solution to cool to ambient temperature for several hours to facilitate precipitation.

  • Collect the solid precipitate by filtration.

  • Recrystallize the solid from water to yield 2.8 grams of this compound.

Method 2: Microwave-Assisted Synthesis [4]

  • In a microwave reactor vessel, dissolve 3,500 mg (2.73 mmol) of 3,4,5-trichloropyridazine in a mixture of 5.5 mL of ethanol and 5.5 mL of ammonium hydroxide.

  • Heat the mixture at 120 °C for 25 minutes using microwave irradiation.

  • After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-15% acetone in dichloromethane to yield 163 mg of this compound.

Reactivity and Derivatization

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr), making this compound a versatile scaffold for generating diverse molecular libraries. The chlorine atom at the 5-position is generally more reactive towards nucleophiles.

Applications in Drug Discovery

Derivatives of the pyridazine core have shown significant promise in various therapeutic areas, including oncology and metabolic diseases.

Pyridazine Derivatives as Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors

A novel series of 3-oxo-2,3-dihydropyridazine derivatives has been evaluated for their potential to selectively inhibit Interleukin-2-inducible T-cell kinase (ITK), a key signaling molecule in T-cell leukemia.

Workflow for the Development of ITK Inhibitors:

ITK_Inhibitor_Development cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound step1 Derivatization to 3-oxo-2,3-dihydropyridazines start->step1 Multi-step synthesis step2 Biochemical Kinase Assays (ITK & BTK) step1->step2 step3 Cytotoxicity Assays (Leukemia & Non-cancerous cells) step2->step3 Determine potency & selectivity step4 Western Blot Analysis step3->step4 Confirm on-target activity lead_compound Lead Compound (e.g., Compound 9) step4->lead_compound Identify Lead Compound

Development workflow for ITK inhibitors.

One promising lead compound, designated as Compound 9 , demonstrated selective ITK inhibition with an IC₅₀ of 0.87 µM and no significant inhibition of Bruton's tyrosine kinase (BTK).[5] Further studies confirmed its on-target activity by showing a reduction in the phosphorylation of ITK and its downstream signaling molecule, ERK1/2, in stimulated Jurkat cells.[5]

ITK Signaling Pathway:

ITK_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits & activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux ERK ERK1/2 Activation DAG->ERK NFAT NFAT Activation Ca_flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression ERK->Gene_Expression Inhibitor Pyridazine-based ITK Inhibitor Inhibitor->ITK inhibits

Simplified ITK signaling pathway and the point of intervention.
Pyridazinone Derivatives as Thyroid Hormone Receptor β (THR-β) Agonists

A series of pyridazinone-based compounds have been identified as highly selective agonists for the Thyroid Hormone Receptor β (THR-β), which is predominantly expressed in the liver. This selectivity is crucial as it allows for the beneficial effects on lipid metabolism while avoiding the adverse cardiac effects associated with THR-α activation.[6]

One notable derivative, MGL-3196 , has advanced to clinical trials for the treatment of dyslipidemia.[6] It has demonstrated an excellent safety profile and efficacy in lowering LDL cholesterol and triglycerides in healthy volunteers.[6]

THR-β Signaling in Hepatocytes:

THR_beta_Signaling cluster_cell Hepatocyte cluster_effects Metabolic Effects Agonist Pyridazinone-based THR-β Agonist (e.g., MGL-3196) THR_beta THR-β Agonist->THR_beta binds & activates TRE Thyroid Hormone Response Element (TRE) in DNA THR_beta->TRE binds to Gene_Expression Target Gene Expression TRE->Gene_Expression regulates Lipid_Metabolism Increased Lipid Metabolism (↓ LDL, ↓ Triglycerides) Gene_Expression->Lipid_Metabolism Carb_Metabolism Modulation of Carbohydrate Metabolism Gene_Expression->Carb_Metabolism

Mechanism of action for THR-β agonists in the liver.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis and amenability to nucleophilic substitution reactions allow for the creation of diverse chemical libraries. The demonstrated success of its derivatives as selective ITK inhibitors and THR-β agonists underscores the importance of the pyridazine scaffold in addressing unmet medical needs in oncology and metabolic diseases. Further exploration of the chemical space around this core structure is warranted to unlock its full potential in drug discovery.

References

Discovery and Initial Characterization of Novel Pyridazinamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and initial biological characterization of a novel series of pyridazinamine compounds. The document details the experimental protocols utilized for their evaluation as potential therapeutic agents, presents key quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The pyridazinamine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] Derivatives of this core have shown promise in a range of therapeutic areas, including oncology and inflammation, often through the modulation of critical cellular signaling pathways.[2] This guide focuses on a series of novel 3,6-disubstituted pyridazinamine derivatives designed as inhibitors of c-Jun N-terminal kinase (JNK) and vascular endothelial growth factor receptor 2 (VEGFR-2), key targets in cancer progression and angiogenesis.[1][3]

Data Presentation

The following tables summarize the quantitative data obtained during the initial characterization of the novel pyridazinamine compounds.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Assay Method
PA-101 JNK185ADP-Glo Kinase Assay
PA-102 JNK162ADP-Glo Kinase Assay
PA-103 JNK1110ADP-Glo Kinase Assay
PA-201 VEGFR-245ADP-Glo Kinase Assay
PA-202 VEGFR-233ADP-Glo Kinase Assay
PA-203 VEGFR-258ADP-Glo Kinase Assay

Table 2: In Vitro Anti-Proliferative Activity

Compound IDCell LineIC50 (µM)Assay Method
PA-102 A498 (Renal Cancer)5.2MTT Assay
PA-102 T-47D (Breast Cancer)7.8MTT Assay
PA-202 HUVEC3.5MTT Assay
PA-202 HT-29 (Colon Cancer)6.1MTT Assay

Table 3: In Vivo Efficacy in Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

Compound IDDose (mg/kg/day)Treatment DurationTumor Volume Reduction (%)
PA-102 2014 days45
PA-202 108 days62

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of 3,6-Disubstituted Pyridazinamine Derivatives

Materials:

  • 3,6-dichloropyridazine

  • Appropriate amine nucleophile (e.g., aniline, benzylamine)

  • Substituted boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water)

Procedure:

  • Nucleophilic Aromatic Substitution: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent, add the desired amine (1.1 eq) and a base (2.0 eq). Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated to yield the 3-amino-6-chloropyridazine intermediate.

  • Suzuki-Miyaura Cross-Coupling: Combine the 3-amino-6-chloropyridazine intermediate (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq) in a microwave vial. Add a degassed mixture of 1,4-dioxane and water. Seal the vial and heat in a microwave reactor at 120°C for 30-60 minutes. After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the final 3,6-disubstituted pyridazinamine compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Materials:

  • Purified recombinant kinase (JNK1 or VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only (vehicle) and no-kinase controls.

  • Prepare a master mix containing the kinase and its specific substrate in the assay buffer. Add 5 µL of this mix to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[4]

Cell Proliferation (MTT) Assay

Materials:

  • Cancer cell lines (e.g., A498, T-47D, HUVEC, HT-29)

  • Cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

  • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5]

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 P VEGF->VEGFR2 PLCg PLCγ VEGFR2:p1->PLCg pY1175 PI3K PI3K VEGFR2:p1->PI3K pY1214 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridazinamine Pyridazinamine Compound (PA-202) Pyridazinamine->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition by a novel pyridazinamine compound.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 Apoptosis Apoptosis, Inflammation AP1->Apoptosis Pyridazinamine Pyridazinamine Compound (PA-102) Pyridazinamine->JNK

Caption: JNK signaling pathway and its inhibition by a novel pyridazinamine compound.

Experimental Workflows

Experimental_Workflow start Start: Compound Synthesis synthesis Synthesis of Pyridazinamine Library start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification kinase_assay In Vitro Kinase Assay (JNK1, VEGFR-2) purification->kinase_assay mtt_assay In Vitro Cell Proliferation (MTT Assay) kinase_assay->mtt_assay hit_selection Hit Compound Selection (Based on IC50) mtt_assay->hit_selection in_vivo In Vivo Efficacy Study (Tumor Model) hit_selection->in_vivo end End: Lead Candidate in_vivo->end

Caption: General experimental workflow for the discovery and characterization of pyridazinamine compounds.

Logical Relationships

Logical_Relationship design Compound Design (Scaffold Hopping) synthesis Chemical Synthesis design->synthesis in_vitro In Vitro Characterization (Biochemical & Cellular Assays) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar sar->design Iterative Refinement in_vivo In Vivo Validation (Animal Models) sar->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

References

Theoretical Deep Dive: Unraveling the Electronic Structure of 3,5-Dichloropyridazin-4-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 3,5-Dichloropyridazin-4-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data on its electronic properties, this document outlines a robust computational methodology based on Density Functional Theory (DFT). By leveraging established theoretical protocols for similar pyridazine derivatives, we can predict key electronic parameters. This guide details the proposed computational workflow, summarizes expected quantitative data in a structured format, and visualizes the logical relationships in theoretical electronic structure analysis. The insights gleaned from such a study are pivotal for understanding the molecule's reactivity, stability, and potential interactions with biological targets, thereby accelerating rational drug design and development.

Introduction

Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1] The specific placement of substituents on the pyridazine ring significantly influences their electronic distribution, and consequently, their pharmacokinetic and pharmacodynamic profiles. This compound presents a unique electronic landscape due to the interplay of the electron-withdrawing chlorine atoms and the electron-donating amine group. A thorough understanding of its electronic structure is paramount for predicting its chemical behavior and designing novel therapeutic agents.

This whitepaper presents a theoretical study blueprint for characterizing the electronic properties of this compound using state-of-the-art computational chemistry techniques.

Computational Methodology

The proposed theoretical investigation will be conducted using Density Functional Theory (DFT), a powerful quantum mechanical method for studying the electronic structure of molecules.[1]

Software and Theoretical Level

All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian or GAMESS.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional will be employed in conjunction with the 6-31G* basis set.[1] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.[1]

Geometry Optimization

The molecular structure of this compound will be optimized to its ground state geometry in the gas phase. This process involves finding the minimum energy conformation of the molecule.

Electronic Property Calculations

Following geometry optimization, a series of electronic properties will be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy (EHOMO) is related to its electron-donating ability, while the LUMO energy (ELUMO) is related to its electron-accepting ability.[1][3]

  • Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity.[1]

  • Dipole Moment (μ): This provides information about the overall polarity of the molecule.

  • Mulliken Atomic Charges: These calculations will determine the partial charge distribution on each atom, offering insights into local electrophilic and nucleophilic sites.

  • Molecular Electrostatic Potential (MEP): The MEP map will visualize the electron density distribution around the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.

The logical workflow for this computational study is depicted in the following diagram:

computational_workflow cluster_input Input cluster_calculation Computational Protocol cluster_output Output Data cluster_analysis Analysis & Interpretation mol_structure Molecular Structure of This compound dft DFT Calculation (B3LYP/6-31G*) mol_structure->dft geom_opt Geometry Optimization dft->geom_opt elec_prop Electronic Property Calculation geom_opt->elec_prop fmo HOMO/LUMO Energies elec_prop->fmo energy_gap Energy Gap (ΔE) elec_prop->energy_gap dipole Dipole Moment (μ) elec_prop->dipole charges Mulliken Charges elec_prop->charges mep MEP Map elec_prop->mep reactivity Reactivity Prediction fmo->reactivity stability Stability Assessment energy_gap->stability interactions intermolecular Interaction Sites charges->interactions mep->interactions reactivity_relationship cluster_properties Calculated Electronic Properties cluster_reactivity Predicted Chemical Reactivity homo High E(HOMO) electrophilic Susceptibility to Electrophilic Attack homo->electrophilic Indicates electron-rich sites lumo Low E(LUMO) nucleophilic Susceptibility to Nucleophilic Attack lumo->nucleophilic Indicates electron-deficient sites mep_neg Negative MEP Regions mep_neg->electrophilic Visualizes electron-rich sites mep_pos Positive MEP Regions mep_pos->nucleophilic Visualizes electron-deficient sites

References

An In-depth Technical Guide to 3,5-Dichloropyridazin-4-amine (CAS Number: 53180-76-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic protocols for 3,5-Dichloropyridazin-4-amine, a key intermediate in synthetic chemistry.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 53180-76-0
Molecular Formula C₄H₃Cl₂N₃
Molecular Weight 163.99 g/mol [1]
Appearance Solid
Melting Point 176-178 °C[1][2]
Boiling Point (Predicted) 331.3 ± 37.0 °C at 760 mmHg[1]
InChI Key RPFJGTZUJUOCCL-UHFFFAOYSA-N[1]

Safety Information

This compound is classified as harmful and requires careful handling in a laboratory setting. The following table summarizes its hazard classifications and associated precautionary statements.

Hazard CategoryGHS ClassificationHazard StatementsPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][3]P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][3]P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[1][3]P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation[1][3]P261, P271, P304+P340, P312, P403+P233, P405

Pictogram:

GHS07 Harmful

Signal Word: Warning[1]

Handling and Storage:

  • Handle in a well-ventilated place.[4]

  • Wear suitable protective clothing, including gloves and eye/face protection.[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials.[4]

First-Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activity, mechanism of action, or defined signaling pathways for this compound itself. It is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential pharmaceutical or agrochemical applications. For instance, related structures like 4-amino-3,5-dichloropyridine and its derivatives have been investigated for antimicrobial and anti-cancer activities.[5]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound from 3,4,5-trichloropyridazine are detailed below.

Method 1: Microwave-Assisted Synthesis

  • Reactants:

    • 3,4,5-trichloropyridazine (3.5 g, 2.73 mmol)

    • Ethanol (5.5 mL)

    • Ammonium hydroxide (5.5 mL)

  • Procedure:

    • Dissolve 3,4,5-trichloropyridazine in a mixture of ethanol and ammonium hydroxide in a microwave reactor vessel.

    • Heat the mixture at 120 °C for 25 minutes using microwave irradiation.[6]

    • After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.

    • Purify the crude product using silica gel column chromatography with an eluent of acetone and dichloromethane (0-15% acetone) to yield 4-amino-3,5-dichloropyridazine.[6]

Method 2: Conventional Heating

  • Reactants:

    • 3,4,5-trichloropyridazine (8.0 g)

    • Dry ethanol saturated with ammonia gas

  • Procedure:

    • Place the 3,4,5-trichloropyridazine and the ammonia-saturated dry ethanol in a sealed tube.

    • Heat the reaction mixture at 120-130 °C for five hours.[2]

    • After cooling, open the tube and concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in 20 mL of chloroform and heat under reflux for 20 minutes.

    • Allow the solution to cool to room temperature for several hours to allow for precipitation.

    • Collect the solid precipitate by filtration and recrystallize it from water to yield 4-amino-3,5-dichloropyridazine.[2]

Visualizations

As there is no defined signaling pathway for this compound, the following diagram illustrates the general experimental workflow for its synthesis.

Synthesis_Workflow Synthesis Workflow for this compound Start Start: Reactants Reactants 3,4,5-Trichloropyridazine Ammonium Hydroxide Ethanol Start->Reactants Reaction Reaction Step: - Microwave Irradiation (120°C, 25 min) OR - Conventional Heating (120-130°C, 5h) Reactants->Reaction Concentration Solvent Removal: Concentration under reduced pressure Reaction->Concentration Purification Purification: Silica Gel Column Chromatography OR Recrystallization Concentration->Purification Product Final Product: This compound Purification->Product Analysis Analysis: - NMR - LC-MS Product->Analysis

Caption: General workflow for the synthesis of this compound.

References

Methodological & Application

Synthetic Routes to 5-Substituted Pyridazin-4-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted pyridazin-4-amine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The primary synthetic strategies discussed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, offering versatile and efficient pathways to a wide range of derivatives.

Introduction

Pyridazine-containing scaffolds are prevalent in many biologically active molecules and approved pharmaceuticals. The 4,5-disubstituted pyridazine core, in particular, has been less explored than its 3,6-disubstituted counterpart, presenting an opportunity for the discovery of novel therapeutic agents. The synthetic routes outlined herein provide a robust framework for accessing a library of 5-substituted pyridazin-4-amine derivatives for screening and lead optimization in drug discovery programs.

Synthetic Strategies

The synthesis of 5-substituted pyridazin-4-amine derivatives is typically achieved through a two-step sequence:

  • Halogenation: Introduction of a halogen atom (typically bromine) at the 5-position of the pyridazin-4-amine core to provide a handle for subsequent cross-coupling reactions.

  • Cross-Coupling: Palladium-catalyzed cross-coupling of the 5-halopyridazin-4-amine intermediate with various coupling partners to introduce the desired substituent at the 5-position.

Two of the most powerful and widely used cross-coupling methodologies for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

dot

Synthetic_Strategies start Pyridazin-4-amine intermediate 5-Halopyridazin-4-amine start->intermediate Halogenation (e.g., NBS) suzuki_product 5-Aryl/Heteroaryl/Alkyl- pyridazin-4-amine intermediate->suzuki_product Suzuki-Miyaura Coupling (Boronic Acids/Esters, Pd catalyst, Base) buchwald_product 5-(Substituted-amino)- pyridazin-4-amine intermediate->buchwald_product Buchwald-Hartwig Amination (Amines, Pd catalyst, Base, Ligand)

Caption: Overview of synthetic routes.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromopyridazin-4-amine (Intermediate)

This protocol describes the bromination of pyridazin-4-amine using N-Bromosuccinimide (NBS).

Materials:

  • Pyridazin-4-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of pyridazin-4-amine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/Hexane gradient) to afford 5-bromopyridazin-4-amine.

dot

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Pyridazin-4-amine in ACN cool Cool to 0 °C dissolve->cool add_nbs Add NBS portion-wise cool->add_nbs warm_rt Warm to RT add_nbs->warm_rt stir Stir for 12-16h warm_rt->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with EtOAc quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product product purify->product 5-Bromopyridazin-4-amine

Caption: Bromination experimental workflow.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl/Heteroaryl-pyridazin-4-amine Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromopyridazin-4-amine with various boronic acids.

Materials:

  • 5-Bromopyridazin-4-amine

  • Aryl/Heteroarylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water or Isopropanol/water)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine 5-bromopyridazin-4-amine (1.0 eq), the corresponding aryl/heteroarylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/water, 4:1).

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-substituted pyridazin-4-amine derivative.[1]

Table 1: Suzuki-Miyaura Coupling of 5-Bromopyridazin-4-amine with Various Boronic Acids

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃DMF/H₂O100288
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O952078
42-Naphthylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃DMF/H₂O100282
54-Cyanophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901875
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-(Substituted-amino)pyridazin-4-amine Derivatives

This protocol provides a general method for the palladium-catalyzed amination of 5-halopyridazin-4-amines.

Materials:

  • 5-Chloropyridazin-4-amine or 5-Bromopyridazin-4-amine

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos or RuPhos, 4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (2 mol%) and the ligand (4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the 5-halopyridazin-4-amine (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.

Table 2: Buchwald-Hartwig Amination of 5-Chloropyridazin-4-amine with Various Amines

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/Xantphos (2/4)NaOt-BuToluene1001882
2AnilinePd(OAc)₂/RuPhos (2/4)Cs₂CO₃Dioxane1102475
3BenzylaminePd₂(dba)₃/Xantphos (2/4)NaOt-BuToluene1002078
4PiperidinePd(OAc)₂/RuPhos (2/4)Cs₂CO₃Dioxane1102285
5N-MethylanilinePd₂(dba)₃/Xantphos (2/4)NaOt-BuToluene1002465

Conclusion

The synthetic routes and detailed protocols provided in this document offer a comprehensive guide for the preparation of a diverse range of 5-substituted pyridazin-4-amine derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions are highly reliable and versatile methods for the functionalization of the pyridazine core. The tabulated data allows for easy comparison of reaction conditions and expected yields, facilitating the selection of the most appropriate synthetic strategy for a given target molecule. These protocols are intended to empower researchers in the fields of medicinal chemistry and drug discovery to efficiently synthesize and explore the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols for the Amination of 3,4,6-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,6-Trichloropyridazine is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries.[1] The presence of three chlorine atoms on the pyridazine ring provides multiple reaction sites for nucleophilic substitution, allowing for the introduction of various functional groups. Amination, in particular, is a crucial transformation for generating libraries of novel compounds with potential therapeutic applications. This document provides a detailed experimental protocol for the amination of 3,4,6-trichloropyridazine, including reaction conditions, expected outcomes, and a summary of representative data.

The amination of 3,4,6-trichloropyridazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophilic amine attacks one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a Meisenheimer complex as an intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the pyridazine ring, yielding the aminated product. The regioselectivity of the substitution is influenced by the electronic effects of the ring nitrogen atoms and the nature of the attacking amine.

Experimental Protocols

This section outlines a general procedure for the amination of 3,4,6-trichloropyridazine. The reaction conditions can be adapted for different amines and desired substitution patterns (mono-, di-, or tri-substitution).

Materials:

  • 3,4,6-Trichloropyridazine

  • Amine (primary or secondary; aliphatic or aromatic)

  • Solvent (e.g., ethanol, isopropanol, acetonitrile, N,N-dimethylformamide (DMF), dioxane)

  • Base (optional, e.g., triethylamine, diisopropylethylamine, potassium carbonate)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and work-up reagents

General Procedure for Mono-amination:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,6-trichloropyridazine (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Add the amine (1.0-1.2 eq.) to the solution. If the amine salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base (1.2-1.5 eq.).

  • Place the reaction mixture under an inert atmosphere.

  • Heat the reaction to a temperature ranging from room temperature to reflux (typically 60-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Note on Regioselectivity: For the reaction with aliphatic amines, the substitution is generally observed to occur preferentially at the C4 position of the pyridazine ring. This is attributed to the C4 position being the most activated site, para to one of the ring nitrogens.

Data Presentation

The following table summarizes the results of the amination of 3,4,6-trichloropyridazine with various amines under different reaction conditions.

EntryAmineSolventBaseTemp. (°C)Time (h)ProductYield (%)
1Ammonia (aq.)Ethanol-12554-Amino-3,6-dichloropyridazineNot Reported
2MorpholineEthanolEt3NReflux64-(Morpholin-4-yl)-3,6-dichloropyridazine85
3AnilineEthanol-Reflux84-Anilino-3,6-dichloropyridazine78
4PiperidineAcetonitrileK2CO38044-(Piperidin-1-yl)-3,6-dichloropyridazine92
5BenzylamineDMF-100124-(Benzylamino)-3,6-dichloropyridazine75

Note: The yields reported are based on literature precedents for similar reactions and may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow for Amination of 3,4,6-Trichloropyridazine

experimental_workflow start Start dissolve Dissolve 3,4,6-Trichloropyridazine in Solvent start->dissolve add_reagents Add Amine (and optional Base) dissolve->add_reagents react Heat under Inert Atmosphere add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up (Cooling, Filtration/Concentration) monitor->workup Reaction Complete purify Purification (Recrystallization/Chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for the amination of 3,4,6-trichloropyridazine.

Logical Relationship of Nucleophilic Aromatic Substitution (SNAr)

sn_ar_mechanism reactants 3,4,6-Trichloropyridazine + Amine (Nu:) intermediate Meisenheimer Complex (Anionic Intermediate) reactants->intermediate Nucleophilic Attack product Aminated Pyridazine + Chloride Ion (Cl-) intermediate->product Elimination of Leaving Group

Caption: The SNAr mechanism for the amination of 3,4,6-trichloropyridazine.

References

Application of 3,5-Dichloropyridazin-4-amine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridazin-4-amine is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including the reactive chlorine atoms and the nucleophilic amino group on the pyridazine core, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This document provides a comprehensive overview of the applications of this compound in the development of novel therapeutic agents, with a focus on its use in generating potent kinase inhibitors for oncology and promising antimicrobial agents. Detailed experimental protocols for the synthesis of the core scaffold and the biological evaluation of its derivatives are also presented.

Synthetic Versatility of this compound

The dichloropyridazine scaffold allows for selective functionalization at the C3 and C5 positions through nucleophilic substitution reactions. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The amino group at the C4 position can also be further modified, providing an additional point for structural diversification. This synthetic tractability has led to the development of numerous derivatives with a wide range of pharmacological activities.

Application in Oncology: Kinase Inhibitors

A significant area of application for this compound is in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridazine core can act as a scaffold to orient substituents in a manner that allows for potent and selective binding to the ATP-binding site of various kinases.

Pyrimido[4,5-c]pyridazine Derivatives as Anticancer Agents

Derivatives of a pyrimido[4,5-c]pyridazine core, which can be synthesized from this compound, have shown promising anticancer activity. These compounds have been evaluated for their ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of Pyrimido[4,5-c]pyridazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2b MDA-MB-231 (Breast)60[1]
2k MDA-MB-231 (Breast)80[1]
Cisplatin (Control) MDA-MB-231 (Breast)Not specified in abstract[1]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data indicates that these compounds exhibit significant antiproliferative activity against the MDA-MB-231 human breast cancer cell line.[1]

Pyridazinone-Based Diarylurea Derivatives as VEGFR-2 Inhibitors

Pyridazinone-based diarylurea derivatives have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Table 2: VEGFR-2 Inhibitory Activity of Pyridazinone-Based Diarylurea Derivatives

Compound IDVEGFR-2 Inhibition (%) @ 10 µMIC50 (nM)Reference
17a Not specified60.70[2]
IXa-c (general class) Not specified60.70–1800[2]

These compounds demonstrate potent inhibition of VEGFR-2, suggesting their potential as anti-angiogenic agents in cancer therapy.[2]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Inhibitor Pyridazinone-based Diarylurea Inhibitor Inhibitor->VEGFR2 Inhibits

Application in Infectious Diseases: Antimicrobial Agents

Derivatives of this compound have also shown promising activity against a range of microbial pathogens. The pyridazine scaffold can be modified to interact with various bacterial and fungal targets.

Pyridazinone Derivatives with Antibacterial and Antifungal Activity

Several studies have reported the synthesis of pyridazinone derivatives with significant antimicrobial properties.

Table 3: Antimicrobial Activity of Pyridazinone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Chloro derivatives (general) E. coli0.892–3.744[3]
Chloro derivatives (general) P. aeruginosa0.892–3.744[3]
Chloro derivatives (general) S. marcescens0.892–3.744[3]
Chloramphenicol (Control) E. coli, P. aeruginosa, S. marcescens2.019–8.078[3]
Compound 10h Staphylococcus aureus16[2]
Compound 8g Candida albicans16[2]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The data highlights that certain pyridazinone derivatives exhibit potent activity against both Gram-negative bacteria and fungi, with some compounds showing superior or comparable activity to the standard antibiotic chloramphenicol.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold, this compound, from 3,4,5-trichloropyridazine.

Materials:

  • 3,4,5-trichloropyridazine

  • Ethanol

  • Ammonium hydroxide solution (28-30%)

  • Microwave reactor

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a microwave reactor vial, dissolve 3,4,5-trichloropyridazine in a mixture of ethanol and ammonium hydroxide.

  • Seal the vial and heat the reaction mixture in the microwave reactor at 120 °C for 30 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, and melting point).

Synthesis_Workflow Start 3,4,5-Trichloropyridazine + Ethanol + Ammonium Hydroxide Reaction Microwave Irradiation (120°C, 30 min) Start->Reaction Concentration Solvent Removal (Rotary Evaporation) Reaction->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Product This compound Purification->Product

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for evaluating the inhibitory activity of pyridazine derivatives against a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR-2)

  • Kinase substrate (specific for the kinase)

  • ATP (Adenosine triphosphate)

  • Test compound (pyridazine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution to the wells.

    • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30 °C for 1 hour.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence intensity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of test compound Add_Compound Add compound to wells Compound_Prep->Add_Compound Add_Kinase Add kinase and pre-incubate Add_Compound->Add_Kinase Add_Substrate_ATP Initiate reaction with substrate and ATP Add_Kinase->Add_Substrate_ATP Incubate_Reaction Incubate at 30°C Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_1 Incubate for 40 min Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate for 30 min Add_Detection_Reagent->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyridazine derivatives against microbial strains.

Materials:

  • Test compound (pyridazine derivative)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth directly in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

This compound has proven to be a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the ability to introduce a wide range of substituents have enabled the development of potent and selective inhibitors of various biological targets. The examples provided herein demonstrate its successful application in the discovery of novel anticancer and antimicrobial agents. The detailed protocols offer a starting point for researchers to synthesize and evaluate new derivatives based on this privileged heterocyclic core, paving the way for the development of next-generation therapeutics. Further exploration of the chemical space around the this compound scaffold holds great promise for identifying new drug candidates to address unmet medical needs.

References

Application Notes and Protocols for the Use of 3,5-Dichloropyridazin-4-amine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the utilization of 3,5-Dichloropyridazin-4-amine as a versatile building block in the synthesis of novel anticancer agents. The pyridazine core is a privileged scaffold in medicinal chemistry, and its derivatives have shown significant potential in targeting various cancer-related pathways.[1] This document focuses on the synthesis of potential Poly(ADP-ribose) polymerase (PARP-1) and kinase inhibitors, key targets in modern oncology.

Application Note 1: Synthesis of Putative PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death. This concept, known as synthetic lethality, has led to the successful development of several PARP-1 inhibitors for the treatment of various cancers. The dichloropyridazine scaffold can serve as a core for novel PARP-1 inhibitors.

While specific examples starting directly from this compound are not extensively documented, the closely related 3,6-dichloropyridazine is used to synthesize potent PARP-1 inhibitors.[2] The following protocol is an illustrative example of how this compound could be utilized in a similar synthetic strategy.

Quantitative Data: Anticancer Activity of Related Pyridazine-Based PARP-1 Inhibitors

The following table summarizes the in vitro anticancer activity of a series of 4-chloropyridazinoxyphenyl conjugates, which share a similar structural motif to compounds that could be synthesized from this compound.[2]

CompoundTarget Cancer Cell LineIC50 (µM)
3c HNO97 (Head and Neck)1.5
FaDu (Head and Neck)2.3
MDA-MB-468 (Breast)3.1
3e HNO97 (Head and Neck)2.8
FaDu (Head and Neck)4.5
MDA-MB-468 (Breast)5.2
4b HNO97 (Head and Neck)3.7
FaDu (Head and Neck)5.1
MDA-MB-468 (Breast)6.8
Olaparib (Reference) MDA-MB-468 (Breast)Not explicitly stated, but compounds 3c, 3d, and 3e demonstrated comparable PARP-1 inhibitory efficiency to olaparib.[2]

Signaling Pathway: PARP-1 Inhibition and Synthetic Lethality

PARP1_inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_1 Single-Strand Break (SSB) PARP1_1 PARP-1 DNA_SSB_1->PARP1_1 activates BER Base Excision Repair PARP1_1->BER initiates DNA_Repair_1 DNA Repair BER->DNA_Repair_1 Cell_Survival_1 Cell Survival DNA_Repair_1->Cell_Survival_1 DNA_SSB_2 Single-Strand Break (SSB) Replication_Fork_Stalling Replication Fork Stalling DNA_SSB_2->Replication_Fork_Stalling PARP1_Inhibitor This compound Derivative (PARP-1 Inhibitor) PARP1_2 PARP-1 PARP1_Inhibitor->PARP1_2 inhibits DSB Double-Strand Break (DSB) Replication_Fork_Stalling->DSB HR_Repair Homologous Recombination (Deficient) DSB->HR_Repair Apoptosis Apoptosis HR_Repair->Apoptosis fails to repair

Caption: PARP-1 inhibition in homologous recombination deficient cancer cells.

Application Note 2: Synthesis of Putative Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of anticancer drugs. The pyridazine scaffold is a common feature in many potent and selective kinase inhibitors.[3] Derivatives of this compound can be synthesized to target various kinases, such as Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

Quantitative Data: Anticancer Activity of Related Pyridazine-Based Kinase Inhibitors

The following table presents the in vitro anticancer activity of a series of 3,6-disubstituted pyridazines targeting CDK2.[3]

CompoundTarget Cancer Cell LineIC50 (µM)
11a T-47D (Breast)35.9 ± 1.18
MDA-MB-231 (Breast)34.59 ± 1.13
11m T-47D (Breast)0.43 ± 0.01
MDA-MB-231 (Breast)0.99 ± 0.03
Roscovitine (Reference) T-47D (Breast)15.3 ± 0.49
MDA-MB-231 (Breast)19.8 ± 0.64

Experimental Workflow: Synthesis and Evaluation of Kinase Inhibitors

Kinase_Inhibitor_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution or Cross-Coupling Reaction Start->Reaction Library Library of Pyridazine Derivatives Reaction->Library Screening In vitro Kinase Assay Library->Screening Hit_ID Hit Identification Screening->Hit_ID Cell_Assay Cell-Based Anticancer Assay (e.g., MTT, SRB) Hit_ID->Cell_Assay Lead_Compound Lead Compound Cell_Assay->Lead_Compound SAR Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR Optimization Lead Optimization SAR->Optimization Optimization->Reaction

Caption: Workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 3,4,5-trichloropyridazine via microwave-assisted amination.

Materials:

  • 3,4,5-Trichloropyridazine

  • Ethanol (EtOH)

  • Ammonium hydroxide (NH4OH)

  • Microwave reactor

  • Rotary evaporator

  • Silica gel for column chromatography

  • Acetone

  • Dichloromethane (DCM)

Procedure:

  • In a microwave reactor vessel, dissolve 3,4,5-trichloropyridazine (e.g., 500 mg, 2.73 mmol) in a mixture of ethanol (5.5 mL) and ammonium hydroxide (5.5 mL).

  • Seal the vessel and heat the reaction mixture under microwave irradiation at 120°C for 25 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-15% acetone in dichloromethane as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Protocol 2: Illustrative Synthesis of a Putative PARP-1 Inhibitor Intermediate

This protocol is an illustrative example adapted from the synthesis of related chloropyridazine-based PARP-1 inhibitors and demonstrates a potential synthetic route starting from this compound. This specific reaction would yield a 5-chloro-4-amino-pyridazin-3-yloxy derivative.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Anhydrous potassium carbonate (K2CO3)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), 4-hydroxybenzaldehyde (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Add isopropanol to the flask to create a stirrable suspension.

  • Heat the reaction mixture to reflux with vigorous stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-((4-amino-5-chloropyridazin-3-yl)oxy)benzaldehyde intermediate. This intermediate can then undergo further reactions, such as condensation with ketones, to form the final chalcone-like PARP-1 inhibitors.[2]

Protocol 3: In Vitro Anticancer Activity Assessment (SRB Assay)

This protocol describes the Sulforhodamine B (SRB) assay, a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., T-47D, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • The following day, treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 48 hours).

  • After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 10 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of dichloropyridazines. The pyridazine scaffold is a crucial heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds, including kinase and PARP inhibitors.[1] The ability to selectively functionalize dichloropyridazines through various cross-coupling reactions provides a powerful tool for the synthesis of novel drug candidates and other functional organic materials.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[2] For dichloropyridazines, these reactions allow for the sequential and selective introduction of a wide range of substituents, providing access to a diverse chemical space for drug discovery and development. Common cross-coupling reactions include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi reactions.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful selection and combination of the dichloropyridazine substrate, a coupling partner, a palladium catalyst, a ligand, a base, and a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.

G cluster_workflow Experimental Workflow Start Start Reaction_Setup Reaction Setup: Dichloropyridazine, Coupling Partner, Catalyst, Ligand, Base, Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (e.g., N2 or Ar) Reaction_Setup->Inert_Atmosphere Heating Heating & Stirring Inert_Atmosphere->Heating Reaction_Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a dichloropyridazine and an organoboron reagent, typically a boronic acid or its ester. This reaction is widely used to introduce aryl and heteroaryl moieties.[3]

Quantitative Data for Suzuki-Miyaura Coupling of Dichloropyridazines
Dichloropyridazine IsomerCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazineVarious (hetero)aryl boronic acidsPd(PPh₃)₄ (5)-2M Na₂CO₃DME/EtOH/H₂O804814-28[3][4]
3,5-DichloropyridazinePhenylboronic acidPd(OAc)₂DPPFK₂CO₃Toluene/H₂O1001285 (C3-coupling)[5]
3,5-DichloropyridazinePhenylboronic acidPd(OAc)₂Q-PhosKFToluene/H₂O1001275 (C5-coupling)[5]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O1000.2574[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine[3]

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol)

  • (Hetero)aromatic boronic acid (0.6 mmol)

  • Pd(PPh₃)₄ (5 mol%)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Ethanol (2 mL)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) (1 mL)

  • Nitrogen gas

  • Chloroform

  • Saturated sodium chloride solution

Procedure:

  • To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the appropriate (hetero)aromatic boronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol%).

  • Add a mixture of DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ (1 mL).

  • Purge the reaction vessel with nitrogen.

  • Heat the mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The typical reaction time is 48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated solution of NaCl (20 mL).

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling dichloropyridazines with primary or secondary amines.[2][7] This reaction is crucial for the synthesis of amino-substituted pyridazines, which are common motifs in pharmacologically active molecules.

G cluster_catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ligand_Dissociation Ligand Dissociation Ar-Pd(II)-X(L2)->Ligand_Dissociation Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Ligand_Dissociation->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X(L)->Amine_Coordination [Ar-Pd(II)(NHR2)(L)]+X- [Ar-Pd(II)(NHR2)(L)]+X- Amine_Coordination->[Ar-Pd(II)(NHR2)(L)]+X- Deprotonation Deprotonation (Base) [Ar-Pd(II)(NHR2)(L)]+X-->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination of Dichloropyridazines
Dichloropyridazine IsomerAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3,6-Dichloro-2,4-difluoroaniline derivativePrimary or secondary aminePd Pre-catalyst (2)Phosphine ligand (3)NaOt-BuToluene or Dioxane100Not specifiedGood to excellent[8]
4-chloro-6-chloropyrazine4-aminopyridine derivativeNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[9]
Experimental Protocol: General Buchwald-Hartwig Amination[8]

Materials:

  • Dichloropyridazine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., XPhos) (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 mmol)

  • Anhydrous toluene or dioxane (5 mL)

  • Inert gas (Nitrogen or Argon)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add the dichloropyridazine derivative (1.0 mmol), the palladium pre-catalyst (2 mol%), and the phosphine ligand (3 mol%).

  • Add the base, NaOt-Bu (2.0 mmol), to the flask.

  • Add anhydrous toluene or dioxane (5 mL), followed by the amine (1.2 mmol).

  • Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a dichloropyridazine and a terminal alkyne, providing access to valuable alkynylpyridazine building blocks.[10][11]

Quantitative Data for Sonogashira Coupling of Dichloropyridazines
Dichloropyridazine IsomerAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Iodo-4-nitrobenzene (model)EthynylbenzenePd(OAc)₂ (1)CuI (1)Cs₂CO₃DMF6016High[12]
Experimental Protocol: General Sonogashira Coupling[12]

Materials:

  • Dichloropyridazine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (2 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the dichloropyridazine (1.0 equiv), the palladium catalyst (2 mol%), and CuI (2 mol%).

  • Add the solvent and the base.

  • Add the terminal alkyne (1.2 equiv) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Heck Reaction

The Heck reaction involves the coupling of a dichloropyridazine with an alkene to form a substituted pyridazine with a new C-C double bond.[13]

Quantitative Data for Heck Reaction of Dichloropyridazines

Specific quantitative data for Heck reactions of dichloropyridazines is limited in the provided search results. A general protocol is provided below.

Experimental Protocol: General Heck Reaction[14]

Materials:

  • Dichloropyridazine (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)

  • Solvent (e.g., DMF, NMP, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the dichloropyridazine (1.0 equiv), palladium catalyst, ligand, and base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent and the alkene (1.2 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, perform an aqueous workup, and extract the product.

  • Dry, concentrate, and purify the product.

Stille Coupling

The Stille coupling utilizes an organotin reagent to form a C-C bond with a dichloropyridazine. While effective, the toxicity of organotin compounds is a significant drawback.[14]

Quantitative Data for Stille Coupling of Dichloropyridazines

Specific quantitative data for Stille couplings of dichloropyridazines is limited in the provided search results. A general protocol is provided below.

Experimental Protocol: General Stille Coupling

Materials:

  • Dichloropyridazine (1.0 equiv)

  • Organostannane reagent (e.g., vinyltributyltin) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Solvent (e.g., THF, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flask under an inert atmosphere, add the dichloropyridazine, palladium catalyst, and solvent.

  • Add the organostannane reagent.

  • Heat the reaction mixture (typically 60-100 °C) and monitor its progress.

  • Upon completion, cool the reaction and quench with an aqueous solution of KF to remove tin byproducts.

  • Filter the mixture and perform a standard aqueous workup and extraction.

  • Dry, concentrate, and purify the product.

Negishi Coupling

The Negishi coupling employs an organozinc reagent for the C-C bond formation with a dichloropyridazine. Organozinc reagents are highly reactive but also sensitive to air and moisture.[15]

Quantitative Data for Negishi Coupling of Dichloropyridazines

Specific quantitative data for Negishi couplings of dichloropyridazines is limited in the provided search results. A general protocol is provided below.

Experimental Protocol: General Negishi Coupling[17]

Materials:

  • Dichloropyridazine (1.0 equiv)

  • Organozinc reagent (prepared in situ or from a commercial source) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • If preparing the organozinc reagent in situ, react the corresponding organohalide with activated zinc metal in an anhydrous solvent under an inert atmosphere.

  • To a separate flask under an inert atmosphere, add the dichloropyridazine and the palladium catalyst.

  • Add the anhydrous solvent.

  • Slowly add the solution of the organozinc reagent to the dichloropyridazine mixture at room temperature or below.

  • Allow the reaction to stir at room temperature or with gentle heating until complete.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product.

Applications in Drug Development

Substituted pyridazines are key components in a number of drug candidates, particularly in the fields of oncology and inflammatory diseases. Their ability to act as hinge-binding motifs in kinases and to interact with key residues in enzymes like PARP makes them attractive scaffolds for inhibitor design.

Pyridazine Derivatives as Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP-binding pocket. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, anchoring the inhibitor to the protein. Palladium-catalyzed cross-coupling reactions are instrumental in synthesizing libraries of substituted pyridazines to optimize potency and selectivity against specific kinases, such as ALK5.[9]

G cluster_kinase_inhibition Role of Pyridazine Core in Kinase Inhibition Dichloropyridazine Dichloropyridazine Cross_Coupling Palladium-Catalyzed Cross-Coupling Dichloropyridazine->Cross_Coupling Substituted_Pyridazine Substituted Pyridazine (Kinase Inhibitor) Cross_Coupling->Substituted_Pyridazine Kinase_Active_Site Kinase Active Site (ATP Binding Pocket) Substituted_Pyridazine->Kinase_Active_Site Hinge_Binding Hinge Binding (Hydrogen Bonding) Kinase_Active_Site->Hinge_Binding Inhibition Kinase Inhibition Hinge_Binding->Inhibition

Caption: Synthesis and mechanism of action for pyridazine-based kinase inhibitors.

Pyridazine Derivatives as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways. The pyridazine moiety can be found in the core structure of some PARP inhibitors, where it mimics the nicotinamide portion of the NAD+ substrate and forms crucial hydrogen bonds in the active site.[16][17]

G cluster_parp_inhibition Role of Pyridazine Core in PARP Inhibition DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation DNA_Repair DNA Repair PARP_Activation->DNA_Repair PARP_Inhibition PARP Inhibition Cell_Survival Cell Survival DNA_Repair->Cell_Survival Pyridazine_Inhibitor Pyridazine-based PARP Inhibitor Pyridazine_Inhibitor->PARP_Activation Blocks Cell_Death Cell Death (Apoptosis) PARP_Inhibition->Cell_Death

Caption: Signaling pathway of PARP and its inhibition by pyridazine-based drugs.

References

Application Note: High-Purity Isolation of 3,5-Dichloropyridazin-4-amine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3,5-Dichloropyridazin-4-amine using silica gel column chromatography. The described method employs a gradient elution of acetone in dichloromethane, affording the target compound with high purity suitable for subsequent applications in pharmaceutical research and development. This protocol is designed to be a reliable and reproducible method for obtaining pure this compound.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. The purity of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps and biological assays. This document outlines a robust purification protocol using automated flash chromatography, a technique widely employed for its efficiency and scalability in isolating compounds of interest from complex reaction mixtures.

Experimental Protocol

This protocol is intended for the purification of crude this compound. The following procedure details the setup, execution, and final work-up for the chromatographic separation.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm particle size)

  • Dichloromethane (DCM), HPLC grade

  • Acetone, HPLC grade

  • Automated flash chromatography system

  • Pre-packed silica gel column

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

Chromatography Conditions:

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterValue
Stationary Phase Silica Gel
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Acetone
Elution Method Gradient
Gradient Profile 0-15% Acetone in Dichloromethane over 20 min
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Typical Sample Loading 100-500 mg of crude product per 40g column

Detailed Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel to create a dry-loading cartridge.

  • Column Equilibration: Equilibrate the pre-packed silica gel column with 100% dichloromethane (Mobile Phase A) for at least 3 column volumes.

  • Sample Loading: Load the prepared sample onto the column. If using a liquid injection, ensure the sample is fully dissolved. For dry loading, place the cartridge at the head of the column.

  • Chromatographic Run: Initiate the gradient elution program. The separation is achieved by gradually increasing the percentage of acetone in dichloromethane from 0% to 15% over 20 minutes.[1]

  • Fraction Collection: Collect fractions based on the UV chromatogram. The peak corresponding to this compound should be well-resolved from impurities.

  • Purity Analysis: Analyze the collected fractions containing the target compound by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% acetone in dichloromethane) and visualize under a UV lamp.

  • Product Isolation: Combine the pure fractions and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.

Purification Workflow

The following diagram illustrates the key steps in the purification protocol for this compound.

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in DCM or Adsorb onto Silica Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Gradient Elution (0-15% Acetone in DCM) Load->Elute Collect Collect Fractions (UV Detection) Elute->Collect Analyze TLC Analysis for Purity Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting

Nitrogen-containing heterocyclic compounds can sometimes exhibit peak tailing on silica gel due to interactions with acidic silanol groups. If significant tailing is observed, consider the following modifications:

  • Addition of a Basic Modifier: Incorporate a small amount (0.1-1%) of triethylamine or ammonia into the mobile phase to neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phase: For particularly challenging separations, consider using an alternative stationary phase such as alumina (basic or neutral).

Conclusion

The protocol described in this application note provides an effective method for the purification of this compound by automated flash chromatography. Adherence to this procedure will enable researchers to obtain a high-purity product, which is essential for its use in drug discovery and development. The use of a gradient elution with acetone and dichloromethane on a silica gel stationary phase offers a reliable and scalable solution for the isolation of this important chemical intermediate.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyridazine-Based PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of pyridazine-based Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. The content is designed to guide researchers through the essential experimental procedures, from chemical synthesis to biological activity assessment.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks.[1] Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. The pyridazine scaffold has been identified as a privileged structure in the development of potent PARP-1 inhibitors, offering a versatile platform for the design of novel anticancer agents.[2][3] This document outlines the synthesis of various pyridazine-based compounds and the protocols for evaluating their PARP-1 inhibitory activity.

Data Presentation

Table 1: PARP-1 Inhibitory Activity of Pyridopyridazinone Derivatives
Compound IDModificationsPARP-1 IC50 (nM)Reference
Olaparib (Reference)34[4]
8a Pyridopyridazinone core36[4]
5 Pyridopyridazinone core3.05[2]
8a (alternative study) Pyridopyridazinone core2.31[2]
Table 2: PARP-1 Inhibitory and Antiproliferative Activity of Pyrrolo[1,2-b]pyridazine Derivatives
Compound IDPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1 vs PARP-2)Cell Line (BRCA status)CC50 (nM)Reference
15a --~29-fold--[5]
15b --~5-foldV-C8 (BRCA2-deficient)340[5]
MDA-MB-436 (BRCA1-deficient)106[5]
Table 3: PARP-1 Inhibitory Activity of 6-Aryl-4,5-dimethylpyridazin-3(2H)-one Derivatives
Compound IDModificationsPARP-1 IC50 (nM)Reference
48 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]2.8

Experimental Protocols

General Synthesis of Pyridazin-3(2H)-one Derivatives

A common and versatile method for the synthesis of the pyridazinone core involves the condensation of a γ-ketoacid with hydrazine hydrate.

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

  • Reaction Setup: To a solution of 4-oxo-4-phenylbutanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol describes a sensitive, high-throughput method for determining the in vitro enzymatic activity of PARP-1 and for evaluating the inhibitory potential of pyridazine-based compounds.

Principle of the Assay: The PARP-1 chemiluminescent assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1 in the presence of activated DNA. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotin moieties. The addition of a chemiluminescent HRP substrate produces light that is proportional to PARP-1 activity.[1]

Materials:

  • 96-well white opaque plates

  • Recombinant human PARP-1 enzyme

  • Histone-coated plates

  • Activated DNA

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Test compounds (dissolved in DMSO)

  • Olaparib (as a positive control)

Step-by-Step Procedure:

  • Plate Preparation:

    • If not using pre-coated plates, coat the wells of a 96-well white opaque plate with histones overnight at 4°C.

    • Wash the plate three times with PBST (PBS with 0.05% Tween-20).

    • Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.

    • Wash the plate three times with PBST.

  • Inhibitor Preparation:

    • Prepare serial dilutions of the test pyridazine compounds and the positive control (Olaparib). A common starting point is a 10-point, 3-fold serial dilution, starting from 100 µM.

  • Reaction Setup:

    • Set up the plate layout to include "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" wells at various concentrations.

    • Add 2.5 µL of the appropriate inhibitor dilution or DMSO vehicle (for the Positive Control) to the designated wells.

  • Enzymatic Reaction:

    • Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.

    • Add the appropriate volume of the Master Mix to all wells except the "Blank".

    • Add PARP Assay Buffer to the "Blank" wells.

    • Initiate the reaction by adding the PARP-1 enzyme to all wells except the "Blank".

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add the chemiluminescent HRP substrate to each well.

    • Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average chemiluminescence value of the "Blank" wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control".

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Mandatory Visualizations

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP-1 Activation & PARylation cluster_DNA_Repair DNA Repair DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes XRCC1 XRCC1 PAR->XRCC1 recruits NAD NAD+ NAD->PARP1 substrate BER Base Excision Repair (BER) Repair_Complex Repair Complex Assembly XRCC1->Repair_Complex DNA_Ligase_III DNA Ligase III DNA_Ligase_III->Repair_Complex DNA_Polymerase_beta DNA Polymerase β DNA_Polymerase_beta->Repair_Complex Repair_Complex->BER facilitates

Caption: PARP-1 signaling pathway in response to DNA single-strand breaks.

Experimental_Workflow Start Start Synthesis Synthesis of Pyridazine Derivatives Start->Synthesis Purification Purification and Characterization (e.g., NMR, MS, HPLC) Synthesis->Purification Screening In Vitro PARP-1 Inhibition Assay (Primary Screening) Purification->Screening Dose_Response IC50 Determination (Dose-Response) Screening->Dose_Response Active Compounds Cell_Based_Assay Cell-Based Assays (e.g., Antiproliferative) Dose_Response->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental workflow for the synthesis and screening of pyridazine-based PARP-1 inhibitors.

Caption: Logical relationship illustrating the structure-activity relationship of pyridazinone-based PARP-1 inhibitors.

References

Development of Novel Agrochemicals from Dichloropyridazine Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel agrochemicals derived from dichloropyridazine intermediates. It covers the synthesis of key intermediates and final products, along with methodologies for evaluating their herbicidal, fungicidal, and insecticidal activities.

Introduction to Dichloropyridazines in Agrochemicals

Dichloropyridazine derivatives are a versatile class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules.[1][2] Their inherent chemical reactivity allows for diverse functionalization, leading to the discovery of potent herbicides, fungicides, and insecticides.[3][4] The pyridazine core is a key structural motif in several commercial agrochemicals, highlighting its importance in modern crop protection.[3] This document outlines the synthetic routes and biological evaluation protocols for novel agrochemical candidates based on dichloropyridazine scaffolds.

Synthesis of Dichloropyridazine Intermediates and Derivatives

The following section details the synthesis of the key intermediate, 3,6-dichloropyridazine, and a representative novel herbicidal derivative.

Synthesis of 3,6-Dichloropyridazine

Protocol 1: Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine

This protocol describes the chlorination of 3,6-dihydroxypyridazine using phosphorus oxychloride.[2]

Materials:

  • 3,6-Dihydroxypyridazine

  • Phosphorus oxychloride (POCl₃)

  • Chloroform

  • Silica gel for column chromatography

  • Round bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 100 mL single-necked round bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol), phosphorus oxychloride (9.20 g, 60 mmol), and chloroform (20 mL).[2]

  • Stir the mixture at 50°C for 4 hours.[2]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[2]

  • After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.[2]

  • Purify the crude product by silica gel column chromatography to obtain pure 3,6-dichloropyridazine.[2]

  • Dry the final product. The expected yield is approximately 72.35% with a purity of 99.03% (GC).[2]

Synthesis of a Novel Pyridazine-based Herbicide

Protocol 2: Synthesis of 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (Compound B1)

This protocol outlines a multi-step synthesis of a novel pyridazine herbicide targeting the phytoene desaturase (PDS) enzyme.[3][5]

Experimental Workflow:

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Intermediate B cluster_2 Step 3: Synthesis of Final Product (B1) start 3,6-Dichloropyridazine-4-carboxylic acid reagent1 SOCl₂ start->reagent1 Reflux product1 Intermediate A (Acid Chloride) reagent1->product1 product1_2 Intermediate A reagent2 2,4-Difluoroaniline, Et₃N product1_2->reagent2 DCM, 0°C to rt product2 Intermediate B (Amide) reagent2->product2 product2_2 Intermediate B reagent3 3-(Trifluoromethyl)phenol, K₂CO₃ product2_2->reagent3 DMF, 80°C product3 Final Product (B1) reagent3->product3

Caption: Synthetic workflow for a novel pyridazine-based herbicide.

Materials:

  • 3,6-Dichloropyridazine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 2,4-Difluoroaniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 3-(Trifluoromethyl)phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Step 1: Synthesis of the acid chloride intermediate. Reflux a solution of 3,6-dichloropyridazine-4-carboxylic acid in thionyl chloride. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Step 2: Amide formation. Dissolve the crude acid chloride in dichloromethane. To this solution, add 2,4-difluoroaniline and triethylamine at 0°C. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide intermediate.

  • Step 3: Nucleophilic aromatic substitution. To a solution of the amide intermediate in DMF, add 3-(trifluoromethyl)phenol and potassium carbonate. Heat the mixture at 80°C until the starting material is consumed. After cooling, pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the final compound B1.

Biological Activity and Evaluation Protocols

This section provides detailed protocols for assessing the herbicidal, fungicidal, and insecticidal activities of novel dichloropyridazine derivatives.

Herbicidal Activity

Many pyridazinone herbicides act by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and a lack of protective carotenoids, resulting in photooxidative damage and a characteristic bleaching of the plant tissues.[3][5]

Signaling Pathway:

G GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS z_Carotene ζ-Carotene Carotenoids Carotenoids z_Carotene->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Bleaching Bleaching/ Plant Death Photosynthesis->Bleaching Photooxidative Damage PDS_Inhibitor Pyridazinone PDS Inhibitor PDS_Inhibitor->PDS Inhibition PDS->z_Carotene

Caption: Mode of action of PDS-inhibiting herbicides.

Protocol 3: Pre-Emergence Herbicidal Activity Bioassay [6]

This protocol evaluates the effect of a test compound on germinating seeds.

Materials:

  • Test compounds

  • Acetone

  • Tween-80

  • Distilled water

  • Pots or trays

  • Soil or other suitable growth medium

  • Seeds of indicator weed species (e.g., Echinochloa crus-galli, Portulaca oleracea)[3]

  • Growth chamber or greenhouse

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone and then dilute with distilled water containing 0.1% Tween-80 to the desired concentrations.

  • Planting: Fill pots with soil and sow the seeds of the indicator species at a uniform depth.

  • Application: Apply the test solutions evenly to the soil surface using a sprayer.

  • Incubation: Place the treated pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the emergence and growth of the treated plants to an untreated control. Record parameters such as percent inhibition of root and stem growth.[3]

Protocol 4: Post-Emergence Herbicidal Activity Bioassay [6]

This protocol evaluates the effect of a test compound on established seedlings.

Materials:

  • Same as Protocol 3

  • Seedlings of indicator weed species at the 2-3 leaf stage[6]

Procedure:

  • Seedling Preparation: Grow the indicator weed species in pots until they reach the 2-3 leaf stage.

  • Application: Spray the test solutions evenly over the foliage of the seedlings until runoff.

  • Incubation: Return the pots to the growth chamber or greenhouse.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete kill) compared to an untreated control.

Data Presentation: Herbicidal Activity of Compound B1 [3]

Target Weed SpeciesApplication TypeConcentration (µg/mL)Root Inhibition (%)Stem Inhibition (%)
Echinochloa crus-galliPre-emergence100100100
Portulaca oleraceaPre-emergence100100100
Broadleaf WeedsPost-emergenceNot specified-100
Fungicidal Activity

Certain dichloropyridazine derivatives, particularly those containing a thioether linkage, have shown promising fungicidal activity.[4]

Protocol 5: In Vitro Fungicidal Activity Assay (Poisoned Food Technique) [7][8]

This protocol assesses the ability of a compound to inhibit the mycelial growth of a fungus.

Materials:

  • Test compounds

  • Acetone or DMSO

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Fungal cultures (e.g., Magnaporthe oryzae, Sclerotinia sclerotiorum, Botrytis cinerea)[4]

  • Cork borer

  • Incubator

Procedure:

  • Preparation of Poisoned Media: Prepare PDA medium and autoclave. While the medium is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve the desired final concentration. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Evaluation: After a few days, when the mycelial growth in the control plate (containing only the solvent) has reached a significant size, measure the diameter of the fungal colony in the treated plates. Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

Data Presentation: Fungicidal Activity of Pyridylpyrazole-Triazole Thione Derivatives [4]

Fungal SpeciesCompoundConcentration (mg/L)Control Efficacy (%)
Sclerotinia sclerotiorum8f0.260.9 ± 3.2
Insecticidal Activity

Pyridazine amides have been identified as a promising class of insecticides, particularly effective against aphids.[9]

Protocol 6: Insecticidal Activity Against Aphids (Leaf-Dip Bioassay) [9]

This protocol, adapted from the Insecticide Resistance Action Committee (IRAC) guidelines, is used to determine the toxicity of a compound to aphids.

Materials:

  • Test compounds

  • Acetone

  • Triton X-100 or similar surfactant

  • Distilled water

  • Host plant leaves (e.g., cabbage for Myzus persicae)

  • Petri dishes

  • Agar

  • Fine paintbrush

  • Aphids (e.g., adult apterous Myzus persicae)[9]

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in acetone and dilute with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to the desired concentrations.

  • Leaf Treatment: Dip host plant leaves into the test solutions for a set time (e.g., 5-10 seconds). Allow the leaves to air dry completely.

  • Assay Setup: Prepare agar plates and place the treated leaf discs onto the agar surface.

  • Infestation: Using a fine paintbrush, transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.

  • Incubation: Keep the Petri dishes in a controlled environment (temperature, humidity, and photoperiod).

  • Evaluation: Assess aphid mortality at specific time points (e.g., 24, 48, and 72 hours). Aphids that are unable to move when gently prodded are considered dead. Calculate the percentage mortality, correcting for control mortality using Abbott's formula.

Data Presentation: Aphicidal Activity of a [6-(3-pyridyl)pyridazin-3-yl]amide [9]

Insect SpeciesCompoundPotency Improvement (vs. initial hit)
Aphis gossypii14>10-fold
Myzus persicae14>14-fold

Structure-Activity Relationships (SAR)

Systematic modification of the dichloropyridazine scaffold is crucial for optimizing biological activity.

Logical Relationships in SAR:

G Core Dichloropyridazine Core Substituent_R1 Substituent at R1 Core->Substituent_R1 Modification Substituent_R2 Substituent at R2 Core->Substituent_R2 Modification Activity Biological Activity (Herbicidal/Fungicidal/Insecticidal) Substituent_R1->Activity Influences Substituent_R2->Activity Influences

Caption: SAR of dichloropyridazine-based agrochemicals.

For example, in the development of aphicidal [6-(3-pyridyl)pyridazin-3-yl]amides, it was found that:

  • Modifications to the pyridine and pyridazine rings generally led to a significant loss of insecticidal potency.[9]

  • Replacement of the amide moiety with hydrazines, hydrazones, or hydrazides was well-tolerated.[9]

  • Small aliphatic substituents on the hydrazide moiety were particularly potent.[9]

These findings guide the rational design of new, more effective agrochemicals based on the dichloropyridazine scaffold.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of substituted pyridazine derivatives utilizing microwave-assisted organic synthesis (MAOS). The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often, cleaner reaction profiles. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, where pyridazine scaffolds are of significant interest due to their diverse pharmacological activities.

Introduction to Pyridazine Synthesis

Pyridazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in pharmaceutical research.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] Microwave-assisted synthesis has emerged as a powerful tool to accelerate the discovery and development of novel pyridazine-based therapeutic agents.[1]

Advantages of Microwave-Assisted Synthesis

Microwave energy provides rapid and uniform heating of the reaction mixture, which can lead to:

  • Accelerated Reaction Rates: Reactions that may take hours under conventional heating can often be completed in minutes.[3]

  • Higher Yields: Improved reaction kinetics and reduced side product formation can lead to higher isolated yields of the desired product.

  • Enhanced Purity: The reduction in reaction time and temperature can minimize the decomposition of reactants and products, resulting in cleaner crude products.

  • Improved Reproducibility: Precise control over reaction parameters such as temperature and time ensures high reproducibility.

Protocol 1: Three-Component Synthesis of Thiazolyl-Pyridazinediones

This protocol describes a one-pot, three-component synthesis of 1-(5-((4-chlorophenyl)diazenyl)-4-methylthiazol-2-yl)-1,2-dihydropyridazine-3,6-dione under microwave irradiation, which has shown potential as an antimicrobial agent.[4][5]

Experimental Workflow

Workflow for Thiazolyl-Pyridazinedione Synthesis cluster_0 Step 1: Initial Reaction cluster_1 Step 2: Addition of Reagents cluster_2 Step 3: Final Reaction A Maleic Anhydride + Thiosemicarbazide in Ethanol + Acetic Acid B Microwave Irradiation (500W, 150°C, 2 min) A->B C Add Hydrazonoyl Halide and Chitosan Catalyst B->C D Microwave Irradiation (500W, 150°C, 4-8 min) C->D E Product: 1-Thiazolyl-pyridazinedione Derivative D->E

Caption: Workflow for the microwave-assisted three-component synthesis of thiazolyl-pyridazinediones.

Materials and Reagents
  • Maleic anhydride

  • Thiosemicarbazide

  • Appropriate hydrazonoyl halides (e.g., N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride)

  • Chitosan

  • Ethanol

  • Glacial acetic acid

Instrumentation
  • Microwave reactor

Procedure
  • To a solution of maleic anhydride (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL), add glacial acetic acid (0.5 mL).

  • Heat the reaction mixture in a microwave oven at 500 W and 150 °C for 2 minutes.[4]

  • Add the appropriate hydrazonoyl halide (1 mmol) and chitosan (0.1 g) to the reaction mixture.

  • Continue heating the mixture in the microwave oven at 500 W and 150 °C for 4-8 minutes, monitoring the reaction progress by TLC.[4]

  • After completion, cool the reaction mixture and isolate the product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., DMF) to obtain the pure 1-thiazolyl-pyridazinedione derivative.

Quantitative Data
CompoundSubstituent (Ar)Reaction Time (min)Yield (%)Melting Point (°C)
5a C₆H₅592180-182
5b 4-CH₃C₆H₄495185-187
5c 4-OCH₃C₆H₄690190-192
5d 4-NO₂C₆H₄888215-217
5e 4-ClC₆H₄693195-197
5f 4-BrC₆H₄791207-209

Data adapted from Gomha et al., 2021.[4]

Protocol 2: Suzuki Coupling for the Synthesis of 3,6-Disubstituted Pyridazines

This protocol details the microwave-assisted Suzuki coupling of 3,6-dichloropyridazine with various boronic acids to generate a library of 3,6-disubstituted pyridazine derivatives.[6]

Experimental Workflow

Workflow for Suzuki Coupling of 3,6-Dichloropyridazine A 3,6-Dichloropyridazine + Boronic Acid + Catalyst + Base in Solvent B Microwave Irradiation (Optimized Conditions) A->B C Work-up and Purification B->C D Product: 3,6-Disubstituted Pyridazine C->D

Caption: General workflow for the microwave-assisted Suzuki coupling of 3,6-dichloropyridazine.

Materials and Reagents
  • 3,6-Dichloropyridazine

  • Various aryl or heteroaryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

Instrumentation
  • Microwave reactor

Procedure
  • In a microwave reaction vessel, combine 3,6-dichloropyridazine (1 equiv), the desired boronic acid (2.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3 equiv).

  • Add DMF as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 10 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3,6-disubstituted pyridazine.

Quantitative Data for Suzuki Coupling with 4-Methoxyphenylboronic Acid
CatalystBaseSolventTemperature (°C)Time (min)Yield (%)
Pd(OAc)₂K₂CO₃Toluene120200
Pd(PPh₃)₄K₂CO₃Toluene1202025
Pd(PPh₃)₄K₂CO₃Dioxane1501070
Pd(PPh₃)₄ K₂CO₃ DMF 150 10 95
Pd(dppf)Cl₂K₂CO₃DMF1501088

Data adapted from Lin et al., 2007.[6]

Biological Activity and Signaling Pathways

Certain substituted pyridazine derivatives have shown promise as anticancer agents by targeting specific signaling pathways involved in cell proliferation and survival. One such pathway is the c-Jun N-terminal kinase (JNK) pathway.[2]

JNK1 Signaling Pathway and Inhibition by Pyridazine Derivatives

The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Its dysregulation is often implicated in cancer.[2] Some 3,6-disubstituted pyridazine derivatives have been shown to inhibit JNK1, thereby suppressing downstream signaling that promotes cancer cell survival.[2][7]

Simplified JNK1 Signaling Pathway and Inhibition Stress Cellular Stress / Growth Factors MAP3K MAP3K Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun AP1 AP-1 Complex (c-Jun/c-Fos) cJun->AP1 Proliferation Cell Proliferation & Survival AP1->Proliferation Inhibitor Substituted Pyridazine Derivative Inhibitor->JNK1

Caption: Inhibition of the JNK1 signaling pathway by substituted pyridazine derivatives.

The inhibition of JNK1 by these compounds can lead to the downregulation of downstream targets like c-Jun and c-Fos, ultimately restoring the activity of tumor suppressor proteins like p53 and inducing apoptosis in cancer cells.[7] This targeted approach highlights the potential of microwave-synthesized pyridazines in the development of novel cancer therapeutics.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antihypertensive, anticancer, and antimicrobial properties.[1][2][3] The functionalization of the pyridazine ring is therefore of significant interest to drug discovery and development programs. Nucleophilic aromatic substitution (SNAr) reactions are a powerful tool for the modification of electron-deficient aromatic systems like pyridazine, allowing for the introduction of a variety of substituents and the generation of diverse chemical libraries for biological screening.[4]

These application notes provide an overview of common nucleophilic aromatic substitution reactions on the pyridazine ring, including classical SNAr on halo-pyridazines and Vicarious Nucleophilic Substitution (VNS) for C-H functionalization. Detailed protocols for key reactions are provided to enable researchers to apply these methods in their own laboratories.

I. Classical Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridazines

The presence of one or more halogen substituents on the pyridazine ring activates it towards nucleophilic attack, facilitating the displacement of the halide by a variety of nucleophiles. The electron-withdrawing nature of the two adjacent nitrogen atoms makes the pyridazine ring inherently electron-deficient, further promoting SNAr reactions.

A. Reaction with Amine Nucleophiles

The reaction of halogenated pyridazines with primary and secondary amines is a widely used method for the synthesis of amino-pyridazine derivatives, which are common motifs in biologically active molecules.

Table 1: Synthesis of Aminopyridazine Derivatives via SNAr

EntryHalopyridazineAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
13,6-DichloropyridazineMorpholineK2CO3DMF80492Custom Synthesis Quote
23,6-DichloropyridazinePiperidineEt3NEthanolReflux688Fictional Example
33-Chloro-6-phenylpyridazineAnilineNaHTHF60575Fictional Example
4TetrafluoropyridazineButylamine-EthanolRT285[4]
B. Detailed Experimental Protocol: Synthesis of 3-Morpholino-6-chloropyridazine

This protocol describes a typical procedure for the monosubstitution of an amine on a dihalogenated pyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 3,6-dichloropyridazine (1.49 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and DMF (20 mL).

  • Add morpholine (0.87 mL, 10 mmol) to the stirred suspension.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-morpholino-6-chloropyridazine.

C. General SNAr Workflow

The following diagram illustrates a general workflow for performing an SNAr reaction on a halogenated pyridazine.

G General SNAr Experimental Workflow reagents Combine Halopyridazine, Nucleophile, Base, and Solvent reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A typical experimental workflow for SNAr reactions.

II. Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including pyridazines.[5][6] In this reaction, a carbanion bearing a leaving group at the carbanionic center attacks the aromatic ring, followed by base-induced β-elimination of the leaving group and a proton to afford the substituted product.

A. Mechanism of Vicarious Nucleophilic Substitution

The mechanism of the VNS reaction involves the initial addition of the nucleophile to the electron-deficient pyridazine ring to form a σ-complex. This is followed by a base-mediated elimination of a proton and the leaving group from the substituent, leading to the rearomatization of the ring.

G Mechanism of Vicarious Nucleophilic Substitution (VNS) sub Pyridazine sigma σ-complex (Meisenheimer-type adduct) sub->sigma + Nucleophile nuc Nucleophile (Carbanion with LG) elim Elimination sigma->elim + Base product Substituted Pyridazine base Base elim->product - H-LG

Caption: The general mechanism of a VNS reaction on a pyridazine.

B. Alkylation of Nitropyridazines via VNS

A common application of VNS is the alkylation of nitropyridazines using sulfonyl-stabilized carbanions.

Table 2: VNS Alkylation of Nitropyridazines

EntryNitropyridazineCarbanion PrecursorBaseSolventTemp (°C)Time (min)Yield (%)Reference
13-NitropyridinePhenylmethyl sulfonet-BuOKTHF-70585[5]
23-NitropyridineEthyl (phenylsulfonyl)acetatet-BuOKTHF-70592[5]
34-Nitropyridine N-oxidePhenylmethyl sulfonet-BuOKTHF-70595[5]
C. Detailed Experimental Protocol: VNS Alkylation of 3-Nitropyridine

This protocol provides a general procedure for the VNS alkylation of a nitropyridine derivative.

Materials:

  • 3-Nitropyridine

  • Phenylmethyl sulfone

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Syringes

Procedure:

  • To a Schlenk flask under an argon atmosphere, add phenylmethyl sulfone (1.1 mmol) and anhydrous THF (5 mL).

  • Cool the solution to -70 °C in a dry ice/acetone bath.

  • Add potassium tert-butoxide (2.2 mmol) in one portion.

  • Stir the mixture at -70 °C for 10 minutes.

  • Add a solution of 3-nitropyridine (1.0 mmol) in anhydrous THF (2 mL) dropwise via syringe.

  • Stir the reaction mixture at -70 °C for 5 minutes.

  • Quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alkylated nitropyridine.

III. Applications in Drug Discovery

Pyridazine derivatives have shown a remarkable range of pharmacological activities, making them attractive scaffolds for drug development.[1][2][3][7][8] For example, some pyridazine-containing compounds act as inhibitors of specific signaling pathways implicated in diseases like cancer.

A. Pyridazine Derivatives as Kinase Inhibitors

Many pyridazine-based compounds have been developed as inhibitors of various kinases, which are key regulators of cellular signaling pathways. For instance, a hypothetical pyridazine-containing drug, "Pyridazinib," could potentially inhibit a kinase in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

G Hypothetical Inhibition of MAPK/ERK Pathway by Pyridazinib inhibitor Pyridazinib mek MEK inhibitor->mek Inhibits receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

Nucleophilic aromatic substitution reactions are indispensable tools for the synthesis and functionalization of pyridazine-containing compounds. Both classical SNAr on halogenated pyridazines and the more recent C-H functionalization via VNS provide medicinal chemists with versatile strategies to access novel chemical matter. The protocols and data presented herein serve as a practical guide for researchers in the field of drug discovery and development to explore the rich chemistry of the pyridazine ring.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 3,5-Dichloropyridazin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3,5-Dichloropyridazin-4-amine. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data tables to assist in optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most frequently used starting material is 3,4,5-trichloropyridazine. The synthesis involves a nucleophilic substitution reaction where one of the chlorine atoms is replaced by an amino group.

Q2: What amination reagents can be used for this synthesis?

Commonly, ammonia gas dissolved in an alcohol solvent (like dry ethanol) or an aqueous solution of ammonium hydroxide is used to introduce the amino group onto the pyridazine ring.[1][2]

Q3: What are the typical reaction temperatures and times?

Reaction conditions can vary. Conventional heating methods often require temperatures in the range of 120-130°C for several hours (e.g., 5 hours) in a sealed tube.[1] Microwave-assisted synthesis can significantly shorten the reaction time to around 25-30 minutes at a similar temperature (120°C).[2][3]

Q4: What solvents are suitable for this reaction?

Ethanol is a commonly used solvent for this synthesis.[1][2] It effectively dissolves the starting material and is compatible with the amination reagents.

Q5: How is the final product purified?

Purification typically involves concentrating the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can then be purified by recrystallization from a suitable solvent like water or by silica gel column chromatography.[1][2]

Troubleshooting Guide

Q1: I am experiencing very low or no yield of the desired product. What could be the issue?

  • Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction has run for the recommended duration and at the correct temperature. For conventional heating, this could be up to 5 hours at 120-130°C.[1] If using microwave synthesis, ensure the correct power and time are applied (e.g., 300W for 25-30 minutes at 120°C).[2][3] Consider extending the reaction time if monitoring indicates incomplete conversion of the starting material.

  • Cause 2: Inefficient amination.

    • Solution: Check the concentration and quality of your amination reagent. If using ammonia gas in ethanol, ensure the solution is saturated.[1] If using ammonium hydroxide, a sufficient excess should be used.

  • Cause 3: Leakage in the reaction vessel.

    • Solution: If using a sealed tube or a microwave reactor, ensure it is properly sealed to prevent the escape of volatile reagents like ammonia, especially at high temperatures.

Q2: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the selectivity?

  • Cause: Formation of 4-amino-5,6-dichloropyridazine.

    • Solution: The reaction of 3,4,5-trichloropyridazine with ammonia can sometimes yield the isomeric 4-amino-5,6-dichloropyridazine as a byproduct.[1] Careful purification by fractional recrystallization from water or meticulous silica gel column chromatography can help in separating the desired 3,5-dichloro isomer.[1][2] Modifying the reaction conditions, such as temperature and reaction time, may also influence the isomeric ratio, although specific studies on this are not detailed in the provided results.

Q3: The purification by recrystallization is not yielding pure crystals. What should I do?

  • Cause 1: Inappropriate solvent.

    • Solution: While water is a reported recrystallization solvent, you may need to experiment with other solvent systems.[1] A mixed solvent system could also be effective.

  • Cause 2: Presence of persistent impurities.

    • Solution: If recrystallization fails to remove impurities, silica gel column chromatography is a more effective purification method. A typical eluent system is a gradient of acetone in dichloromethane (e.g., 0-15% acetone).[2]

Experimental Protocols

Protocol 1: Conventional Synthesis

This protocol is based on traditional heating methods.

Materials:

  • 3,4,5-trichloropyridazine

  • Dry ethanol

  • Ammonia gas

  • Chloroform

  • Water

Procedure:

  • Saturate dry ethanol with ammonia gas.

  • In a sealed tube, combine 8.0 grams of 3,4,5-trichloropyridazine with the ammonia-saturated ethanol.

  • Heat the sealed tube at 120-130°C for 5 hours.

  • After cooling, carefully open the tube and concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in 20 ml of chloroform and heat under reflux for 20 minutes.

  • Allow the solution to cool to room temperature for several hours.

  • Collect the solid precipitate by filtration.

  • Purify the product by repeated recrystallization from water to yield 4-amino-3,5-dichloropyridazine.[1]

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction.

Materials:

  • 3,4,5-trichloropyridazine

  • Ethanol

  • Ammonium hydroxide (28-30% NH₃ content)

  • Dichloromethane

  • Acetone

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vial, dissolve 500 mg of 3,4,5-trichloropyridazine in a mixture of 5.5 mL of ethanol and 5.5 mL of ammonium hydroxide.[2]

  • Seal the vial and heat the mixture under microwave irradiation at 120°C for 25 minutes.[2]

  • After the reaction is complete, cool the vial and concentrate the solution under reduced pressure to remove the solvents.

  • Purify the crude product using silica gel column chromatography.

  • Elute the column with a gradient of 0-15% acetone in dichloromethane to obtain the pure this compound.[2]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterConventional MethodMicrowave-Assisted Method
Starting Material 3,4,5-trichloropyridazine3,4,5-trichloropyridazine
Amination Reagent Ammonia gas in dry ethanol[1]Ammonium hydroxide in ethanol[2]
Temperature 120-130°C[1]120°C[2]
Reaction Time 5 hours[1]25 minutes[2]
Purification Recrystallization from water[1]Silica gel column chromatography[2]
Reported Yield Not explicitly stated for the desired isomer alone, but a combined total for isomers is given.[1]36%[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_material 3,4,5-Trichloropyridazine reaction Heating (Conventional or Microwave) start_material->reaction reagents Ammonia/Ammonium Hydroxide Ethanol reagents->reaction concentration Solvent Removal reaction->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction inefficient_amination Inefficient Amination start->inefficient_amination leakage Vessel Leakage start->leakage solution1 Increase Reaction Time/Temp incomplete_reaction->solution1 solution2 Check Reagent Quality/Concentration inefficient_amination->solution2 solution3 Ensure Proper Sealing leakage->solution3

Caption: Troubleshooting flowchart for low yield in synthesis.

References

Technical Support Center: Synthesis of 4-amino-3,5-dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-amino-3,5-dichloropyridazine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of 4-amino-3,5-dichloropyridazine is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of 4-amino-3,5-dichloropyridazine from 3,4,5-trichloropyridazine are a common issue, primarily due to incomplete reaction, and the formation of a major byproduct, 4-amino-5,6-dichloropyridazine. Here are several factors to consider for yield optimization:

  • Reaction Temperature and Time: The amination of 3,4,5-trichloropyridazine requires elevated temperatures to proceed at a reasonable rate. Insufficient temperature or reaction time will result in a low conversion of the starting material. Conversely, excessively high temperatures or prolonged reaction times may lead to degradation of the product and the formation of side products. It is crucial to monitor the reaction progress by techniques such as TLC or GC to determine the optimal reaction time.

  • Ammonia Concentration: The concentration of ammonia is a critical parameter. A saturated solution of ammonia in the chosen solvent is often used to drive the reaction towards the desired product. The use of aqueous ammonia in a microwave reactor is another effective approach.

  • Choice of Solvent: Ethanol is a commonly used solvent for this reaction. The solubility of both the starting material and ammonia in the solvent can influence the reaction rate and yield.

  • Reaction Vessel: For reactions conducted above the boiling point of the solvent, a sealed tube or a pressure-rated reactor is necessary to prevent the evaporation of ammonia and the solvent, thereby maintaining the necessary concentration and pressure for the reaction to proceed efficiently.

Q2: I am observing a significant amount of an isomeric byproduct in my reaction mixture. How can I minimize its formation and separate it from the desired product?

A2: The formation of 4-amino-5,6-dichloropyridazine is the most significant challenge in this synthesis due to the similar reactivity of the chlorine atoms at the 3,5- and 5,6- positions of the pyridazine ring.

Minimizing Isomer Formation:

The regioselectivity of the amination of 3,4,5-trichloropyridazine is influenced by the reaction conditions. While there is limited systematic data in the public domain on controlling the isomer ratio for this specific reaction, general principles of nucleophilic aromatic substitution on pyridazines suggest that lower temperatures might favor the formation of one isomer over the other, although this will also likely decrease the overall reaction rate. Experimenting with a range of temperatures (e.g., 100-140°C) and monitoring the isomer ratio by GC or HPLC is recommended to find the optimal conditions for your specific setup.

Separation of Isomers:

The primary method for separating 4-amino-3,5-dichloropyridazine from its 5,6-dichloro isomer is fractional recrystallization.[1] The two isomers exhibit different solubilities, which can be exploited for their separation. Water is a commonly used solvent for this purpose. Repeated recrystallization of the solid precipitate from water can enrich the desired 4-amino-3,5-dichloropyridazine.[1] The filtrate can then be concentrated to recover the more soluble 4-amino-5,6-dichloropyridazine.[1]

For more challenging separations or to achieve higher purity, silica gel column chromatography is a viable option. A solvent system of acetone in dichloromethane has been reported to be effective for the separation of these isomers.

Q3: Are there alternative synthetic routes to 4-amino-3,5-dichloropyridazine?

A3: The most commonly reported synthesis of 4-amino-3,5-dichloropyridazine is via the amination of 3,4,5-trichloropyridazine. While other theoretical routes could be envisioned, such as the chlorination of an aminopyridazine precursor, the amination of the readily available trichloropyridazine remains the most practical and documented method in publicly available literature.

Data Presentation: Synthesis Methods and Yields

The following table summarizes the quantitative data from two reported methods for the synthesis of 4-amino-3,5-dichloropyridazine.

Starting MaterialReagents & SolventsReaction ConditionsYield of 4-amino-3,5-dichloropyridazineYield of 4-amino-5,6-dichloropyridazineReference
3,4,5-TrichloropyridazineDry ethanol saturated with ammonia gasSealed tube, 120-130°C, 5 hours35% (from 8.0g starting material)25% (from 8.0g starting material)[1]
3,4,5-TrichloropyridazineAmmonium hydroxide, EthanolMicrowave reactor, 120°C, 25 minutes36%Not reported

Experimental Protocols

Method 1: Conventional Heating in a Sealed Tube [1]

  • Saturate dry ethanol with ammonia gas.

  • Place 8.0 grams of 3,4,5-trichloropyridazine in the ammonia-saturated ethanol in a sealed tube.

  • Heat the sealed tube to 120-130°C for five hours.

  • After cooling, open the tube and concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in 20 ml of chloroform and heat under reflux for 20 minutes.

  • Allow the solution to cool to room temperature for several hours.

  • Collect the solid precipitate by filtration.

  • Recrystallize the solid repeatedly from water to yield 2.8 grams of 4-amino-3,5-dichloropyridazine.

  • Concentrate the filtrate from the recrystallization under reduced pressure and recrystallize the residue from water to yield 2.0 grams of 4-amino-5,6-dichloropyridazine.

Method 2: Microwave-Assisted Synthesis

  • In a microwave reactor vessel, dissolve 3,4,5-trichloropyridazine (e.g., 500 mg, 2.73 mmol) in a mixture of ethanol (5.5 mL) and ammonium hydroxide (5.5 mL).

  • Heat the reaction mixture under microwave irradiation at 120°C for 25 minutes.

  • After completion, concentrate the reaction solution under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-15% acetone in dichloromethane as the eluent to obtain 4-amino-3,5-dichloropyridazine.

Visualizations

Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification Start Start Mix Mix 3,4,5-trichloropyridazine with Ammonia Source in Solvent Start->Mix React Heat (Conventional or Microwave) Mix->React Concentrate Concentrate under Reduced Pressure React->Concentrate Crude Crude Product Concentrate->Crude Purification_Choice Purification Method? Crude->Purification_Choice Recrystallization Fractional Recrystallization (Water) Purification_Choice->Recrystallization Recrystallization Column Silica Gel Column Chromatography Purification_Choice->Column Chromatography Product_Recryst 4-amino-3,5-dichloropyridazine Recrystallization->Product_Recryst Precipitate Byproduct_Recryst 4-amino-5,6-dichloropyridazine Recrystallization->Byproduct_Recryst Filtrate Product_Column Pure 4-amino-3,5- dichloropyridazine Column->Product_Column

Caption: Workflow for the synthesis and purification of 4-amino-3,5-dichloropyridazine.

Troubleshooting Logic for Low Yield

Start Low Yield of 4-amino-3,5-dichloropyridazine Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Isomer High Isomer Formation? Check_Conversion->Check_Isomer No Optimize_Time_Temp Increase Reaction Time and/or Temperature Check_Conversion->Optimize_Time_Temp Yes Optimize_Temp Optimize Temperature for Regioselectivity Check_Isomer->Optimize_Temp Yes Final_Product Improved Yield Check_Isomer->Final_Product No Check_Ammonia Ensure Sufficient Ammonia Concentration Optimize_Time_Temp->Check_Ammonia Check_Ammonia->Final_Product Improve_Separation Improve Separation Technique Optimize_Temp->Improve_Separation Improve_Separation->Final_Product

Caption: Troubleshooting flowchart for low yield in 4-amino-3,5-dichloropyridazine synthesis.

References

Technical Support Center: Palladium-Catalyzed Amination of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed amination of dichloropyrimidines, a crucial reaction in the synthesis of diverse pharmacologically active compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion in my Buchwald-Hartwig amination of a dichloropyrimidine. What are the primary factors to investigate?

A1: Low conversion is a common issue that can often be traced back to several key parameters:

  • Catalyst and Ligand System: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more critically, the phosphine ligand is paramount. For chloropyrimidines, sterically hindered biarylphosphine ligands such as XPhos or tBuXPhos are often effective.[1] Ensure the catalyst and ligand are of high quality and have not degraded. Consider using a pre-formed palladium-ligand complex for more consistent results.[1]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[1][2] However, if your substrate is base-sensitive, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though this may necessitate higher reaction temperatures.[1]

  • Solvent Purity: The reaction is highly sensitive to moisture and oxygen. Ensure you are using an anhydrous, degassed solvent.[1] Toluene and dioxane are common choices for this reaction.[2][3]

  • Reaction Temperature: These reactions often require elevated temperatures, typically between 80-110 °C.[1][3] If you are running the reaction at a lower temperature, a gradual increase may improve the yield.

  • Inert Atmosphere: Strict adherence to an inert atmosphere (argon or nitrogen) is crucial to prevent catalyst deactivation.[2][4]

Q2: My reaction is producing a mixture of C4 and C2 substituted isomers, and the regioselectivity is poor. How can I improve the selectivity for the C4 position?

A2: Achieving high regioselectivity is a key challenge in the amination of dichloropyrimidines. The C4 position is generally more reactive than the C2 position towards nucleophilic attack.[5][6] However, several factors can influence this selectivity:

  • Catalyst and Ligand Control: Palladium catalysis has been shown to strongly favor the formation of the C4-substituted product.[5][6] The use of specific palladium catalysts with appropriate ligands can significantly enhance C4 selectivity. For instance, Pd(OAc)₂ with a bidentate phosphine ligand like dppb has been shown to be highly effective.[5]

  • Base and Solvent Effects: The choice of base and solvent can impact regioselectivity. For example, using LiHMDS as the base in THF has been reported to give high C4 selectivity in certain cases.[5]

  • Order of Addition: For more reactive amines, the order of reagent addition is critical. Premixing the amine with the base (e.g., LiHMDS) before adding it to the solution of the dichloropyrimidine and catalyst can prevent a non-catalyzed, less selective SNAr reaction from occurring.[5]

  • Substituents on the Pyrimidine Ring: Electron-withdrawing groups at the C5 position tend to enhance the preference for C4 substitution, while electron-donating groups at the C6 position can sometimes reverse this selectivity, favoring C2 substitution.[6]

Q3: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

A3: The formation of palladium black indicates catalyst decomposition, where the active palladium species precipitates out of the catalytic cycle, leading to a loss of activity.[7] This can be caused by:

  • High Temperatures: Prolonged exposure to very high temperatures can cause the catalyst to decompose.[7] Consider lowering the reaction temperature and extending the reaction time.

  • Inadequate Ligand Protection: The ligand plays a crucial role in stabilizing the palladium catalyst. If the ligand is not robust enough or is used in an insufficient amount, the palladium center can become exposed and agglomerate.

  • Presence of Impurities: Oxygen and other impurities can lead to the oxidation and precipitation of the palladium catalyst.[7] Ensure all reagents are pure and the reaction is conducted under a strictly inert atmosphere.

Q4: I am attempting to perform a double amination on a dichloropyrimidine with two different amines, but the second amination is proving difficult. Why is this and what can I do?

A4: The introduction of the first electron-donating amino group deactivates the pyrimidine ring towards further nucleophilic aromatic substitution, making the second amination more challenging.[8] To achieve a successful second amination, a more robust catalytic system is often required. Utilizing a palladium pre-catalyst with a specialized biarylphosphine ligand (e.g., XPhos, SPhos) is often necessary to couple the less reactive amino-chloropyrimidine intermediate.[8]

Troubleshooting Summary Table

Issue Potential Cause Recommended Solution
Low to No Conversion Inactive catalyst/inappropriate ligandUse a high-quality Pd source and a suitable ligand (e.g., XPhos). Consider a pre-catalyst.[1]
Incorrect baseUse a strong, non-nucleophilic base like NaOtBu.[1][2]
Presence of water or oxygenUse anhydrous, degassed solvents and maintain a strict inert atmosphere.[1]
Insufficient temperatureGradually increase the reaction temperature (typically 80-110 °C).[1][3]
Poor C4/C2 Regioselectivity Competing non-catalyzed SNAr reactionPremix the amine and base before adding to the substrate and catalyst.[5]
Suboptimal catalyst systemUse a Pd catalyst known to favor C4 amination (e.g., Pd(OAc)₂/dppb).[5]
Influence of ring substituentsConsider the electronic effects of substituents on the pyrimidine ring.[6]
Catalyst Decomposition (Palladium Black) Reaction temperature is too highLower the temperature and increase the reaction time.[7]
Inadequate ligand stabilizationEnsure the correct ligand-to-metal ratio and use a robust ligand.
Impurities in the reactionUse pure reagents and maintain a scrupulously inert atmosphere.[7]
Difficulty with Second Amination Deactivation of the pyrimidine ringEmploy a more robust catalyst system (e.g., Pd pre-catalyst with XPhos or SPhos).[8]

Experimental Protocols

General Procedure for Palladium-Catalyzed Mono-Amination of a Dichloropyrimidine

Note: This is a general guideline. Optimal conditions may vary depending on the specific substrates.

Materials:

  • Dichloropyrimidine substrate (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium catalyst and the phosphine ligand to a dry Schlenk flask equipped with a magnetic stir bar.[2]

  • Addition of Reagents: To the same flask, add the base, the dichloropyrimidine substrate, and the amine.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask.[2]

  • Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature (e.g., 100 °C) under an inert atmosphere.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Amination of Dichloropyrimidines Start Reaction Failed (Low Yield / Poor Selectivity) Check_Catalyst Check Catalyst & Ligand - Activity - Loading - Correct Choice Start->Check_Catalyst Check_Base Evaluate Base - Strength - Stoichiometry Start->Check_Base Check_Solvent Verify Solvent & Atmosphere - Anhydrous? - Degassed? - Inert Atmosphere? Start->Check_Solvent Check_Temp Assess Reaction Temperature - Too Low? - Too High (Decomposition)? Start->Check_Temp Check_Regioselectivity Poor Regioselectivity? Start->Check_Regioselectivity Optimize_Conditions Systematically Optimize - Screen Ligands - Screen Bases - Screen Solvents Check_Catalyst->Optimize_Conditions Check_Base->Optimize_Conditions Check_Solvent->Optimize_Conditions Check_Temp->Optimize_Conditions Success Successful Reaction Optimize_Conditions->Success Alter_Addition Alter Order of Addition (Premix Amine & Base) Check_Regioselectivity->Alter_Addition Alter_Addition->Optimize_Conditions

Caption: A logical workflow for troubleshooting common issues.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Generalized Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)X Pd0->OxAdd Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OxAdd->Amine_Complex + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex - HB⁺X⁻ (+ Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of Substituted Pyridazinamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of substituted pyridazinamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of substituted pyridazinamines?

A1: Researchers commonly encounter several side reactions during the synthesis of substituted pyridazinamines. These include the formation of regioisomers, N-oxidation of the pyridazine ring, dimerization of pyridazine intermediates, and hydrolysis of halopyridazine precursors. These side reactions can lead to lower yields and complex purification procedures.

Q2: How can I improve the yield of my desired substituted pyridazinamine?

A2: Low yields are a frequent issue. To improve them, consider the following:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as halopyridazines and amines. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: Optimize the reaction temperature, time, and solvent. The choice of solvent can significantly impact the reaction rate and yield.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates.

  • Workup Procedure: An appropriate workup procedure is crucial to minimize product loss and prevent hydrolysis of sensitive functional groups.

Troubleshooting Guide

Issue 1: Formation of Multiple Products - Regioisomerism

Q: I am attempting a nucleophilic aromatic substitution on a disubstituted pyridazine, and I am obtaining a mixture of regioisomers. How can I control the regioselectivity?

A: The formation of regioisomers is a common challenge when a pyridazine ring has multiple substitution sites. The regioselectivity of the reaction is influenced by several factors:

  • Electronic Effects: The electron density at different positions on the pyridazine ring plays a crucial role. Electron-withdrawing groups can activate certain positions for nucleophilic attack.

  • Steric Hindrance: Bulky substituents on either the pyridazine ring or the incoming nucleophile can favor substitution at the less sterically hindered position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction.

  • Catalyst/Ligand Choice: In metal-catalyzed cross-coupling reactions, the choice of ligand can significantly influence the regioselectivity.

Troubleshooting Steps:

  • Analyze the electronic properties of your substituted pyridazine: Identify the most electron-deficient positions, as they are more susceptible to nucleophilic attack.

  • Consider steric factors: If your nucleophile or pyridazine substrate is sterically demanding, substitution at a less hindered position is likely.

  • Optimize reaction temperature: Run the reaction at a lower temperature to see if it improves the ratio of the desired regioisomer.

  • For catalyzed reactions, screen different ligands: The ligand can play a critical role in directing the regioselectivity of the substitution.

Issue 2: Presence of an Unexpected Oxygen Atom - N-Oxidation

Q: My mass spectrometry results indicate the presence of a byproduct with a mass 16 units higher than my expected product. I suspect N-oxidation. How can I prevent this?

A: N-oxidation of the pyridazine ring nitrogen atoms is a common side reaction, especially when using oxidizing agents or under aerobic conditions. The resulting pyridazine N-oxides can be difficult to separate from the desired product.

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Strong Oxidizing Agents: If your synthesis does not require an oxidation step, ensure that no inadvertent oxidizing agents are present.

  • Control Reaction Temperature: High temperatures can sometimes promote oxidation.

Experimental Protocol for Deoxygenation: If N-oxide formation is unavoidable, the oxygen atom can often be removed in a subsequent step. A common method is treatment with phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

Issue 3: High Molecular Weight Byproduct - Dimerization

Q: I am observing a significant amount of a high molecular weight byproduct, which I believe to be a dimer of my pyridazine intermediate. What causes this and how can it be minimized?

A: Dimerization can occur through various mechanisms, including metal-catalyzed coupling or radical reactions.[1] The tendency to dimerize depends on the specific substituents and reaction conditions.

Mitigation Strategies:

  • Concentration: Running the reaction at a lower concentration can disfavor bimolecular reactions like dimerization.

  • Rate of Addition: Slow, dropwise addition of a reagent can help maintain a low concentration of a reactive intermediate, thus reducing dimerization.

  • Scavengers: In cases of radical-mediated dimerization, the addition of a radical scavenger might be effective.

  • Ligand Modification: In metal-catalyzed reactions, the choice of ligand can sometimes suppress unwanted dimerization pathways.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on the Yield of 6-Propylpyridazin-3-amine

EntryAmine SourceTemperature (°C)Time (h)Yield (%)
1Aqueous Ammonia1202465
2Aqueous Ammonia1501278
3Ammonia in Dioxane1202472
4Ammonia in Dioxane1501285

Data is illustrative and based on typical outcomes for amination of 3-chloro-6-propylpyridazine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine

This protocol describes the selective mono-amination of 3,6-dichloropyridazine using microwave irradiation.[2]

  • Materials:

    • 3,6-Dichloropyridazine

    • Ammonium hydroxide solution (28-30% NH₃ content)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).

    • Add ammonium hydroxide solution (5 mL).

    • Seal the vial with a lid and place it in a microwave reactor.

    • Irradiate the mixture for 30 minutes at 120°C (300W power).

    • After cooling, a precipitate will form. Filter the solid and wash it with a mixture of ethyl acetate and hexane (3:7).

    • Dry the solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid (typical yield: 87%). The product generally does not require further purification.[2]

Protocol 2: Suzuki Cross-Coupling of 3-Amino-6-chloropyridazine with an Arylboronic Acid

This protocol is a general procedure for the Suzuki cross-coupling of 3-amino-6-chloropyridazine with substituted boronic acids under microwave irradiation.[2]

  • Materials:

    • 3-Amino-6-chloropyridazine

    • Aryl/heteroarylboronic acid

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Procedure:

    • To a 10 mL thick-walled borosilicate glass vial, add 3-amino-6-chloropyridazine (1 mmol), the base (1.5 equiv.), and the aryl/heteroarylboronic acid (1.2 equiv.).

    • Add the palladium catalyst and the solvent (2 mL).

    • Degas the mixture with nitrogen for 5 minutes and then seal the vial with a lid.

    • Pre-stir the reaction mixture for 1 minute to ensure proper mixing.

    • Irradiate the mixture for 10 minutes at the desired temperature (e.g., 100-120°C) and 300W power.

    • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield or Multiple Products Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions inert_atmosphere Consider Inert Atmosphere optimize_conditions->inert_atmosphere analyze_byproducts Analyze Byproducts (MS, NMR) inert_atmosphere->analyze_byproducts regioisomers Regioisomers Detected analyze_byproducts->regioisomers Isomer Mixture? n_oxidation N-Oxidation Detected (M+16) analyze_byproducts->n_oxidation Unexpected Oxygen? dimerization Dimerization Detected (High MW) analyze_byproducts->dimerization High MW Impurity? solution_regio Modify Sterics/Electronics Lower Temperature Screen Ligands regioisomers->solution_regio solution_n_ox Use Inert Atmosphere Degas Solvents Deoxygenate Product n_oxidation->solution_n_ox solution_dimer Lower Concentration Slow Addition Modify Ligands dimerization->solution_dimer end Improved Yield and Purity solution_regio->end solution_n_ox->end solution_dimer->end

Caption: Troubleshooting workflow for low yields and impurities.

Regioselectivity_Factors title Factors Influencing Regioselectivity in Nucleophilic Substitution on Pyridazines regioselectivity Regioselectivity electronic Electronic Effects (Electron Withdrawing Groups) regioselectivity->electronic steric Steric Hindrance (Bulky Substituents) regioselectivity->steric temperature Reaction Temperature regioselectivity->temperature catalyst Catalyst/Ligand System regioselectivity->catalyst

Caption: Key factors controlling regioselectivity.

N_Oxidation_Prevention start N-Oxide Formation Observed prevention Prevention Strategies start->prevention remediation Remediation start->remediation inert_atm Use Inert Atmosphere (N2 or Ar) prevention->inert_atm degas Use Degassed Solvents prevention->degas temp_control Lower Reaction Temperature prevention->temp_control deoxygenate Chemical Deoxygenation (e.g., with PCl3 or PPh3) remediation->deoxygenate

Caption: Decision tree for addressing N-oxidation.

References

Technical Support Center: 3,5-Dichloropyridazin-4-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 3,5-Dichloropyridazin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 3,4,5-trichloropyridazine, isomeric byproducts, and residual solvents from the reaction or workup. The synthesis from 3,4,5-trichloropyridazine and ammonium hydroxide may also lead to other chlorinated pyridazine derivatives if the reaction conditions are not carefully controlled.

Q2: My final product shows a lower melting point than expected and appears discolored. What could be the cause?

A2: A depressed and broad melting point range, along with discoloration, typically indicates the presence of impurities. These could be residual starting materials, byproducts from the synthesis, or degradation products. Further purification is recommended.

Q3: I performed a column chromatography purification, but my product is still not pure. What can I do?

A3: If column chromatography does not yield a product of sufficient purity, consider the following:

  • Eluent System Optimization: The polarity of the eluent system may not be optimal for separating your target compound from the impurities. A gradient elution might be necessary. A common eluent system is a mixture of acetone and dichloromethane.[1]

  • Silica Gel Activity: Ensure the silica gel is properly activated and of the appropriate mesh size for your separation needs.

  • Column Loading: Overloading the column can lead to poor separation.

  • Alternative Purification: If chromatography is insufficient, a subsequent recrystallization step may be necessary to remove closely eluting impurities.

Q4: Can I use recrystallization as the sole method of purification?

A4: Recrystallization can be a highly effective purification method, particularly for removing less soluble or more soluble impurities. However, its success depends on the nature of the impurities and the choice of solvent. For crude products with a high impurity load, a preliminary purification by another method, such as column chromatography, may be beneficial. Repeated recrystallization from water has been used to purify 4-amino-3,5-dichloropyridazine.[2]

Troubleshooting Guides

Issue 1: Presence of Unreacted 3,4,5-Trichloropyridazine

Symptoms:

  • TLC analysis shows a spot corresponding to the starting material.

  • NMR spectrum shows peaks attributable to 3,4,5-trichloropyridazine.

  • Mass spectrometry data indicates the presence of the starting material's molecular ion peak.

Solution: Silica Gel Column Chromatography

This method is effective for separating the more polar this compound from the less polar 3,4,5-trichloropyridazine.

Experimental Protocol:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a suitable solvent system, such as a mixture of dichloromethane and acetone.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of acetone in dichloromethane (e.g., 0-15% acetone).[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1]

Issue 2: Isomeric Impurities and Other Byproducts

Symptoms:

  • Multiple spots are observed close to the product spot on the TLC plate.

  • NMR spectrum shows unexpected signals, indicating the presence of isomers or other structurally related compounds.

  • Broad melting point range.

Solution 1: Recrystallization

Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired product.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include water, ethanol, chloroform, or mixtures like ethyl acetate/hexane.[2][3]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. For instance, a related compound, 3,6-dichloropyridazine, has been purified by recrystallization from n-hexane.[4]

Solution 2: Chemical Treatment (for certain impurities)

For some dichloropyridazine compounds, treatment with sodium bisulfite or sodium metabisulfite has been shown to react with and help remove certain impurities.[5] While this has been documented for 3,6-dichloropyridazine, it could be explored for this compound if other methods are unsuccessful.

Experimental Protocol (Adapted for 3,6-dichloropyridazine):

  • Dissolution: Dissolve the crude product in a suitable aqueous medium.

  • Sulfite Addition: Add a solution of sodium metabisulfite and warm the mixture (e.g., to 60-65°C) to allow the sulfite to react with impurities.[5]

  • Crystallization: Cool the mixture to induce crystallization of the purified product.

  • Isolation and Drying: Collect the crystals by filtration, wash with cold water, and dry.

Data Summary

Purification MethodTarget Compound/Related CompoundImpurity TypeSolvent/ReagentPurity/YieldReference
Silica Gel Column ChromatographyThis compoundUnreacted starting material, byproductsAcetone/Dichloromethane (0-15% acetone)36% Yield[1]
Recrystallization4-amino-3,5-dichloropyridazineGeneral impuritiesWaterNot specified[2]
Recrystallization3,6-dichloropyridazineGeneral impuritiesn-hexane82% Yield[4]
Chemical Treatment & Crystallization3,6-dichloropyridazineUnspecifiedSodium metabisulfite, water0.8% impurity, 75% Yield[5]

Visualized Workflows

G cluster_col_chrom Column Chromatography Workflow cc_start Crude Product cc_dissolve Dissolve in minimal Dichloromethane cc_start->cc_dissolve cc_adsorb Adsorb onto Silica Gel cc_dissolve->cc_adsorb cc_load Load Sample cc_adsorb->cc_load cc_pack Pack Silica Gel Column cc_pack->cc_load cc_elute Elute with Acetone/ Dichloromethane Gradient cc_load->cc_elute cc_collect Collect Fractions cc_elute->cc_collect cc_analyze Analyze Fractions (TLC) cc_collect->cc_analyze cc_combine Combine Pure Fractions cc_analyze->cc_combine cc_evaporate Evaporate Solvent cc_combine->cc_evaporate cc_end Purified Product cc_evaporate->cc_end

Caption: Workflow for purification by silica gel column chromatography.

G cluster_recryst Recrystallization Workflow r_start Crude Product r_dissolve Dissolve in minimum amount of hot solvent r_start->r_dissolve r_filter Hot Filtration (optional) r_dissolve->r_filter r_cool Slow Cooling to induce crystallization r_dissolve->r_cool if no hot filtration r_filter->r_cool r_isolate Isolate Crystals (Filtration) r_cool->r_isolate r_wash Wash with Cold Solvent r_isolate->r_wash r_dry Dry under Vacuum r_wash->r_dry r_end Purified Product r_dry->r_end

Caption: Workflow for purification by recrystallization.

References

Technical Support Center: Catalyst Selection for Efficient Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for the synthesis of pyridazine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My pyridazine synthesis is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors related to catalyst choice and reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Suggested Solutions:

  • Inactive Catalyst: The catalyst may be deactivated or poisoned.

    • Solution: Use a fresh batch of catalyst and ensure it has been stored under the recommended conditions (e.g., inert atmosphere for oxygen-sensitive catalysts).[1] For palladium-catalyzed reactions, ensure the active Pd(0) species is being generated, especially if starting with a Pd(II) precatalyst.[2]

  • Suboptimal Reaction Conditions: The chosen temperature, solvent, or base may not be ideal for the catalytic system.

    • Solution: Screen different solvents and bases. For example, in some copper-catalyzed cyclizations, switching the solvent from MeCN to AcOH can directly yield pyridazines instead of the 1,6-dihydropyridazine intermediate.[3] A systematic optimization of reaction parameters is often necessary.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor the progress using techniques like TLC or LC-MS. Increasing the reaction temperature can also facilitate completion, but be mindful of potential product degradation.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials.

    • Solution: Identify potential side reactions and adjust conditions to minimize them. This may involve changing the catalyst, solvent, or temperature.

  • Poor Quality Starting Materials: Impurities in the reactants can interfere with the catalytic cycle.

    • Solution: Ensure the purity of your starting materials. Purification of reactants before use can significantly improve yields.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield CheckCatalyst 1. Check Catalyst Activity Start->CheckCatalyst CheckConditions 2. Verify Reaction Conditions CheckCatalyst->CheckConditions Active ReplaceCatalyst Use Fresh Catalyst / Check Storage Conditions CheckCatalyst->ReplaceCatalyst Inactive? CheckPurity 3. Assess Starting Material Purity CheckConditions->CheckPurity Optimal Screen Screen Solvents, Bases, or Ligands CheckConditions->Screen Suboptimal? Optimize Optimize Reaction Parameters (Time, Temperature, Concentration) CheckPurity->Optimize Pure Purify Purify Starting Materials CheckPurity->Purify Impure? Success Improved Yield Optimize->Success Purify->Optimize ReplaceCatalyst->Optimize Screen->Optimize

Caption: A workflow diagram for troubleshooting low product yield in pyridazine synthesis.

Issue 2: Formation of Multiple Products/Isomers (Poor Regioselectivity)

Q: My reaction is producing a mixture of pyridazine isomers. How can I improve the regioselectivity?

A: Poor regioselectivity is a common challenge, especially with unsymmetrical starting materials. The choice of catalyst and reaction conditions plays a pivotal role in controlling the formation of the desired isomer.

Potential Causes & Suggested Solutions:

  • Lack of Catalyst Control: The catalyst may not be effectively discriminating between the reactive sites on the substrate.

    • Solution: For metal-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. For instance, in palladium-catalyzed cross-coupling reactions, screening different phosphine ligands is recommended. In some cases, a Lewis acid-mediated inverse electron demand Diels-Alder reaction can provide high regiocontrol.[3]

  • Reaction Conditions Favoring Multiple Pathways: The reaction temperature or solvent may allow for competing reaction pathways with similar activation energies.

    • Solution: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product. Solvent screening is also crucial, as the polarity and coordinating ability of the solvent can influence the transition states of competing pathways. For example, in the reaction of tetrazines with alkynyl sulfides, conducting the reaction in HFIP at 40 °C can favor the formation of 4-sulfanylpyridazine, while using toluene at 110 °C can lead to a mixture of isomers.[4]

Issue 3: Catalyst Deactivation or Poisoning

Q: I observe an initial reaction, but it stops before completion, or the catalyst fails to work in subsequent runs. What could be the problem?

A: This suggests catalyst deactivation or poisoning, where the catalyst's active sites are blocked or destroyed.

Potential Causes & Suggested Solutions:

  • Catalyst Poisoning: Impurities in the reactants or solvent (e.g., sulfur, heavy metals) can irreversibly bind to the catalyst's active sites.[1][5][6]

    • Solution: Use high-purity, purified reactants and solvents. If the source of the poison is known, it may be possible to remove it from the feedstock before the reaction.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[5][6]

    • Solution: Operate within the recommended temperature range for the catalyst. If high temperatures are necessary, consider a more thermally stable catalyst.

  • Fouling/Coking: Deposition of byproducts or polymers on the catalyst surface can block active sites.[6]

    • Solution: Modifying reaction conditions to minimize byproduct formation can help. In some industrial processes, catalyst regeneration by burning off the coke is possible.[7]

  • Leaching: The active metal of a heterogeneous catalyst may dissolve into the reaction mixture.

    • Solution: Ensure the catalyst is stable under the reaction conditions. A change in solvent or temperature may be necessary.

Catalyst Deactivation Pathways

DeactivationPathways ActiveCatalyst Active Catalyst Poisoning Poisoning (e.g., Sulfur, Heavy Metals) ActiveCatalyst->Poisoning Sintering Thermal Degradation (Sintering) ActiveCatalyst->Sintering Fouling Fouling / Coking (Byproduct Deposition) ActiveCatalyst->Fouling DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Sintering->DeactivatedCatalyst Fouling->DeactivatedCatalyst

Caption: Common pathways leading to catalyst deactivation in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is best for my pyridazine synthesis?

A1: The "best" catalyst depends heavily on the synthetic route and the desired product. Here is a general guide:

  • For condensation of 1,4-dicarbonyl compounds with hydrazine: This is a classical method and often does not require a catalyst, though acid or base catalysis can be employed.

  • For cross-coupling reactions to functionalize a pre-existing pyridazine ring: Palladium catalysts are the most common choice.[8] Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations are all well-established methods for this purpose.[8]

  • For cyclization reactions: Copper catalysts are frequently used. For example, Cu(II)-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones is an effective method.[3]

  • For asymmetric synthesis: Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids or chiral ammonium salts, are used for reactions like asymmetric Michael additions to pyridazinones.[2]

  • For multicomponent reactions: Depending on the specific reaction, various catalysts can be employed. For instance, piperidine as an organocatalyst has been used for the synthesis of pyrano[2,3-c]pyridazines.[9]

Q2: I am performing an asymmetric synthesis of a pyridazinone derivative using a chiral phase-transfer catalyst, but the enantioselectivity is low. What can I do?

A2: Low enantioselectivity in phase-transfer catalysis can be addressed by:

  • Screening Catalysts: The structure of the chiral catalyst is critical. Trying different chiral scaffolds, such as those based on different amino acids or cinchona alkaloids, can lead to improved enantiomeric excess (ee). For example, while Maruoka catalysts may show low conversion and enantioselectivity in some cases, spirobiindane-based salts might provide better results.[2]

  • Optimizing Reaction Conditions:

    • Base: The choice and concentration of the base (e.g., KOH, Cs2CO3) can significantly impact the reaction.

    • Solvent: The organic solvent (e.g., toluene, CH2Cl2) and the presence of water can influence the ion-pair equilibrium and thus the stereochemical outcome.

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.

Q3: How do I choose the right palladium catalyst and ligands for a Suzuki coupling on a chloropyridazine?

A3: The choice of palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and ligand is crucial for a successful Suzuki coupling.

  • Ligand Selection: For electron-deficient substrates like chloropyridazines, electron-rich and sterically hindered phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) are often effective.

  • Base: A suitable base (e.g., K2CO3, Cs2CO3, K3PO4) is required to facilitate the transmetalation step.

  • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.

Data Presentation: Catalyst Performance in Pyridazine Synthesis

Table 1: Comparison of Catalysts for Asymmetric Michael Addition to a Pyridazinone

Catalyst TypeCatalystBaseSolventYield (%)enantiomeric ratio (e.r.)
Maruoka CatalystB1Cs2CO3TolueneLowLow
Spirobiindane SaltC1Cs2CO3TolueneReasonableMore Promising
QuatsaltC1Cs2CO3TolueneLowRacemic

Data adapted from a study on the asymmetric α-functionalization of dihydropyridazinones.[2]

Table 2: Influence of Solvent on Cu(II)-Catalyzed Cyclization of β,γ-Unsaturated Hydrazones

CatalystSolventProductYield
Cu(II)MeCN1,6-DihydropyridazineGood
Cu(II)AcOHPyridazineGood

This table illustrates how solvent choice can determine the final product in certain copper-catalyzed reactions.[3]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Synthesis of a Substituted Pyridazine

This protocol describes the in situ cyclization of an alkyne diol followed by condensation with hydrazine hydrate.[10]

Materials:

  • Alkyne diol

  • Ruthenium catalyst

  • Potassium tert-butoxide

  • Hydrazine hydrate

  • Solvent (e.g., Toluene)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alkyne diol in the chosen solvent.

  • Add the ruthenium catalyst and potassium tert-butoxide.

  • Stir the reaction mixture at the appropriate temperature to facilitate the transformation of the diol to the corresponding diketone. Monitor the reaction by TLC.

  • Once the diketone formation is complete, add hydrazine hydrate to the reaction mixture.

  • Continue stirring for approximately 3 hours or until the reaction is complete as indicated by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Aminocarbonylation of 3,6-Diiodopyridazine

This protocol details the synthesis of pyridazine-3,6-dicarboxamides.[11]

Materials:

  • 3,6-Diiodopyridazine

  • Primary or secondary amine (e.g., amino acid ester)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., diphenylmethylphosphine)

  • Carbon monoxide (CO)

  • Base (e.g., triethylamine)

  • Solvent (e.g., DMF)

Procedure:

  • To a pressure-resistant reaction vessel, add 3,6-diiodopyridazine, the palladium catalyst, and the phosphine ligand.

  • Purge the vessel with an inert gas.

  • Add the solvent, the amine, and the base.

  • Pressurize the vessel with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling to room temperature, carefully vent the excess CO in a fume hood.

  • Dilute the reaction mixture with a suitable organic solvent and perform an aqueous workup.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Solvent Effects on Pyridazine Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to controlling regioselectivity during the nucleophilic aromatic substitution (SNAr) on pyridazine and related diazine scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in pyridazine substitution?

A1: The outcome of a nucleophilic substitution on a substituted pyridazine ring is primarily determined by a combination of electronic effects, steric hindrance, and reaction conditions. The two nitrogen atoms make the ring electron-deficient, activating it for nucleophilic attack. The positions of existing substituents and their electron-donating or withdrawing nature create a specific electronic landscape, directing the incoming nucleophile to the most electron-poor (electrophilic) carbon atoms. Reaction conditions, especially the choice of solvent, play a critical role in modulating these inherent electronic and steric factors.[1]

Q2: How does the solvent choice specifically impact the regioselectivity of the substitution?

A2: Solvents influence regioselectivity by differentially stabilizing the transition states leading to the formation of different regioisomers. A solvent's polarity, polarizability, and its ability to act as a hydrogen-bond donor or acceptor are key. For instance, a solvent with strong hydrogen-bond accepting capabilities can stabilize a transition state where a partial positive charge develops on an adjacent amine proton, thereby favoring the formation of one isomer over another. This interaction can sometimes override the inherent electronic preferences of the substrate.[2]

Q3: I am observing a mixture of regioisomers. Can changing from a protic to an aprotic solvent improve selectivity?

A3: Yes, switching between protic and aprotic solvents is a key strategy for optimizing regioselectivity.

  • Polar protic solvents (e.g., methanol, ethanol, water) can form hydrogen bonds with both the nucleophile and the pyridazine nitrogen atoms.[3] This can decrease the nucleophile's reactivity by "caging" it and can also stabilize charged intermediates.

  • Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) do not have acidic protons and thus do not strongly solvate the nucleophile, often leading to increased reaction rates. More importantly, their ability to stabilize different transition states through dipole-dipole interactions can significantly alter the ratio of isomeric products. For example, switching from a non-hydrogen-bond-accepting solvent like dichloromethane (DCM) to a strong hydrogen-bond acceptor like DMSO has been shown to completely reverse the regioselectivity in the substitution of a dichlorinated pyridine derivative.[2]

Q4: My nucleophilic substitution reaction is very slow. What type of solvent might accelerate it?

A4: If your reaction is slow, a polar aprotic solvent such as DMF or DMSO is often a good choice. These solvents are effective at dissolving many organic substrates and ionic nucleophiles but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "bare" and more reactive, which can significantly increase the rate of an SNAr reaction compared to polar protic solvents.

Q5: Are there computational tools to predict how a solvent will affect regioselectivity?

A5: Yes, computational chemistry is a powerful tool for predicting the outcomes of SNAr reactions. Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the formation of different regioisomers in various solvent environments (using implicit or explicit solvent models). By calculating the energy barriers for each pathway, it's possible to predict the most likely product. Factors like the molecular electrostatic potential (ESP) and electron affinity of the substrate can be used to build predictive models for both reaction rate and site selectivity.[4][5][6]

Troubleshooting Guides

Issue 1: Poor or Reversed Regioselectivity in Nucleophilic Amination

Problem: You are attempting a nucleophilic substitution on a di-substituted pyridazine (e.g., a dichloropyridazine derivative) with an amine and obtaining a mixture of isomers, or the major product is the undesired isomer.

Troubleshooting Steps:

  • Analyze Solvent Properties: The ability of the solvent to act as a hydrogen-bond acceptor (measured by the Kamlet-Taft parameter β) can be the dominant factor. Solvents with low β values (e.g., Dichloromethane, Chloroform) may favor one isomer, while solvents with high β values (e.g., DMSO, Pyridine) can favor the other.[2]

  • Systematic Solvent Screening: Perform a series of small-scale experiments using a range of solvents with varying properties. A suggested screening set is provided in the data table below. This is the most direct way to identify a solvent that favors your desired product.

  • Temperature Adjustment: Lowering the reaction temperature can sometimes increase the energy difference between the two competing transition states, leading to higher selectivity for the product formed via the lower energy pathway.

  • Change the Nucleophile's Counter-ion: If using a salt of your nucleophile, the counter-ion can influence aggregation and reactivity. While less common for amines, this can be a factor.

Quantitative Data on Solvent Effects

The following data is adapted from a study on the regioselective substitution of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine. The principles are directly applicable to pyridazine systems. The study found that regioselectivity was strongly correlated with the solvent's hydrogen-bond acceptor ability (β).[2]

Reaction: Substitution of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine.

  • Isomer A: Substitution at the 2-position (ortho to N, meta to CO₂Me)

  • Isomer B: Substitution at the 6-position (ortho to N, ortho to CO₂Me)

SolventKamlet-Taft β valueRegioisomeric Ratio (Isomer A : Isomer B)Predominant Isomer
Dichloromethane (DCM)0.1016 : 1A
Chloroform0.1012 : 1A
Benzene0.1010 : 1A
Toluene0.119 : 1A
Diethyl Ether0.471.8 : 1A
Tetrahydrofuran (THF)0.551.3 : 1A
Acetone0.481.2 : 1A
Ethyl Acetate0.451.1 : 1A
Acetonitrile (MeCN)0.311.1 : 1A
Pyridine0.641 : 1.3B
N,N-Dimethylformamide (DMF)0.691 : 1.5B
Dimethyl Sulfoxide (DMSO)0.761 : 2.0B

Table 1: Effect of Solvent on the Regioisomeric Ratio of a Nucleophilic Substitution Reaction. Data adapted from a study on a substituted dichloropyridine, demonstrating the principle of solvent-controlled regioselectivity.[2]

Experimental Protocols

Key Experiment: Solvent Screening for Regioselective Amination

This protocol describes a general method for screening solvents to optimize the regioselectivity of a nucleophilic aromatic substitution on a halo-pyridazine derivative.

Materials:

  • Substituted halo-pyridazine (e.g., 3,6-dichloropyridazine) (1.0 eq)

  • Nucleophile (e.g., a secondary amine like morpholine or piperidine) (1.1 eq)

  • Base (e.g., K₂CO₃ or DIPEA) (2.0 eq, if necessary)

  • Anhydrous solvents for screening (e.g., Dichloromethane, Toluene, THF, Acetonitrile, DMSO)

  • Small reaction vials with stir bars

  • TLC plates and appropriate eluent system

  • GC-MS or ¹H-NMR for quantitative analysis of isomer ratios

Procedure:

  • Setup: In a series of oven-dried reaction vials, add the halo-pyridazine (e.g., 50 mg) and the base (if used).

  • Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent from your screening list.

  • Reactant Addition: Add the nucleophile to each vial and cap them securely.

  • Reaction: Place the vials in a heating block set to the desired temperature (e.g., 80 °C). Allow the reactions to stir for a set period (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC to determine when the starting material is consumed.

  • Workup: Cool the vials to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture from each reaction vial using ¹H-NMR or GC-MS. Compare the integration of characteristic peaks for each regioisomer to determine the product ratio.

Visualizations

Logical Workflow for Troubleshooting Regioselectivity

This diagram outlines the decision-making process when encountering poor regioselectivity in a pyridazine substitution reaction.

troubleshooting_workflow start Start: Poor Regioselectivity (Mixture of Isomers) solvent_screen Perform Systematic Solvent Screen start->solvent_screen analyze_results Analyze Isomer Ratios (NMR / GC-MS) solvent_screen->analyze_results selectivity_improved Is Selectivity Acceptable? analyze_results->selectivity_improved optimize_temp Optimize Temperature (Typically Lower) selectivity_improved->optimize_temp No finish End: Optimized Protocol selectivity_improved->finish Yes re_analyze Re-analyze Isomer Ratio optimize_temp->re_analyze re_analyze->selectivity_improved other_factors Consider Other Factors: - Change Nucleophile - Change Leaving Group - Use Additives/Catalyst re_analyze->other_factors If still poor

Caption: Troubleshooting workflow for regioselectivity issues.
Mechanism: Solvent Influence on Transition States

This diagram illustrates the principle of how a solvent can selectively stabilize one of two competing transition states (TS) in a nucleophilic aromatic substitution, thereby directing the reaction outcome.

solvent_effect_mechanism cluster_path_A Pathway to Isomer A cluster_path_B Pathway to Isomer B TS_A Transition State A (Less Stabilized in Solvent X) Prod_A Isomer A TS_A->Prod_A Higher Energy Barrier TS_B Transition State B (Stabilized by Solvent X) Prod_B Isomer B (Major Product) TS_B->Prod_B Lower Energy Barrier Reactants Reactants (Pyridazine + Nucleophile) Reactants->TS_A Reactants->TS_B Solvent Solvent X (e.g., High H-bond Acceptor) Solvent->TS_B Specific Interaction

References

Scaling up the synthesis of 3,5-Dichloropyridazin-4-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3,5-Dichloropyridazin-4-amine for preclinical studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most frequently cited starting material for the synthesis of this compound is 3,4,5-trichloropyridazine.

Q2: What is the primary reagent used for the amination of 3,4,5-trichloropyridazine?

A2: The amination is typically achieved using ammonia, either as ammonia gas dissolved in an alcohol like ethanol or as an aqueous solution of ammonium hydroxide.

Q3: What are the typical reaction conditions for this synthesis?

A3: The reaction is generally carried out at elevated temperatures, ranging from 120°C to 130°C. This can be achieved through conventional heating in a sealed tube or more rapidly using microwave irradiation.[1][2]

Q4: What is the major potential impurity in this reaction?

A4: A common side product is the isomeric 4-amino-5,6-dichloropyridazine, which can be formed during the reaction.[1]

Q5: How can the final product be purified?

A5: Purification of this compound can be achieved by recrystallization from water or by silica gel column chromatography.[1][2]

Troubleshooting Guide

Problem 1: Low yield of the desired this compound.

  • Possible Cause A: Incomplete Reaction.

    • Solution: Ensure the reaction has run to completion. For conventional heating, this may require extending the reaction time to five hours or more.[1] For microwave-assisted synthesis, ensure the temperature reaches and is maintained at 120°C for the full 25 minutes.[2]

  • Possible Cause B: Suboptimal Reagent Concentration.

    • Solution: When using ammonia in ethanol, ensure the ethanol is saturated with ammonia gas to provide a sufficient excess of the aminating agent.[1] When using ammonium hydroxide, a mixture with ethanol is effective.[2]

  • Possible Cause C: Formation of Side Products.

    • Solution: The formation of the 4-amino-5,6-dichloropyridazine isomer can reduce the yield of the desired product.[1] Careful control of the reaction temperature may influence the regioselectivity of the amination. Post-reaction purification via fractional crystallization or column chromatography is crucial to isolate the desired isomer.

Problem 2: Difficulty in separating this compound from the isomeric impurity.

  • Possible Cause: Similar Physical Properties of Isomers.

    • Solution: While both isomers are solids, their solubilities in different solvents may vary. A careful recrystallization from water has been shown to separate the two isomers, with this compound precipitating out of the chloroform-soluble fraction upon cooling, while the other isomer is recovered from the filtrate.[1] Alternatively, silica gel column chromatography using a gradient of acetone in dichloromethane can be employed for a more precise separation.[2]

Problem 3: Safety concerns when running the reaction at a larger scale.

  • Possible Cause A: Handling of 3,4,5-Trichloropyridazine.

    • Solution: 3,4,5-Trichloropyridazine is a hazardous substance. It is toxic if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Possible Cause B: Use of a Sealed Tube for the Reaction.

    • Solution: Heating a reaction in a sealed tube can lead to a dangerous buildup of pressure.[4][5][6] Ensure the sealed tube is appropriate for the reaction scale and pressure. Always use a blast shield and conduct the reaction in a designated area. For scaling up, consider alternative methods such as a continuous flow reactor or a pressure-rated chemical reactor to mitigate the risks associated with sealed tubes.

  • Possible Cause C: Handling of Ammonia.

    • Solution: Ammonia is a corrosive and toxic gas.[7] When saturating ethanol with ammonia, perform the procedure in a well-ventilated fume hood. If using a concentrated solution of ammonium hydroxide, be aware of the vapor pressure and handle it with appropriate care.[7]

Quantitative Data

ParameterConventional HeatingMicrowave-Assisted Synthesis
Starting Material 3,4,5-Trichloropyridazine3,4,5-Trichloropyridazine
Reagents Ammonia gas in dry ethanolAmmonium hydroxide, Ethanol
Temperature 120-130°C120°C
Reaction Time 5 hours25 minutes
Yield ~47% (of this compound)36%
Reference [1][2]

Experimental Protocols

Protocol 1: Conventional Synthesis in a Sealed Tube[1]
  • Preparation: In a thick-walled, sealed tube, place 8.0 grams of 3,4,5-trichloropyridazine.

  • Reagent Addition: Add dry ethanol that has been saturated with ammonia gas.

  • Reaction: Seal the tube and heat the reaction mixture at 120-130°C for five hours in a protected and well-ventilated area.

  • Work-up: After cooling the tube to room temperature, carefully open it in a fume hood. Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Dissolve the residue in 20 ml of chloroform and heat under reflux for 20 minutes.

    • Allow the solution to cool to room temperature for several hours.

    • Collect the solid precipitate by filtration. This is the desired this compound.

    • Recrystallize the solid from water to yield pure 4-amino-3,5-dichloropyridazine.

    • The filtrate from the chloroform suspension can be concentrated to recover the isomeric side product, 4-amino-5,6-dichloropyridazine.

Protocol 2: Microwave-Assisted Synthesis[2]
  • Preparation: In a microwave reactor vessel, dissolve 500 mg of 3,4,5-trichloropyridazine in a mixture of 5.5 mL of ethanol and 5.5 mL of ammonium hydroxide.

  • Reaction: Seal the vessel and heat the mixture in a microwave reactor at 120°C for 25 minutes.

  • Work-up: After the reaction is complete and the vessel has cooled, concentrate the reaction solution under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-15% acetone in dichloromethane to obtain the pure this compound.

Visualizations

Synthesis_Pathway 3,4,5-Trichloropyridazine 3,4,5-Trichloropyridazine This compound This compound 3,4,5-Trichloropyridazine->this compound Nucleophilic Aromatic Substitution Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->this compound Heat (120-130°C) Heat (120-130°C) Heat (120-130°C)->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield IncompleteReaction Reaction Complete? Start->IncompleteReaction SideProducts Side Products Present? IncompleteReaction->SideProducts Yes ExtendReaction Extend Reaction Time / Check Temperature IncompleteReaction->ExtendReaction No OptimizePurification Optimize Purification (Recrystallization or Chromatography) SideProducts->OptimizePurification Yes CheckReagents Check Reagent Concentration SideProducts->CheckReagents No ExtendReaction->Start End Improved Yield OptimizePurification->End CheckReagents->Start

Caption: Troubleshooting workflow for low yield.

References

Stability and storage conditions for 3,5-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 3,5-Dichloropyridazin-4-amine, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a dry and well-ventilated area.[1] Specific temperature recommendations vary by supplier, so it is crucial to consult the product-specific documentation. For general guidance, refer to the summary table below.

Q2: Is this compound sensitive to light?

A2: Yes, exposure to direct light should be avoided.[1][2] Store the compound in an opaque or amber-colored vial to prevent photodegradation.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, acids, and reducing agents.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: What is the expected appearance of this compound?

A4: this compound is typically a white to off-white or cream-colored solid, which may appear as a powder or crystalline powder.[3][4]

Q5: Can I store this compound under an inert atmosphere?

A5: While not always specified, storing under an inert atmosphere like nitrogen can be beneficial, especially for long-term storage, to minimize potential oxidative degradation.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Varies by supplier; common recommendations include 2-8°C, -20°C, and ambient temperature.[1][2][3]To minimize thermal degradation.
Atmosphere Dry and well-ventilated.[1]To prevent hydrolysis and other moisture-related degradation.
Light Protected from direct light.[1][2]To prevent photodegradation.
Container Tightly sealed, opaque or amber vials.[1]To prevent exposure to air, moisture, and light.
Inert Gas Consider storage under nitrogen for long-term stability.To minimize oxidation.

Troubleshooting Guide

Issue: I suspect my sample of this compound has degraded. What should I do?

This troubleshooting guide will help you assess the situation and take appropriate action.

Step 1: Visual Inspection
  • Question: Has the appearance of the compound changed?

    • Action: Compare the appearance of your sample to the expected white to off-white or cream color.[3][4] Note any discoloration (e.g., yellowing, browning), clumping, or changes in texture. A significant change in appearance can be an initial indicator of degradation.

Step 2: Check Storage Conditions
  • Question: Were the storage conditions appropriate?

    • Action: Verify that the compound was stored according to the recommended conditions (see table above). Check for any breaches in the storage protocol, such as prolonged exposure to light, high temperatures, or an improperly sealed container.

Step 3: Analytical Characterization
  • Question: How can I confirm degradation analytically?

    • Action: If you suspect degradation, it is advisable to re-characterize the compound using analytical techniques such as:

      • NMR (Nuclear Magnetic Resonance): To check for the appearance of new signals or disappearance of characteristic peaks.

      • HPLC/LC-MS (High-Performance Liquid Chromatography/Liquid Chromatography-Mass Spectrometry): To assess purity and identify potential degradation products.

      • Melting Point: A significant depression or broadening of the melting point range (reference: 176-178 °C) can indicate the presence of impurities.[1][5]

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting suspected degradation of this compound.

Troubleshooting Workflow for this compound Degradation start Suspected Degradation of This compound visual_inspection Step 1: Visual Inspection (Color, Texture) start->visual_inspection no_change Appearance Unchanged visual_inspection->no_change No Change change Discoloration or Texture Change visual_inspection->change Change storage_check Step 2: Review Storage History (Temp, Light, Seal) storage_ok Storage Conditions Met storage_check->storage_ok OK storage_not_ok Storage Deviation Identified storage_check->storage_not_ok Not OK analytical_characterization Step 3: Analytical Confirmation (NMR, HPLC, MP) pure Analytical Data Confirms Purity analytical_characterization->pure Pure impure Degradation Confirmed analytical_characterization->impure Impure no_change->storage_check change->storage_check storage_ok->analytical_characterization storage_not_ok->analytical_characterization remediate_storage Action: Remediate Storage Conditions for Future Lots storage_not_ok->remediate_storage use_with_caution Decision: Use with Caution (Consider re-purification) pure->use_with_caution quarantine Action: Quarantine Lot and Procure New Stock impure->quarantine

Troubleshooting workflow for suspected degradation.

Experimental Protocols

General Protocol for Purity Assessment by HPLC

  • Solvent Preparation: Prepare a suitable solvent system. A common starting point for polar aromatic compounds is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components.

    • For stability studies, compare the chromatograms of stressed (e.g., heated, light-exposed) samples to a reference standard stored under ideal conditions. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Disclaimer: This information is intended as a guide. Always refer to the manufacturer's specific recommendations and perform your own risk assessment before handling any chemical.

References

Validation & Comparative

Comparative analysis of different synthetic routes to dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Dichloropyridazines for Researchers, Scientists, and Drug Development Professionals

The synthesis of dichloropyridazines, key intermediates in the development of pharmaceuticals and agrochemicals, can be achieved through several distinct chemical pathways. The choice of an optimal synthetic route is critical and depends on factors such as yield, purity, scalability, cost-effectiveness, and environmental impact. This guide provides a comprehensive comparative analysis of the most common synthetic methods for dichloropyridazines, supported by experimental data, to assist researchers in making informed decisions.

Comparative Analysis of Synthesis Methods

The primary methods for synthesizing dichloropyridazines can be broadly categorized into two main approaches: synthesis from acyclic precursors and functionalization of a pre-existing pyridazine ring. The most prevalent route involves the synthesis of 3,6-dichloropyridazine from maleic anhydride. A less common route leads to 3,4-dichloropyridazine through a multi-step pathway.

Data Presentation
Route Starting Material Key Reagents & Solvents Yield (%) Purity (%) Key Advantages Key Disadvantages
1: From Maleic Anhydride to 3,6-Dichloropyridazine Maleic Anhydride, Hydrazine HydratePOCl₃, Chloroform[1]86 - 87.1>98[1]Readily available starting materials, high purity.[1]Use of hazardous reagents (POCl₃).
3,6-DihydroxypyridazinePOCl₃, PCl₅[1][2]82 - 91>99[3]High yield and purity.[1][3]Use of hazardous and corrosive reagents.[2]
2: Synthesis of 3,4-Dichloropyridazine Compound 1, Hydrazine HydrateMnO₂, THF; POCl₃, Isopropanol[4]~31 (overall)Not specifiedProvides access to the 3,4-dichloro isomer.[4]Multi-step process with a moderate overall yield.[4]
3: Functionalization of 3,6-Dichloropyridazine 3,6-Dichloropyridazine, Isobutyric AcidAgNO₃, (NH₄)₂S₂O₈, TFA, H₂O[5]86 - 96Not specifiedHigh yield for specific substituted products.[5]Requires a pre-existing dichloropyridazine core.

Experimental Protocols

Route 1: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride

This two-step synthesis is the most common method for preparing 3,6-dichloropyridazine.

Step 1: Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide)

A solution of hydrazine hydrate (80%) is added to concentrated HCl at a temperature below 10°C. Maleic anhydride is then added, and the mixture is heated to 105-110°C and maintained for 4-6 hours. After the reaction is complete, the mixture is cooled, diluted with water, and stirred at room temperature. The resulting solid, 3,6-pyridazinediol, is collected by filtration and dried. This step typically yields a product with a purity of over 99%.[3]

Step 2: Chlorination of 3,6-Dihydroxypyridazine

3,6-dihydroxypyridazine is added to a mixture of phosphorus oxychloride (POCl₃) and chloroform in a round-bottom flask. The reaction mixture is stirred at 50-65°C for 3.5-4 hours. The completion of the reaction can be monitored by TLC and GC. After the reaction, the solvent is removed by rotary evaporation to obtain the crude product. The pure 3,6-dichloropyridazine is obtained by silica gel column chromatography. Yields for this step are reported to be in the range of 86-87%.[1]

Route 2: Synthesis of 3,4-Dichloropyridazine

This route provides access to the 3,4-dichloro isomer through a three-step process.

Step 1: Synthesis of Compound 2

Compound 1 is dissolved in isopropanol, and hydrazine hydrate (80%) is slowly added. The reaction is carried out at room temperature for 6 hours. After completion, the reaction solution is filtered, and the resulting solid is washed with ethyl acetate and dried to yield compound 2 with a yield of about 92%.[4]

Step 2: Synthesis of Compound 3

Compound 2 is dissolved in tetrahydrofuran (THF), and manganese dioxide (MnO₂) is added. The reaction is stirred at room temperature for 8 hours. The reaction mixture is then filtered, and the solvent is evaporated. The crude product is purified by column chromatography to give compound 3 with a yield of approximately 37.5%.[4]

Step 3: Synthesis of 3,4-Dichloropyridazine (Compound 4)

Compound 3 is dissolved in isopropanol, and phosphorus oxychloride (POCl₃) is added. The mixture is refluxed at 80°C for 3 hours. After cooling, the reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography to afford 3,4-dichloropyridazine with a yield of around 90% for this step.[4]

Route 3: Synthesis of 3,6-Dichloro-4-isopropylpyridazine

This method illustrates the functionalization of the 3,6-dichloropyridazine core.

3,6-dichloropyridazine, isobutyric acid, silver nitrate, and trifluoroacetic acid are dissolved in water and stirred at 70°C. A solution of ammonium persulfate in water is then slowly added dropwise to the reaction mixture. The solution is stirred for an additional 20 minutes, heated, and then cooled to room temperature. The pH is adjusted to 9-10 with an aqueous solution of NaHCO₃. The product is extracted with n-hexane, dried over anhydrous sodium sulfate, and purified by column chromatography to yield 3,6-dichloro-4-isopropylpyridazine. Reported yields for this reaction are as high as 96%.[5]

Mandatory Visualization

Synthetic_Route_1 MA Maleic Anhydride DHP 3,6-Dihydroxypyridazine MA->DHP HCl, 105-110°C HH Hydrazine Hydrate HH->DHP DCP 3,6-Dichloropyridazine DHP->DCP Chloroform, 50-65°C POCl3 POCl₃ POCl3->DCP

Caption: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride.

Synthetic_Route_2 C1 Compound 1 C2 Compound 2 C1->C2 Isopropanol, RT HH Hydrazine Hydrate HH->C2 C3 Compound 3 C2->C3 THF, RT MnO2 MnO₂ MnO2->C3 DCP 3,4-Dichloropyridazine C3->DCP Isopropanol, 80°C POCl3 POCl₃ POCl3->DCP

Caption: Multi-step Synthesis of 3,4-Dichloropyridazine.

Experimental_Workflow_3 start Start: 3,6-Dichloropyridazine + Isobutyric Acid + AgNO₃ + TFA reaction Add (NH₄)₂S₂O₈ in H₂O Stir at 70°C start->reaction workup Cool to RT Adjust pH to 9-10 (NaHCO₃) reaction->workup extraction Extract with n-Hexane workup->extraction purification Dry over Na₂SO₄ Column Chromatography extraction->purification product Product: 3,6-Dichloro-4-isopropylpyridazine purification->product

Caption: Workflow for the Synthesis of 3,6-Dichloro-4-isopropylpyridazine.

References

A Comparative Analysis of Pyridazinamine Derivatives in Kinase Inhibition: SAR Studies of VEGFR-2 and CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the structure-activity relationships (SAR) of two series of pyridazinamine-related derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). This analysis is supported by quantitative biological data and detailed experimental protocols.

The pyridazine scaffold and its bioisosteres, such as the pyrimidine core, are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities.[1] Their ability to act as hinge-binding motifs in the ATP-binding pocket of various kinases has led to the development of potent inhibitors for therapeutic targets in oncology and other diseases. This guide focuses on two such classes of inhibitors, elucidating the key structural modifications that influence their potency and selectivity.

VEGFR-2 Inhibitors: Pyridazinone-Based Diarylureas

A series of diarylurea derivatives incorporating a pyridazinone scaffold have been investigated for their potential as anti-cancer agents through the inhibition of VEGFR-2, a key mediator of angiogenesis. The following table summarizes the growth inhibition (GI%) and IC50 values of selected compounds against various cancer cell lines, alongside their VEGFR-2 inhibitory activity.

Compound IDTarget Cancer Cell LineGrowth Inhibition (%)GI50 (µM)VEGFR-2 Inhibition IC50 (µM)
8f Melanoma (LOX IMVI)62.21--
10l Melanoma (LOX IMVI)100.141.66-100-
17a Melanoma (LOX IMVI)86.551.66-100Best Inhibitory Activity

Data sourced from a study on pyridazinone-based diarylurea derivatives.[2][3] Note: A specific IC50 value for VEGFR-2 for compound 17a was not provided in the source material, only that it showed the best inhibitory activity among the tested compounds.

CDK2 Inhibitors: N2,N4-Disubstituted Pyrimidine-2,4-diamines

A series of N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of both CDK2/cyclin A and CDK9/cyclin T1. The structure-activity relationship of these compounds reveals the impact of substitutions on the pyrimidine core on their inhibitory potency.

Compound IDR GroupCDK2/cyclin A IC50 (nM)CDK9/cyclin T1 IC50 (nM)
3c H-65
3g F83-

Data extracted from research on N2,N4-disubstituted pyrimidine-2,4-diamines as CDK inhibitors.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A test compound's inhibition of the kinase results in a decreased phosphorylation signal.

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro CDK2/cyclin A2 Kinase Assay

This protocol details a luminescence-based assay to quantify the inhibitory activity of compounds on recombinant human CDK2/cyclin A2 kinase.

Principle: The assay measures the amount of ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.

Procedure:

  • Dilute the CDK2/cyclin A2 enzyme, substrate (e.g., a peptide substrate), ATP, and test compounds in a kinase buffer.

  • Add the test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the enzyme to the wells.

  • Initiate the reaction by adding the substrate/ATP mixture.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values from a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate and incubate to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

SAR_Workflow General Workflow for Structure-Activity Relationship (SAR) Studies cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Identification Lead Compound Identification Analog_Design Analog Design & Synthesis Lead_Identification->Analog_Design Structural Modification In_Vitro_Assays In Vitro Kinase Assays (e.g., VEGFR-2, CDK2) Analog_Design->In_Vitro_Assays Screening Cell-Based_Assays Cell-Based Assays (e.g., MTT for Cytotoxicity) In_Vitro_Assays->Cell-Based_Assays SAR_Analysis SAR Analysis (IC50/GI50 Data) Cell-Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Moieties Lead_Optimization->Analog_Design Iterative Design

Caption: Workflow for SAR studies.

Kinase_Inhibition_Pathway General Kinase Inhibition Signaling Pathway Growth_Factor Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor Kinase_Domain Intracellular Kinase Domain Receptor->Kinase_Domain Phosphorylation Autophosphorylation Kinase_Domain->Phosphorylation ATP ATP ATP->Kinase_Domain Binds to ATP Pocket Inhibitor Pyridazinamine Derivative (Kinase Inhibitor) Inhibitor->Kinase_Domain Competitive Binding Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: Kinase inhibition pathway.

References

Novel Pyridazine Compounds Demonstrate Significant In Vitro Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized pyridazine derivatives reveals their potential as potent anticancer agents, with several compounds exhibiting significant growth inhibition against a range of human cancer cell lines. These findings, supported by detailed experimental data, highlight the promise of the pyridazine scaffold in the development of targeted cancer therapies.

Researchers have been actively exploring the therapeutic potential of pyridazine-containing heterocyclic compounds due to their diverse biological activities.[1][2] Recent studies have focused on the design and synthesis of novel pyridazine derivatives and their evaluation as antiproliferative agents. These efforts have led to the identification of several promising candidates that exhibit potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the in vitro antiproliferative activity of these novel compounds, along with the experimental protocols used for their evaluation and insights into their potential mechanisms of action.

Comparative Antiproliferative Activity

The antiproliferative activity of novel pyridazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI50) are key parameters used to quantify the potency of these compounds. The data presented below summarizes the in vitro efficacy of selected pyridazine derivatives from recent studies.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
Compound 2f 36 Human Tumor Cell Lines< 1 (GI50)--
Compound 2g 20 Human Tumor Cell Lines< 1 (GI50)--
Compound 5b Murine P815 Mastocytoma0.40 µg/mL (IC50)--
Olaparib Ovarian Cancer0.015 (IC50)--
Compound 35 OVCAR-3 (Ovarian)0.32 (IC50)--
Compound 35 MDA-MB-435 (Melanoma)0.46 (IC50)--
Compound 4b MCF-7 (Breast)21.2 (IC50)ImatinibNot specified
Compound 2S-5 MDA-MB-231 (Breast)6.21 (IC50)DoxorubicinNot specified
Compound 2S-5 4T1 (Mouse Breast)7.04 (IC50)DoxorubicinNot specified
Compound 2S-13 MDA-MB-231 (Breast)7.73 (IC50)DoxorubicinNot specified
Compound 2S-13 4T1 (Mouse Breast)8.21 (IC50)DoxorubicinNot specified
Compound 9e NCI-60 Cell LinesHigh Growth Inhibition--
Pyrimido-pyridazine 2b MDA-MB-231 (Breast)Significant Activity--

Data compiled from multiple sources.[3][4][5][6][7][8][9] Note that direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The in vitro antiproliferative activity of the novel pyridazine compounds was primarily assessed using cell viability and cytotoxicity assays. Below are detailed methodologies for the key experiments cited.

NCI-60 Human Tumor Cell Line Screen

A number of the reported pyridazine derivatives were evaluated for their antiproliferative activity by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines.[5][10]

Methodology:

  • Cell Lines: The screen utilizes 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Compound Preparation: Compounds are dissolved in a suitable solvent, typically DMSO, and diluted to the required concentrations.

  • Assay Procedure:

    • Cells are seeded in 96-well microtiter plates and incubated for 24 hours.

    • The pyridazine compounds are added at various concentrations, and the plates are incubated for an additional 48 hours.

    • The assay is terminated by the addition of cold trichloroacetic acid (TCA) to fix the cells.

    • Cells are stained with sulforhodamine B (SRB) dye.

    • Unbound dye is removed by washing, and the protein-bound dye is solubilized with a TRIS base solution.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The optical density data is used to calculate the percentage of growth inhibition (GI50), which is the concentration of the compound that causes a 50% reduction in cell growth.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the novel pyridazine compounds and a positive control (e.g., a known anticancer drug) for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 540 and 590 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

Several studies have begun to elucidate the mechanisms of action of these novel pyridazine compounds, with some derivatives shown to target specific signaling pathways involved in cancer cell proliferation and survival.[3][11]

Targeted Signaling Pathway: JNK1

One study identified a series of 3,6-disubstituted pyridazine derivatives that target the c-Jun N-terminal kinase 1 (JNK1) pathway.[6][11] Downregulation of JNK1 gene expression and a reduction in the protein levels of its phosphorylated form were observed, leading to decreased activity of downstream targets like c-Jun and c-Fos.[6]

JNK1_Pathway Stress Environmental Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK1 JNK1 MAPKK->JNK1 cJun c-Jun JNK1->cJun cFos c-Fos JNK1->cFos AP1 AP-1 Transcription Factor cJun->AP1 cFos->AP1 Proliferation Cell Proliferation & Survival AP1->Proliferation Pyridazine Novel Pyridazine Compound (9e) Pyridazine->JNK1 Inhibition

Caption: JNK1 signaling pathway targeted by novel pyridazine compounds.

General Experimental Workflow

The evaluation of novel pyridazine compounds for their antiproliferative properties typically follows a structured workflow, from initial synthesis to in vitro testing and mechanistic studies.

experimental_workflow Synthesis Synthesis of Novel Pyridazine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening In Vitro Antiproliferative Screening (e.g., MTT Assay) Characterization->Screening Cell_Culture Cancer Cell Line Culture Cell_Culture->Screening IC50 Determination of IC50 / GI50 Values Screening->IC50 Mechanism Mechanistic Studies (e.g., Pathway Analysis) IC50->Mechanism Lead_Compound Lead Compound Identification IC50->Lead_Compound Mechanism->Lead_Compound

Caption: General workflow for in vitro antiproliferative evaluation.

References

A Comparative Guide to Catalytic Performance in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminopyridines, a crucial scaffold in numerous pharmaceuticals and functional materials, is a cornerstone of modern medicinal and process chemistry. A variety of catalytic methods have been developed to facilitate this transformation, each with its distinct advantages and limitations. This guide provides an objective comparison of three prominent catalytic methods: the Chichibabin Reaction, the Buchwald-Hartwig Amination, and the Ullmann Condensation. The comparative analysis is supported by experimental data to aid researchers in selecting the most suitable method for their specific synthetic needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance indicators for each of the three catalytic methods, providing a clear and concise overview for easy comparison.

ParameterChichibabin Reaction (Modern Protocol)Buchwald-Hartwig AminationUllmann Condensation
Pyridine Substrate Pyridine2-Chloropyrimidine2-Bromopyridine
Amine Nucleophile n-ButylamineMorpholineAniline
Catalyst System NaH / LiIPd₂(dba)₃ / XantphosCuI / 1,10-Phenanthroline
Catalyst Loading N/A (Reagent)1.5 mol% Pd₂(dba)₃, 3 mol% Xantphos10 mol% CuI, 20 mol% Ligand
Base NaH (Reagent)NaOtBuK₂CO₃
Solvent Tetrahydrofuran (THF)TolueneN,N-Dimethylformamide (DMF)
Reaction Temperature 85 °C100 °C120-140 °C
Reaction Time 7 hours18 hours24 hours
Yield 93%[1]95%~85% (representative)

Experimental Workflow Visualization

The general experimental workflow for the synthesis of aminopyridines via cross-coupling reactions is depicted in the following diagram.

experimental_workflow General Workflow for Catalytic Aminopyridine Synthesis reagents Reactants: - Halopyridine - Amine reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst_system Catalyst System: - Metal Precursor - Ligand - Base catalyst_system->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup heating Heating & Stirring reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Chromatography) workup->purification product Aminopyridine Product purification->product

Caption: A generalized workflow for the catalytic synthesis of aminopyridines.

Detailed Experimental Protocols

Chichibabin Reaction with NaH-Iodide Composite

This modified Chichibabin reaction provides a milder and more user-friendly protocol for the C2-amination of pyridines.[2]

Procedure: To a 10 mL sealed tube containing pyridine (0.492 mmol), sodium hydride (1.54 mmol, 3 equiv), and lithium iodide (1.02 mmol, 2 equiv) in tetrahydrofuran (500 μL) was added n-butylamine (1.00 mmol, 2 equiv) at room temperature under a nitrogen atmosphere. The tube was sealed, and the reaction mixture was stirred at 85 °C for 7 hours. After cooling to 0 °C, the reaction was quenched with ice-cold water. The organic materials were extracted with dichloromethane (3x), and the combined organic extracts were washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography to yield N-butylpyridin-2-amine.[1][2]

Buchwald-Hartwig Amination of a Halopyrimidine

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds, particularly with less reactive chloro- and bromopyridines.[3]

Representative Procedure: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), 2-chloropyrimidine (1.0 mmol), and morpholine (1.2 mmol) are then added. The Schlenk tube is sealed, and the mixture is heated to 100 °C with vigorous stirring for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is then purified by flash column chromatography to afford the desired aminopyrimidine.

Ullmann Condensation for Aminopyridine Synthesis

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation, which has seen significant improvements with the development of new ligands and reaction conditions.[4]

Representative Procedure: A mixture of 2-bromopyridine (1.0 mmol), aniline (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol) in N,N-dimethylformamide (5 mL) is placed in a sealed tube. The reaction mixture is heated to 120-140 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to give the corresponding N-phenyl-2-aminopyridine.

References

A Comparative Guide to Analytical Methods for the Purity Validation of 3,5-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides a comparative overview of principal analytical methodologies for validating the purity of 3,5-Dichloropyridazin-4-amine, a crucial heterocyclic building block in medicinal chemistry. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering insights into their respective strengths and ideal applications.

Comparison of Analytical Method Performance

The selection of an appropriate analytical technique is contingent on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus primary purity assessment). The following table summarizes typical performance characteristics for the discussed methods in the context of analyzing this compound and its potential impurities.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (¹H-qNMR)
Principle Separation based on partitioning between a stationary and a liquid mobile phase.Separation of volatile compounds followed by mass-based detection.Intrinsic quantitative analysis based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.
Typical Limit of Detection (LOD) 0.01 - 0.05 µg/mL[1]< 0.1 ng/mL (with derivatization if necessary)[2]Dependent on the analyte and impurities, typically in the 0.1% range.
Typical Limit of Quantification (LOQ) 0.05 - 0.15 µg/mL[1][3]0.1 - 0.5 ng/mL[3]Typically sufficient for impurities at the 0.1-0.5% level.
Linearity (Typical R²) > 0.999[1]> 0.998[2]Not applicable in the same way; relies on the inherent quantitative nature of the technique.
Accuracy (Typical Recovery) 98 - 102%[1]95 - 105%[2]High accuracy as a primary ratio method.
Precision (Typical RSD) < 2%< 10%[2]< 1%
Specificity High, dependent on chromatographic resolution. Can be enhanced with a photodiode array detector.Very high, based on both retention time and mass fragmentation patterns.[4]High, based on unique chemical shifts for different protons.
Reference Standard Requirement Required for both analyte and known impurities.Required for quantification.Not required for the analyte if a certified internal standard is used.[5][6][7]
Best Suited For Routine quality control, stability studies, quantification of known impurities.Identification and quantification of volatile and semi-volatile impurities, structural elucidation of unknown impurities.Absolute purity determination, characterization of reference standards, orthogonal validation.[5][6][7]

Experimental Protocols

The following protocols are proposed methodologies for the purity validation of this compound, based on established practices for structurally related compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quality control and quantification of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[1]

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Validation Parameters:

  • Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions. Stress the sample under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate separation from degradation products.

  • Linearity: Prepare a series of solutions in the range of LOQ to 150% of the working concentration (e.g., 0.1 µg/mL to 1.5 µg/mL for impurities).

  • Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments) by analyzing multiple preparations of a homogeneous sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Chromatographic Conditions:

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Note: Derivatization (e.g., with trifluoroacetic anhydride) may be necessary if the compound exhibits poor peak shape or thermal instability, though direct analysis is often possible for aromatic amines.

Validation Parameters:

  • Specificity: Analyze a solvent blank and a sample solution to identify all volatile components. Mass spectra will be used to confirm the identity of peaks.

  • Linearity, LOD, LOQ, Accuracy, and Precision: Validate for any specified volatile impurities using a similar approach to the HPLC method, using certified standards of the impurities if available.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

This is a primary analytical method for determining the absolute purity of the this compound material without the need for a specific reference standard of the analyte itself.[5][6][7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, chemical stability, and with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons.

  • Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of the certified internal standard.

  • Dissolve both in a precise volume of the deuterated solvent.

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.

  • Calculate the purity using the following formula[7]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described analytical methods and the logic for method selection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_start Accurate Weighing prep_dissolve Dissolution in Diluent prep_start->prep_dissolve prep_filter Filtration (0.45 µm) prep_dissolve->prep_filter hplc_inject Injection into HPLC prep_filter->hplc_inject hplc_separate Chromatographic Separation (C18 Column) hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Peak Integration hplc_detect->data_integrate data_calculate Purity Calculation (Area % or vs. Standard) data_integrate->data_calculate data_report Final Report data_calculate->data_report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep_start Weighing prep_dissolve Dissolution in Volatile Solvent prep_start->prep_dissolve prep_derivatize Derivatization (Optional) prep_dissolve->prep_derivatize gcms_inject Injection into GC prep_derivatize->gcms_inject gcms_separate Separation in GC Column gcms_inject->gcms_separate gcms_ionize Ionization (EI) gcms_separate->gcms_ionize gcms_detect Mass Detection gcms_ionize->gcms_detect data_chrom Chromatogram Analysis gcms_detect->data_chrom data_spectra Mass Spectra Interpretation data_chrom->data_spectra data_quant Quantification data_spectra->data_quant Method_Selection_Logic cluster_questions cluster_methods start Purity Validation Required q1 Routine QC or Release Testing? start->q1 q2 Volatile Impurities Suspected? q1->q2 No hplc HPLC-UV q1->hplc Yes q3 Absolute Purity or Reference Standard Characterization? q2->q3 No gcms GC-MS q2->gcms Yes q3->hplc No qnmr qNMR q3->qnmr Yes

References

A Comparative Guide to the Biological Activity of Pyridazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent structural motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The arrangement of the two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties that influence molecular interactions and, consequently, biological function. The strategic placement of substituents on the pyridazine ring can lead to a diverse array of isomers with markedly different pharmacological profiles. This guide provides an objective comparison of the biological activities of pyridazine isomers, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in rational drug design and development.

Isomeric Impact on Biological Activity: Key Findings

The biological activity of pyridazine derivatives is highly sensitive to the isomeric form of the molecule. This includes not only the comparison with other diazine isomers like pyrimidine and pyrazine but also positional and geometric isomerism within the pyridazine scaffold itself.

Superiority of the Pyridazine Scaffold in SMN2 Splicing Modulation

Recent advancements in the treatment of Spinal Muscular Atrophy (SMA) have highlighted the critical role of the pyridazine core in small molecules that modulate the splicing of the Survival Motor Neuron 2 (SMN2) gene.[1][2] A key therapeutic strategy is to increase the production of full-length SMN protein from the SMN2 gene by promoting the inclusion of exon 7 during pre-mRNA splicing.[1][3]

Comparative studies have demonstrated that a 3,6-disubstituted pyridazine derivative is significantly more potent in this activity than its isomeric analogs containing pyridine, pyrimidine, or pyrazine rings.[2]

Table 1: Comparative Activity of a Pyridazine Derivative and its Isomers in SMN2 Splicing Modulation

Compound IDCore HeterocycleSMN2 Reporter Assay EC50 (µM)SMN Protein ELISA EC50 (µM)
1 Pyridazine 3.5 0.6
2Pyridine>10Not Reported
3PyrimidineInactiveNot Reported
4PyrazineInactiveNot Reported

Data sourced from studies on SMN2 splicing modulators.[2]

The data clearly indicates that the pyridazine scaffold is essential for the observed biological activity, with its isomers showing a dramatic loss of potency.

Geometric Isomerism in Antimicrobial Activity

The spatial arrangement of substituents around the pyridazine core, in the form of cis-trans isomerism, can significantly influence the antimicrobial efficacy of the compounds. Studies on certain pyrrolopyridazine derivatives have consistently shown that the cis-isomers are more potent antimicrobial agents compared to their corresponding trans-isomers.

Table 2: Comparative Antimicrobial Activity of Pyridazine Geometric Isomers

Compound PairIsomerTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
A cisS. aureus12.5
transS. aureus>50
B cisE. coli25
transE. coli>100

Hypothetical data based on qualitative statements from the literature. Specific quantitative data for a single pair of cis/trans isomers is often not presented in a comparative table in the cited literature.

Positional Isomerism in Anticancer Activity

The position of substituents on the pyridazine ring is a critical determinant of anticancer activity. For instance, in a series of 3,6-disubstituted pyridazinone derivatives evaluated for their cytotoxicity against human cancer cell lines, the nature and position of the substituent at the 6-position significantly modulated the anticancer potency.

Table 3: Comparative Anticancer Activity of 6-Substituted Pyridazinone Positional Isomers

Compound ID6-SubstituentCancer Cell LineIC50 (µM)
5a PhenylT-47D (Breast)15.2
5b 4-ChlorophenylT-47D (Breast)2.8
5c 4-MethoxyphenylT-47D (Breast)8.5

Data is representative of structure-activity relationship studies on anticancer pyridazinone derivatives.[4][5]

These findings underscore the importance of optimizing substituent positions to achieve desired therapeutic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

SMN2-Luciferase Reporter Assay

This cell-based assay is used to screen for compounds that increase the inclusion of exon 7 in SMN2 mRNA.[6][7]

  • Cell Line: A stable cell line (e.g., HEK293) is engineered to express a reporter construct containing the SMN2 gene sequence from exon 6 to exon 8 fused to a luciferase gene. The luciferase gene is in-frame only when exon 7 is included in the final mRNA transcript.

  • Cell Seeding: Cells are seeded into 384-well plates and incubated for 24 hours.

  • Compound Treatment: The test compounds (pyridazine isomers and controls) are added to the wells at various concentrations.

  • Incubation: The plates are incubated for an additional 24-48 hours to allow for changes in gene expression and protein production.

  • Lysis and Luciferase Assay: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.

  • Data Acquisition: The luminescence signal, which is proportional to the amount of full-length SMN-luciferase fusion protein, is measured using a plate reader.

  • Data Analysis: The EC50 values are calculated from the dose-response curves.

SMN Protein Quantification by ELISA

This assay quantifies the amount of SMN protein in cell lysates or tissue homogenates.[8][9][10][11]

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the SMN protein and incubated overnight.

  • Blocking: The plate is washed and blocked with a solution (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample and Standard Incubation: Cell lysates or tissue homogenates, along with a standard curve of recombinant SMN protein, are added to the wells and incubated.

  • Detection Antibody Incubation: The plate is washed, and a detection antibody for SMN protein is added to each well and incubated.

  • Secondary Antibody-HRP Conjugate Incubation: After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated.

  • Substrate Addition and Color Development: The plate is washed, and a TMB substrate is added, leading to the development of a colored product in proportion to the amount of HRP present.

  • Stopping the Reaction and Reading: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a plate reader.

  • Data Analysis: The concentration of SMN protein in the samples is determined by interpolating from the standard curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds (e.g., cis and trans pyridazine isomers) are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanistic Visualizations

Understanding the underlying molecular mechanisms is paramount for rational drug design. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

SMN2_Splicing_Modulation cluster_pre_mRNA SMN2 pre-mRNA cluster_spliceosome Spliceosome Exon 6 Exon 6 Intron 6 Intron 6 Exon 7 Exon 7 Intron 7 Intron 7 Full-length\nSMN Protein Full-length SMN Protein Exon 7->Full-length\nSMN Protein Translation Exon 8 Exon 8 U1 snRNP U1 snRNP 5' Splice Site\n(Intron 6/Exon 7 junction) 5' Splice Site (Intron 6/Exon 7 junction) U1 snRNP->5' Splice Site\n(Intron 6/Exon 7 junction) Enhanced Binding Other Spliceosome Components Other Spliceosome Components Other Spliceosome Components->Exon 7 Promotes Exon 7 Inclusion Pyridazine\nDerivative Pyridazine Derivative Pyridazine\nDerivative->U1 snRNP Binds and Stabilizes Experimental_Workflow_MIC A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serially Dilute Pyridazine Isomers (cis and trans) in 96-well Plate B->C D Incubate Plate under Optimal Growth Conditions C->D E Visually Inspect for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

References

A Researcher's Guide to the Validation of Molecular Docking for Pyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of in silico predictions is a critical step in the pipeline of inhibitor design. This guide provides a comparative overview of computational and experimental methods for validating molecular docking studies of pyridazine-based inhibitors, a scaffold of significant interest in medicinal chemistry.

Molecular docking is an indispensable computational tool for predicting the binding orientation and affinity of small molecules to their protein targets. However, the reliability of these predictions hinges on rigorous experimental validation. This guide will delve into the common methodologies for this validation process, using pyridazine-based inhibitors of key protein classes, such as kinases and cyclooxygenases, as case studies. We will present a side-by-side comparison of docking scores with experimental data, provide detailed protocols for key validation experiments, and visualize the workflows and pathways involved.

Comparing Computational Predictions with Experimental Realities

A primary method for validating molecular docking is to compare the predicted binding affinities (often represented as docking scores in kcal/mol) with experimentally determined inhibitory activities (typically IC50 values) or, more directly, with biophysical measurements of binding affinity (like the dissociation constant, Kd). A strong correlation between these values can lend confidence to the docking protocol's ability to identify potent inhibitors.

Below are comparative data for several pyridazine-based inhibitors against their respective targets.

Case Study 1: Pyridazine-Based ALK5 Inhibitors

Activin-like kinase 5 (ALK5) is a transmembrane serine/threonine kinase that plays a crucial role in cell growth and differentiation. A series of 4,6-disubstituted pyridazine derivatives have been investigated as ALK5 inhibitors.[1]

Compound IDTargetDocking Score (kcal/mol)Experimental IC50 (nM)
4 ALK5-25
20 ALK5-0.51
23 ALK5-0.65

Note: Specific docking scores for these compounds were not provided in the source material, but the study involved molecular docking to guide inhibitor design.[1]

Case Study 2: Pyridazine-Based CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a major strategy in cancer therapy. Certain 3,6-disubstituted pyridazines have shown potent inhibitory activity against CDK2.[2]

Compound IDTargetDocking Score (kcal/mol)Experimental IC50 (nM)
11h CDK2-9.3243.8
11l CDK2-9.0155.6
11m CDK2-9.4820.1
Case Study 3: Pyridazine-Based COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Novel pyrazole-pyridazine hybrids have been developed as selective COX-2 inhibitors.[3]

Compound IDTargetDocking Score (kcal/mol)Experimental IC50 (µM)
5f COX-2-6.31521.50
6e COX-2-5.41472.51
6f COX-2-4.55051.15

Experimental Validation Protocols

The IC50 values presented above are typically determined using enzymatic assays. However, for a more direct and detailed understanding of the binding event, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a common method for determining the IC50 of an inhibitor against a target kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., ALK5, CDK2)

  • Kinase-specific substrate

  • ATP (at a concentration close to the Km for the specific kinase)

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate at their final desired concentrations.

  • Compound Addition: Add the serially diluted test compounds to the wells of the 384-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Enzyme Addition: Add the diluted kinase enzyme to all wells, initiating the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and simultaneously measure the newly synthesized ATP through a luciferase reaction that produces light. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time data on the association (k_on) and dissociation (k_off) rates of an inhibitor binding to its target, from which the dissociation constant (Kd) can be calculated (Kd = k_off / k_on).

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor chip (e.g., CM5, Streptavidin-coated)

  • Purified target protein (e.g., kinase)

  • Pyridazine-based inhibitor (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.5)

  • Immobilization reagents (for amine coupling) or biotinylated ligand

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface. This can be done via amine coupling or by capturing a biotinylated protein on a streptavidin-coated chip.

  • System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.

  • Analyte Injection: Prepare a series of concentrations of the pyridazine inhibitor in running buffer. Inject each concentration over the immobilized protein surface for a set association time, followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration: After each cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: The binding events are recorded as a sensorgram (response units vs. time). Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the affinity (Kd).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • Pyridazine-based inhibitor

  • Dialysis buffer (e.g., phosphate or HEPES buffer)

Procedure:

  • Sample Preparation: Dialyze both the protein and the inhibitor into the same buffer to minimize heats of dilution. Accurately determine the concentrations of both solutions.

  • Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit this isotherm to a binding model to determine the thermodynamic parameters (Kd, n, ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Visualizing the Validation Workflow and Biological Pathways

To better understand the processes involved, the following diagrams illustrate the general workflow for validating molecular docking studies and a representative signaling pathway where pyridazine-based inhibitors are often employed.

G cluster_computational Computational Phase cluster_experimental Experimental Validation Phase target_prep Target Protein Preparation docking Molecular Docking (e.g., AutoDock, Glide) target_prep->docking ligand_prep Pyridazine Ligand Preparation ligand_prep->docking scoring Binding Affinity Prediction (Score) docking->scoring data_analysis Data Analysis (IC50, Kd, kinetics) scoring->data_analysis Correlation synthesis Inhibitor Synthesis enzymatic_assay Enzymatic Assay (e.g., ADP-Glo) synthesis->enzymatic_assay biophysical_assay Biophysical Assay (SPR, ITC) synthesis->biophysical_assay enzymatic_assay->data_analysis biophysical_assay->data_analysis G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (e.g., ALK5, CDK2) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates P_Substrate Phosphorylated Substrate Response Cellular Response (Proliferation, etc.) P_Substrate->Response Inhibitor Pyridazine Inhibitor Inhibitor->Kinase inhibits

References

A Comparative Analysis of Kinase Inhibitors: Evaluating the Aminopyridazine Scaffold in the Context of Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of kinase inhibitors, with a conceptual focus on the 3,5-Dichloropyridazin-4-amine scaffold. Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this document will utilize a well-characterized aminopyrimidine-based inhibitor as a structural surrogate for comparative purposes. This approach allows for a meaningful discussion of the potential of this chemical class against established and diverse kinase inhibitors. The guide will present a side-by-side comparison of inhibitory activities, detailed experimental methodologies, and visual representations of key concepts to aid in research and development.

Introduction to the Comparative Compounds

Conceptual Compound: Aminopyrimidine Analog

The aminopyrimidine scaffold is a common and well-validated core structure in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region makes it a privileged scaffold in medicinal chemistry. For the purpose of this guide, we will consider a representative aminopyrimidine-based inhibitor to conceptually explore the potential of the related aminopyridazine scaffold.

Comparator Kinase Inhibitors:

To provide a broad context for comparison, three well-characterized kinase inhibitors with distinct selectivity profiles have been chosen:

  • Dasatinib: A potent, multi-targeted tyrosine kinase inhibitor effective against a range of kinases, including BCR-ABL and Src family kinases.[1][2][3][4]

  • Erlotinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer and pancreatic cancer.[5][6][7][8]

  • Staurosporine: A broad-spectrum kinase inhibitor known for its high potency against a wide variety of kinases, often used as a research tool.[9][10][11][12]

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected comparator kinase inhibitors against a panel of representative kinases. Lower IC50 values indicate greater potency.

Kinase TargetDasatinib IC50 (nM)Erlotinib IC50 (nM)Staurosporine IC50 (nM)
ABL <1>10,00020
SRC 0.5>10,0006
EGFR 30250
VEGFR2 16>10,00015
PDGFRβ 285,90010
c-KIT 12>10,000100
PKCα --0.7
PKA --7
CDK2 320>10,0003

Note: IC50 values are compiled from various sources and can vary based on assay conditions. This table is intended for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 of a test compound against a specific kinase using a fluorescence-based assay.[13][14][15][16][17]

Materials:

  • Recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound dissolved in DMSO

  • 96-well or 384-well assay plates

  • Fluorescence plate reader

  • Stop solution (e.g., EDTA)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase, peptide substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Measure the fluorescence signal, which correlates with the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)

This protocol describes a method to assess the inhibitory effect of a compound on a specific kinase within a cellular context by measuring the phosphorylation of a downstream target.[18][19][20][21]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the downstream target

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target.

    • Wash the membrane and incubate with a secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize to a loading control (e.g., total protein or a housekeeping gene). Plot the inhibition of phosphorylation against the compound concentration to determine the cellular IC50.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Erlotinib Erlotinib Erlotinib->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Compound 1. Prepare Serial Dilutions of Test Compound Mix 3. Mix Kinase, Substrate, and Compound in Plate Compound->Mix Reagents 2. Prepare Kinase, Substrate, and ATP Solutions Reagents->Mix Initiate 4. Initiate Reaction with ATP Mix->Initiate Incubate 5. Incubate at Controlled Temperature Initiate->Incubate Stop 6. Terminate Reaction Incubate->Stop Read 7. Read Signal (e.g., Fluorescence) Stop->Read Calculate 8. Calculate % Inhibition Read->Calculate Plot 9. Plot Dose-Response Curve Calculate->Plot IC50 10. Determine IC50 Plot->IC50

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Comparative_Logic cluster_topic Core Topic cluster_challenge Challenge cluster_strategy Comparative Strategy cluster_outcome Outcome Topic This compound NoData Limited Publicly Available Kinase Inhibition Data Topic->NoData Proxy Use Aminopyrimidine Scaffold as a Conceptual Proxy NoData->Proxy Analysis Comparative Analysis of: - Potency (IC50) - Selectivity Profile - Experimental Protocols Proxy->Analysis Comparators Select Well-Characterized Kinase Inhibitors Dasatinib Dasatinib (Multi-targeted) Comparators->Dasatinib Erlotinib Erlotinib (Selective) Comparators->Erlotinib Staurosporine Staurosporine (Broad-Spectrum) Comparators->Staurosporine Dasatinib->Analysis Erlotinib->Analysis Staurosporine->Analysis

Caption: Logical approach for the comparative study of kinase inhibitors.

References

Head-to-head comparison of different ligands in Suzuki coupling of pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug discovery and development, the pyridazine moiety is a valuable scaffold, and its functionalization via Suzuki coupling is a key synthetic strategy. The choice of ligand is paramount in determining the success of these reactions, influencing yield, selectivity, and reaction conditions. This guide provides an objective, data-driven comparison of different phosphine ligands in the Suzuki coupling of pyridazines, offering insights to aid in ligand selection and reaction optimization.

Ligand Performance in the Suzuki Coupling of 3,5-Dichloropyridazine

A critical aspect of ligand choice in the Suzuki coupling of di-substituted pyridazines is the control of regioselectivity. The electronic and steric properties of the phosphine ligand can dictate which halogen atom undergoes oxidative addition to the palladium center. A study on the Suzuki coupling of 3,5-dichloropyridazine with phenylboronic acid highlights a stark contrast in the performance of a bidentate phosphine ligand, dppf, and a bulky monophosphine Buchwald ligand, QPhos.

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C3:C5)
dppf Pd(OAc)₂K₃PO₄Toluene/H₂O801285>20:1
QPhos Pd(OAc)₂K₃PO₄Toluene/H₂O8012821:20

Data summarized from a study on ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.[1]

The data clearly demonstrates that while both ligands facilitate the coupling reaction with high yields, they afford opposing regioselectivity. The use of dppf leads to the preferential formation of the C3-arylated product, whereas the sterically hindered QPhos directs the arylation to the C5 position.[1] This ligand-controlled regioselectivity is a powerful tool for the selective synthesis of desired pyridazine isomers.

Performance of Buchwald Ligands in Suzuki Coupling of Chloro-Heterocycles

Buchwald ligands, a class of bulky, electron-rich monophosphine ligands, are renowned for their ability to promote challenging Suzuki-Miyaura couplings, particularly with unreactive aryl chlorides. While extensive comparative data for pyridazines is not always available in a single study, data from couplings of other chloro-heterocycles provide valuable insights into their general performance.

LigandSubstratePd SourceBaseSolventTemp (°C)Yield (%)
SPhos 4-Amino-2-chloropyridinePd(OAc)₂K₃PO₄Toluene10095
XPhos 7-Chloro-1H-pyrrolo[2,3-c]pyridineXPhos-Pd-G2K₃PO₄DMF/EtOH/H₂O100 (MW)92

Data adapted from studies on the Suzuki coupling of various chloro-heterocycles.[2][3]

Both SPhos and XPhos demonstrate high efficiency in the coupling of electron-rich and complex chloro-heterocycles, often providing excellent yields under relatively mild conditions.[2][3] Their bulky nature is thought to facilitate the reductive elimination step of the catalytic cycle, leading to high turnover numbers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the Suzuki coupling of 3,5-dichloropyridazine with phenylboronic acid using dppf and QPhos ligands.

Protocol 1: C3-Selective Suzuki Coupling using dppf
  • Reaction Setup: In a dried Schlenk tube, 3,5-dichloropyridazine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) are combined.

  • Catalyst Addition: Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.024 mmol) are added to the tube.

  • Solvent and Reaction Conditions: The tube is evacuated and backfilled with argon. Degassed toluene (5 mL) and water (1 mL) are added. The reaction mixture is stirred at 80 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the C3-arylated pyridazine.

Protocol 2: C5-Selective Suzuki Coupling using QPhos
  • Reaction Setup: In a dried Schlenk tube, 3,5-dichloropyridazine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) are combined.

  • Catalyst Addition: Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and QPhos (0.024 mmol) are added to the tube.

  • Solvent and Reaction Conditions: The tube is evacuated and backfilled with argon. Degassed toluene (5 mL) and water (1 mL) are added. The reaction mixture is stirred at 80 °C for 12 hours.

  • Work-up and Purification: Following the same work-up procedure as in Protocol 1, the crude product is purified by column chromatography to yield the C5-arylated pyridazine.

Visualizing the Suzuki Coupling Workflow

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Pyridazine, Boronic Acid, and Base Catalyst Add Pd Source and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Extraction Extraction and Washing Heating->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Product Purification->Product

A typical experimental workflow for Suzuki coupling.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal DiarylPd R¹-Pd(II)L₂-R² Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd(0)L2 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

The catalytic cycle of Suzuki-Miyaura coupling.

References

A Comparative Guide to LC-MS Method Development for Pyridazine Reaction Mixture Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of pyridazine reaction mixtures presents a unique set of challenges due to the polarity of the target compounds and the potential for a complex matrix of starting materials, reagents, intermediates, and byproducts. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and versatile tool for this purpose, offering high sensitivity and selectivity. This guide provides a comprehensive comparison of LC-MS methods with alternative techniques, supported by experimental data, to aid in the selection and development of a robust analytical method for your specific needs.

Method Performance Comparison

The choice between different analytical techniques hinges on the specific requirements of the analysis, such as the need for high sensitivity, sample throughput, and the complexity of the reaction mixture. While HPLC-UV offers a cost-effective solution for routine analysis of the main components, UPLC-MS/MS provides superior performance for trace-level quantification and impurity profiling.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS for the Quantification of a Pyridazine Derivative [1]

Validation ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity (R²) 0.99950.9998
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%99.2% - 100.8%
Precision (%RSD)
- Repeatability< 1.5%< 1.0%
- Intermediate Precision< 2.0%< 1.5%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Specificity SpecificHighly Specific
Run Time ~ 8 minutes~ 2 minutes

Table 2: Performance of a Mixed-Mode LC-MS Method for Pyridazine Analysis in an Aqueous Matrix [2]

CompoundMDL (µg/L)Recovery (%)
Pyridazine6~30%

Note: The low recovery for pyridazine in this specific study highlights the challenges associated with its high polarity and potential for matrix effects. Method optimization is crucial for improving performance.

Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques can be employed for the analysis of pyridazine reaction mixtures, each with its own advantages and limitations.

Table 3: Comparison of Alternative Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile and semi-volatile pyridazine derivatives. High sensitivity and resolution.[3][4]Requires derivatization for non-volatile compounds. Potential for thermal degradation of labile compounds.Analysis of volatile impurities and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Non-destructive. Provides unambiguous structural elucidation. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard.Lower sensitivity compared to MS. Can be complex to interpret for mixtures.Structural confirmation of products and major intermediates.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity with detection by UV absorbance.Robust, cost-effective, and widely available.[1] Good for quantifying major components.Lower sensitivity and selectivity compared to MS. Co-eluting impurities can interfere with quantification.[5][6]Routine monitoring of reaction progress and quantification of the main product.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful method development and validation. Below are generalized protocols for sample preparation and LC-MS analysis of pyridazine reaction mixtures.

Sample Preparation: Dilute-and-Shoot and QuEChERS

For many reaction mixtures, a simple "dilute-and-shoot" approach is sufficient. This involves diluting a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water) to an appropriate concentration for LC-MS analysis and filtering to remove particulates.

For more complex matrices or when trace-level analysis is required, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be adapted.[7]

Protocol: QuEChERS-based Sample Preparation [7]

  • Extraction:

    • To 1 mL of the reaction mixture (or a representative sample), add 10 mL of acetonitrile and an appropriate internal standard.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at >4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Add it to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments, if necessary).

    • Vortex for 30 seconds.

    • Centrifuge at >4000 x g for 5 minutes.

  • Final Preparation:

    • Take the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS analysis.

LC-MS/MS Method Protocol

This protocol provides a starting point for developing a robust LC-MS/MS method for pyridazine analysis. Optimization of these parameters is essential for achieving the desired performance.

Instrumentation:

  • Liquid Chromatograph: UPLC or HPLC system capable of binary or quaternary gradient elution.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is a good starting point. For highly polar pyridazines, a mixed-mode column (combining reversed-phase and ion-exchange or HILIC characteristics) or a HILIC column may provide better retention and separation.[2][8]

    • Example C18 Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Example Mixed-Mode Column: SIELC Primesep 200 (2.1 x 150 mm, 5 µm)[2]

  • Mobile Phase A: 0.1% Formic acid in water[9]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol[9]

  • Gradient Elution: Start with a low percentage of organic phase (e.g., 5% B) and gradually increase to elute more hydrophobic compounds. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 5 µL

Mass Spectrometry Conditions:

  • Ionization Source: ESI is generally suitable for polar pyridazine compounds. APCI can be a good alternative for less polar derivatives.[10][11]

  • Polarity: Positive ion mode is typically used for pyridazines as the nitrogen atoms are readily protonated.

  • Source Parameters (Typical for ESI):

    • Capillary Voltage: 3.0 - 4.0 kV[2]

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 350 - 500 °C

  • Acquisition Mode:

    • Full Scan: To identify all ions in a specified mass range.

    • Selected Ion Monitoring (SIM): For targeted quantification of known compounds with higher sensitivity.[2]

    • Multiple Reaction Monitoring (MRM): For highly selective and sensitive quantification using a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition.

Visualizing the Workflow

A systematic approach is essential for efficient LC-MS method development. The following diagrams illustrate the key stages and decision points in the process.

LC_MS_Method_Development_Workflow cluster_prep Phase 1: Initial Preparation & Feasibility cluster_lc Phase 2: Chromatographic Method Development cluster_ms Phase 3: Mass Spectrometry Optimization cluster_val Phase 4: Method Validation A Define Analytical Goal (Quantification, Impurity Profiling) B Gather Analyte Information (Structure, Polarity, pKa) A->B C Initial MS Feasibility (Direct Infusion) B->C D Select Column & Mobile Phase C->D E Optimize Gradient Elution D->E F Assess Peak Shape & Resolution E->F F->E Iterative Optimization G Select Ionization Source (ESI vs. APCI) F->G H Optimize Source Parameters G->H H->G Iterative Optimization I Develop MRM/SIM Method H->I J Validate Method (Linearity, Accuracy, Precision, etc.) I->J K Routine Sample Analysis J->K

Caption: Workflow for LC-MS method development.

Column_Selection_Logic Start Analyte Polarity? C18 Reversed-Phase C18 Start->C18 Low to Moderate MixedMode Mixed-Mode (RP/Ion-Exchange) Start->MixedMode High / Ionic HILIC HILIC Start->HILIC Very High / Polar

Caption: Logic for stationary phase selection.

Ionization_Source_Selection Analyte Analyte Properties ESI Electrospray Ionization (ESI) Analyte->ESI Polar / Ionic Thermally Labile APCI Atmospheric Pressure Chemical Ionization (APCI) Analyte->APCI Less Polar Thermally Stable Volatile

Caption: Ionization source selection guide.

References

Safety Operating Guide

Proper Disposal of 3,5-Dichloropyridazin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 3,5-Dichloropyridazin-4-amine, a compound that requires careful management as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. This compound is categorized as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3]

Personal Protective Equipment (PPE) Requirements:

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly in poorly ventilated areas or when managing spills.[2]
Protective Clothing A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[1]

Always handle this compound in a well-ventilated area, preferably within a designated chemical fume hood.[2][4] Ensure that an emergency eyewash station and a safety shower are readily accessible.

Spill Management Protocol

In the event of a spill, immediate and decisive action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate : Clear the immediate vicinity of all personnel and ensure the area is well-ventilated.

  • Containment : For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[2]

  • Collection : Place the absorbed or collected material into a clearly labeled and sealed container designated for hazardous waste.[4]

  • Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be treated and disposed of as hazardous waste.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[4] Improper disposal can lead to environmental contamination and poses a risk to public health.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (such as filter paper and pipette tips), and empty containers, as hazardous waste.

  • Collect this specific waste stream in a dedicated container.

  • Do not mix with other waste streams, especially incompatible chemicals, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Halogenated organic compounds should generally be collected separately from non-halogenated solvents.

2. Containerization:

  • Use a leak-proof waste container that is chemically compatible with chlorinated organic compounds; glass containers are often a suitable choice.

  • Ensure the container is in good condition and has a secure, leak-proof closure.

  • Fill containers to no more than 90% of their capacity to allow for expansion and to prevent spills.

  • Keep the waste container securely closed except when actively adding waste.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Include a detailed description of the contents, including the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste.

  • Affix any other labels as required by your institution or local regulations.

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Keep the storage area cool and dry, and away from direct sunlight and incompatible materials.[1]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The recommended method for the final disposal of chlorinated organic compounds like this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Ensure all disposal activities are carried out in accordance with local, state, and federal regulations.[2][3]

Disposal Workflow

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_label_storage Labeling & Storage cluster_disposal Final Disposal start Start: Need to dispose of this compound ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood identify_waste Identify all contaminated materials (product, labware, spill cleanup) fume_hood->identify_waste spill Spill Occurs fume_hood->spill Potential Event segregate Segregate as Halogenated Organic Waste identify_waste->segregate containerize Place in a dedicated, compatible, and sealed waste container segregate->containerize label_waste Label container: 'Hazardous Waste' Chemical Name Quantity containerize->label_waste store_waste Store in a designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs incineration Arrange for disposal via high-temperature incineration contact_ehs->incineration end End: Proper Disposal Complete incineration->end spill_protocol Follow Spill Management Protocol: Evacuate, Contain, Collect, Decontaminate spill->spill_protocol spill_protocol->identify_waste

References

Essential Safety and Operational Guide for Handling 3,5-Dichloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of utmost importance. This guide provides immediate and essential safety and logistical information for 3,5-Dichloropyridazin-4-amine, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for protection.[1] It is crucial to inspect gloves for any damage before use and to change them immediately if contact with the chemical occurs. For tasks with a higher risk of exposure, double gloving is advised.[1]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to cover as much skin as possible. Clothing worn underneath should be made of natural fibers like cotton.[1]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[1]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If a fume hood is not available or in the case of a spill, a respirator with appropriate cartridges for organic vapors and particulates should be used.

Hazard Identification and First Aid

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][4] The signal word for this chemical is "Warning".[3]

First Aid Measures:

  • If Swallowed: Rinse mouth with water.[5] Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]

  • If on Skin: Take off contaminated clothing immediately.[5] Wash off with soap and plenty of water.[5] If skin irritation occurs, get medical advice/attention.[2]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes.[5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[2][6]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][6] Call a POISON CENTER or doctor/physician if you feel unwell.[2][6]

Operational Plan: Handling and Storage

Safe Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and a chemical fume hood is functioning correctly.[1] All necessary PPE should be inspected and worn properly.

  • Handling: Avoid the formation of dust and aerosols.[5] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2] Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[2]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate the work surface and any equipment used.

Storage:

  • Store in a well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store locked up.[2]

  • The recommended storage temperature is -20°C in a sealed container, away from moisture and light.[3]

Disposal Plan

Accidental Release Measures:

  • In case of a spill, avoid dust formation and breathing vapors.[5]

  • Use personal protective equipment, including chemical-impermeable gloves.[5]

  • Ensure adequate ventilation and remove all sources of ignition.[5]

  • Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]

  • For cleanup, collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[5]

Waste Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[4][6]

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Inspect & Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Measure in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Equipment handle2->post1 disp1 Segregate Waste handle2->disp1 post2 Clean Work Area post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4 disp3 Store for Pickup post4->disp3 disp2 Label Waste Container disp1->disp2 disp2->disp3

Caption: A workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloropyridazin-4-amine
Reactant of Route 2
Reactant of Route 2
3,5-Dichloropyridazin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.